molecular formula C12H15BrN2O2 B1454717 Methyl 4-(4-bromophenyl)piperazine-1-carboxylate CAS No. 841295-69-0

Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Cat. No.: B1454717
CAS No.: 841295-69-0
M. Wt: 299.16 g/mol
InChI Key: CJOUHUJVGDNKFT-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H15BrN2O2 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-(4-bromophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-17-12(16)15-8-6-14(7-9-15)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOUHUJVGDNKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681468
Record name Methyl 4-(4-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841295-69-0
Record name Methyl 4-(4-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 4-(4-bromophenyl)piperazine-1-carboxylate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Abstract

This compound is a valuable substituted piperazine derivative widely employed as a key building block in medicinal chemistry and drug development. The N-aryl piperazine scaffold is a prevalent moiety in a multitude of biologically active molecules, targeting conditions from neurological disorders to oncology.[1][2] This technical guide provides a comprehensive, field-proven pathway for the synthesis of this compound, emphasizing the strategic rationale behind procedural choices, detailed experimental protocols, and robust analytical characterization. The described synthesis follows a reliable two-step sequence: a palladium-catalyzed Buchwald-Hartwig amination to form the core N-aryl piperazine intermediate, followed by functionalization of the second piperazine nitrogen with a methyl carbamate group.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule is logically approached by disconnecting the two C-N bonds at the piperazine core. The most challenging bond to form is the aryl C-N bond, which is efficiently constructed using modern cross-coupling chemistry. The carbamate C-N bond is then readily formed via standard acylation chemistry.

This retrosynthetic logic leads to a convergent two-step synthesis:

  • Formation of the Key Intermediate, 1-(4-bromophenyl)piperazine: This step involves the arylation of a piperazine synthon. To ensure mono-arylation and prevent undesired side reactions, piperazine is temporarily protected on one nitrogen. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the coupling conditions and its facile removal under acidic conditions. The C-N bond is forged via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1][3]

  • Carboxymethylation of the Intermediate: Following the removal of the Boc protecting group, the free secondary amine of 1-(4-bromophenyl)piperazine is acylated using methyl chloroformate to yield the final product.

G cluster_disconnect1 Disconnect 1: Carbamate C-N bond cluster_disconnect2 Disconnect 2: Aryl C-N bond TM Target Molecule: This compound KI Key Intermediate: 1-(4-bromophenyl)piperazine TM->KI Acylation BocPip Starting Material: N-Boc-piperazine KI->BocPip Buchwald-Hartwig Amination + Deprotection ArBr Starting Material: 1,4-Dibromobenzene or 1-Bromo-4-iodobenzene MC Reagent: Methyl Chloroformate

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Experimental Protocols

Part 1: Synthesis of 1-Boc-4-(4-bromophenyl)piperazine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the cornerstone of this synthesis, offering high efficiency and functional group tolerance for C-N bond formation.[3] The success of this reaction is highly dependent on the precise combination of a palladium catalyst, a sterically hindered phosphine ligand, a suitable base, and an anhydrous solvent.

Reaction Scheme: N-Boc-piperazine + 1,4-Dibromobenzene → (in the presence of Pd catalyst, ligand, base) → 1-Boc-4-(4-bromophenyl)piperazine

Experimental Protocol:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 1,4-dibromobenzene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Preparation: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos or SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Reaction Assembly: Seal the Schlenk tube with a rubber septum, and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene or dioxane via syringe to the Schlenk tube, followed by the catalyst solution.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-Boc-4-(4-bromophenyl)piperazine as a pure solid.

G start Start setup 1. Setup Reaction - Add Aryl Halide, N-Boc-Piperazine, Base - Seal and Purge with Inert Gas start->setup end End: Purified Intermediate add_solvents 2. Add Anhydrous Solvent and Catalyst Solution setup->add_solvents react 3. Heat and Stir (100-110 °C) add_solvents->react monitor 4. Monitor Reaction (TLC or LC-MS) react->monitor monitor->react Incomplete workup 5. Cooldown and Work-up - Dilute with EtOAc - Wash with Water and Brine monitor->workup Complete purify 6. Dry, Concentrate, and Purify (Column Chromatography) workup->purify purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Part 2: Deprotection of 1-Boc-4-(4-bromophenyl)piperazine

The Boc group is efficiently cleaved under acidic conditions to yield the free secondary amine, 1-(4-bromophenyl)piperazine, typically as a hydrochloride salt.

Experimental Protocol:

  • Dissolve 1-Boc-4-(4-bromophenyl)piperazine (1.0 equiv) in a suitable solvent such as methanol or 1,4-dioxane.

  • Add an excess of a strong acid, such as hydrochloric acid (4M solution in dioxane or concentrated HCl), and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Concentrate the mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting solid, 1-(4-bromophenyl)piperazine hydrochloride, can often be used directly in the next step or can be neutralized to the free base by partitioning between an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., saturated sodium bicarbonate solution).

Part 3: Synthesis of this compound

This final step involves the acylation of the secondary amine with methyl chloroformate to form the stable carbamate functional group.

Experimental Protocol:

  • Dissolve 1-(4-bromophenyl)piperazine (1.0 equiv) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equiv), in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the stirred solution in an ice bath to 0 °C.

  • Slowly add methyl chloroformate (1.1 equiv) dropwise via syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield this compound.

Characterization of Final Product

To confirm the identity and purity of the synthesized this compound (C₁₂H₁₅BrN₂O₂), the following analytical data should be acquired:

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the bromophenyl ring (two doublets), the methyl protons of the carbamate (a singlet), and the eight piperazine protons (typically appearing as two or more multiplets).

  • ¹³C NMR: Expect signals for the six unique carbons of the bromophenyl group, the four unique carbons of the piperazine ring, the methyl carbon, and the carbonyl carbon of the carbamate.

  • Mass Spectrometry (ESI-MS): The calculated mass for [M+H]⁺ is approximately 300.04 and 302.04, showing the characteristic isotopic pattern for a compound containing one bromine atom.

  • Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1700-1720 cm⁻¹, corresponding to the C=O stretch of the carbamate group.

Quantitative Data Summary

The following table provides a representative summary of reagents for a laboratory-scale synthesis.

StepReagentMW ( g/mol )Equiv.Moles (mmol)Amount
1 1,4-Dibromobenzene235.911.0102.36 g
N-Boc-piperazine186.251.2122.24 g
Sodium tert-butoxide96.101.4141.35 g
Pd₂(dba)₃915.720.020.2183 mg
Xantphos578.680.040.4231 mg
2 1-Boc-4-(4-bromophenyl)piperazine341.251.0103.41 g (theoretical)
4M HCl in Dioxane-Excess-20 mL
3 1-(4-bromophenyl)piperazine241.131.0102.41 g (theoretical)
Triethylamine101.191.5152.1 mL
Methyl Chloroformate94.501.1110.85 mL

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Methyl Chloroformate: This reagent is highly toxic, corrosive, and volatile. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Solvents: Anhydrous solvents are required for the Buchwald-Hartwig reaction. Ensure proper handling to avoid introducing moisture.

Conclusion

The synthesis of this compound is reliably achieved through a robust and efficient two-step sequence. The strategic use of a palladium-catalyzed Buchwald-Hartwig amination on a Boc-protected piperazine ensures high-yield formation of the key N-aryl intermediate. Subsequent deprotection and acylation with methyl chloroformate cleanly provide the target compound. The protocols described herein are well-established and scalable, providing researchers and drug development professionals with a dependable method for accessing this important chemical building block.

References

  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)-4-ethylpiperazine - Benchchem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI.
  • 1-(4-Bromophenyl)piperazine synthesis - ChemicalBook.
  • (PDF)
  • Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif | Request PDF - ResearchG
  • Methyl 4-(4-bromophenyl)
  • 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines - Arkivoc.
  • 1-Boc-4-(4-bromophenyl)piperazine - Chem-Impex.
  • 841295-69-0|Methyl 4-(4-bromophenyl)
  • CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google P

Sources

"Methyl 4-(4-bromophenyl)piperazine-1-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, and analytical characterization, offering field-proven insights into its handling and application.

Introduction and Strategic Importance

This compound (CAS No: 841295-69-0) is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents.[1] It belongs to the phenylpiperazine class of compounds, a scaffold that is a cornerstone in the development of drugs targeting the central nervous system (CNS) and other therapeutic areas. The piperazine moiety is a prevalent structural motif in pharmaceuticals, often incorporated to improve pharmacokinetic properties such as solubility and bioavailability.[2][3]

This compound's strategic value lies in its dual reactivity. The methyl carbamate group at the N1 position of the piperazine ring acts as a protecting group and modulates the basicity of the nitrogen, while the 4-bromophenyl substituent at the N4 position provides a reactive handle for a wide array of cross-coupling reactions. This allows for the late-stage introduction of molecular diversity, a crucial strategy in modern drug discovery.[4]

Core Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is essential for its effective use in a laboratory setting.

Chemical Structure

The structure combines a piperazine core with a methyl carbamate and a brominated aromatic ring.

Caption: Chemical structure of this compound.

Summary of Properties

The key identifiers and physical properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 1-Piperazinecarboxylic acid, 4-(4-bromophenyl)-, methyl ester[1]
CAS Number 841295-69-0[1][5]
Molecular Formula C₁₂H₁₅BrN₂O₂[1][6]
Molecular Weight 299.16 g/mol [1][6]
Appearance White to off-white crystalline powder (typical)[7]
Boiling Point 401.8 ± 40.0 °C (Predicted)[5]
Density 1.448 ± 0.06 g/cm³ (Predicted)[5]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the reaction of 1-(4-bromophenyl)piperazine with methyl chloroformate. This is a standard N-acylation reaction.

Rationale of Synthetic Design

The choice of reagents is based on efficiency and reliability. 1-(4-bromophenyl)piperazine serves as the nucleophilic amine. Methyl chloroformate is an excellent electrophile for introducing the methoxycarbonyl group. A weak base, such as triethylamine (TEA) or potassium carbonate, is required to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) or a similar aprotic solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

Step-by-Step Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-(4-bromophenyl)piperazine and TEA in anhydrous DCM cool Cool reaction mixture to 0°C in an ice bath start->cool add Add methyl chloroformate dropwise over 30 min cool->add warm Allow mixture to warm to room temperature add->warm stir Stir for 4-6 hours warm->stir quench Quench with H₂O stir->quench extract Extract with DCM (3x) quench->extract wash Wash organic layer with brine, dry over Na₂SO₄ extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end Final Product purify->end Obtain pure product

Caption: General workflow for synthesis and purification.

Protocol:

  • Preparation: To a solution of 1-(4-bromophenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per mmol of substrate), add triethylamine (TEA, 1.2 eq).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

  • Addition of Reagent: Add methyl chloroformate (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using an eluent system like ethyl acetate/hexane (e.g., 30:70 v/v).[2]

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

This self-validating protocol includes a monitoring step (TLC) and a robust purification method to ensure the high purity required for subsequent applications.

Spectroscopic Analysis and Structural Elucidation

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The following data are based on established principles and data from analogous structures.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is highly characteristic.

    • Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.5 ppm). The protons ortho to the piperazine nitrogen will appear as one doublet, and the protons ortho to the bromine atom will appear as a second doublet, each integrating to 2H.

    • Piperazine Protons: The eight piperazine protons often appear as two distinct multiplets due to the electronic effect of the carbamate and the phenyl ring. Typically, the four protons adjacent to the N-carbamate (~3.6-3.8 ppm) are downfield compared to the four protons adjacent to the N-phenyl group (~3.1-3.3 ppm).

    • Methyl Protons: A sharp singlet integrating to 3H will be present around 3.7 ppm, corresponding to the methyl ester group.

  • ¹³C NMR: The carbon spectrum provides a clear map of the carbon framework.

    • Carbonyl Carbon: A signal for the carbamate carbonyl (C=O) is expected in the range of 155-160 ppm.

    • Aromatic Carbons: Four signals are expected in the aromatic region (~115-150 ppm), including the ipso-carbon attached to the piperazine, the two distinct CH carbons, and the ipso-carbon attached to the bromine.

    • Piperazine Carbons: Two signals for the piperazine ring carbons are expected between 40 and 55 ppm.

    • Methyl Carbon: A signal for the methyl ester carbon will appear upfield, typically around 52-54 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to confirm the presence of key functional groups.[9]

  • C=O Stretch: A strong, sharp absorption band between 1690-1710 cm⁻¹ is the most prominent feature, characteristic of the carbamate carbonyl group.

  • C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹), while aliphatic C-H stretches from the piperazine and methyl groups appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).[10]

  • C-N Stretch: C-N stretching vibrations for the aliphatic amine structure are typically found in the 1100-1250 cm⁻¹ region.

  • C-O Stretch: The C-O stretch of the ester group will show a strong band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion Peak: Under Electrospray Ionization (ESI-MS), the compound will be observed as the protonated molecular ion [M+H]⁺.

  • Isotopic Pattern: A critical diagnostic feature is the presence of bromine. The analysis will show two major peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another at two mass units higher ([M+2]+H)⁺ for the molecule containing the ⁸¹Br isotope.

  • Fragmentation: Common fragmentation pathways in piperazine analogues involve the cleavage of C-N bonds within the piperazine ring or between the ring and its substituents.[11]

Analytical TechniqueExpected Key Signals
¹H NMR ~7.4 ppm (d, 2H), ~6.8 ppm (d, 2H), ~3.7 ppm (s, 3H), ~3.6-3.8 ppm (m, 4H), ~3.1-3.3 ppm (m, 4H)
¹³C NMR ~155 ppm (C=O), ~115-150 ppm (6 Ar-C), ~53 ppm (O-CH₃), ~40-55 ppm (4 Piperazine-C)
IR (cm⁻¹) ~1700 (C=O, strong), ~2850-2980 (Aliphatic C-H), ~3050-3100 (Aromatic C-H), ~1250 (C-O)
Mass Spec (ESI) [M+H]⁺ and [M+2+H]⁺ peaks of ~1:1 intensity, confirming presence of one Br atom.

Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of the bromophenyl group.

  • Cross-Coupling Reactions: The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of new aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, coupling the aryl ring to a primary or secondary amine.

    • Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl substituents.

  • Carbamate Deprotection: The methyl carbamate group is stable under many conditions but can be removed (deprotected) under hydrolytic conditions (acidic or basic) to reveal the secondary amine, which can then be functionalized further.

The piperazine scaffold itself is a privileged structure in medicinal chemistry, found in drugs across various classes including antipsychotics (e.g., aripiprazole), antidepressants, and antihistamines.[2][12] This intermediate is therefore a valuable starting point for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a well-characterized and synthetically versatile molecule. Its defined physicochemical properties, straightforward synthesis, and clear spectroscopic signatures make it a reliable building block for research and development. The presence of both a modifiable carbamate and a reactive bromophenyl group provides chemists with a powerful tool for constructing complex molecular architectures, particularly in the pursuit of novel therapeutic agents.

References

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675. PubChem. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Methyl piperazine-1-carboxylate | C6H12N2O2 | CID 142729. PubChem. [Link]

  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. Blazechem. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

  • This compound, 98% Purity, C12H15BrN2O2, 10 grams. American Elements. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ResearchGate. [Link]

  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Organic Chemistry: Current Research. [Link]

Sources

An In-Depth Technical Guide to Methyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS: 841295-69-0)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Methyl 4-(4-bromophenyl)piperazine-1-carboxylate. It delves into the compound's synthesis, characterization, reactivity, and strategic applications as a pivotal intermediate in the synthesis of complex bioactive molecules.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a key building block in modern drug discovery. Its structure is strategically designed for versatility, incorporating three key features:

  • The Piperazine Scaffold: A privileged heterocyclic motif found in numerous approved drugs, the piperazine ring often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross cellular membranes. Its basic nitrogen atom can serve as a proton acceptor, which is crucial for target engagement and solubility.

  • The Bromophenyl Group: The bromine atom on the aromatic ring acts as a versatile synthetic handle. It is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the facile introduction of diverse molecular fragments to explore a wide chemical space.[1]

  • The Methyl Carbamate Protecting Group: The N-methoxycarbonyl group serves as a stable and reliable protecting group for the piperazine nitrogen. This allows for selective functionalization at the bromophenyl moiety without interference from the otherwise reactive secondary amine of the piperazine ring. This group can be readily removed under specific conditions to enable subsequent synthetic transformations at that position.

The combination of these features makes this compound a valuable intermediate for constructing complex molecular architectures designed to interact with specific biological targets.

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental for its effective use in synthesis and analysis.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 841295-69-0N/A
Molecular Formula C₁₂H₁₅BrN₂O₂[2]
Molecular Weight 299.16 g/mol [2]
Predicted Boiling Point 401.8 ± 40.0 °C[3][4]
Predicted Density 1.448 ± 0.06 g/cm³[3][4]
Storage Temperature Room temperature, sealed in dry conditions[3]
Table 2: Predicted Spectroscopic Data

Note: Experimental data for this specific compound is not widely published. The following are predicted values based on the analysis of closely related structures, such as 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 1-(4-chlorophenyl)piperazine.[5][6]

TypePredicted Chemical Shifts / BandsAssignment
¹H NMR ~7.40 ppm (d, 2H)Ar-H (ortho to Br)
~6.85 ppm (d, 2H)Ar-H (ortho to N)
~3.75 ppm (s, 3H)-OCH₃ (methyl carbamate)
~3.60 ppm (t, 4H)-N-CH₂- (piperazine, adjacent to carbamate)
~3.15 ppm (t, 4H)-N-CH₂- (piperazine, adjacent to aryl group)
¹³C NMR ~155 ppmC=O (carbamate)
~150 ppmAr-C (attached to N)
~132 ppmAr-CH (ortho to Br)
~118 ppmAr-CH (ortho to N)
~115 ppmAr-C (attached to Br)
~53 ppm-OCH₃
~50 ppmPiperazine -CH₂- (adjacent to aryl group)
~44 ppmPiperazine -CH₂- (adjacent to carbamate)
IR (cm⁻¹) ~2800-3000C-H stretch (aliphatic and aromatic)
~1700C=O stretch (carbamate)
~1590, 1490C=C stretch (aromatic)
~1250C-N stretch
~1000C-Br stretch

Synthesis and Reaction Mechanisms

The most efficient and widely adopted method for the synthesis of N-aryl piperazines is the Buchwald-Hartwig amination .[7][8] This palladium-catalyzed cross-coupling reaction provides a robust and high-yielding pathway to form the critical carbon-nitrogen bond.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The synthesis of this compound can be achieved by coupling methyl piperazine-1-carboxylate with an excess of a dihalogenated benzene, such as 1,4-dibromobenzene, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Figure 1: Proposed synthesis via Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Methyl piperazine-1-carboxylate (CAS: 50606-31-0)[9][10]

  • 1,4-Dibromobenzene (CAS: 106-37-6)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add cesium carbonate (2.0 eq.), 1,4-dibromobenzene (1.5 eq.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by methyl piperazine-1-carboxylate (1.0 eq.).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the base and palladium catalyst, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Causality of Experimental Choices:
  • Catalyst System: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is critical. Xantphos is a bulky, electron-rich bisphosphine ligand that promotes the crucial reductive elimination step in the catalytic cycle and stabilizes the palladium(0) active species, leading to higher yields and preventing catalyst decomposition.[11]

  • Base: Cesium carbonate is a strong yet non-nucleophilic base, essential for deprotonating the piperazine nitrogen in the catalytic cycle without competing in side reactions.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would render it inactive. Therefore, maintaining an inert atmosphere is paramount for a successful reaction.

Mechanism: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex (L₂Pd(II)(Ar)Br) Pd0->OA_Complex Oxidative Addition Amine_Coord Amine Coordination OA_Complex->Amine_Coord + HNR₂ Deprotonation Deprotonation (Amido Complex) (L₂Pd(II)(Ar)(NR₂)) Amine_Coord->Deprotonation + Base - [Base-H]⁺Br⁻ Deprotonation->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Deprotonation->Product ArBr Ar-Br ArBr->OA_Complex Amine HNR₂ Amine->Amine_Coord Base Base Base->Deprotonation BaseH [Base-H]⁺

Figure 2: Generalized Buchwald-Hartwig amination cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 1,4-dibromobenzene to form a Pd(II) complex.[8]

  • Amine Coordination & Deprotonation: The methyl piperazine-1-carboxylate coordinates to the palladium center. The base then removes a proton from the coordinated nitrogen, forming a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Analytical Characterization & Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Self-Validating QC Workflow

A robust quality control workflow ensures that the material meets the standards required for subsequent synthetic steps.

QC_Workflow Start Synthesized Crude Product TLC TLC Analysis (Spot purity check) Start->TLC Purification Flash Chromatography TLC->Purification Fractions Collect Pure Fractions Purification->Fractions Structure_Confirm Structural Confirmation Fractions->Structure_Confirm NMR ¹H and ¹³C NMR Structure_Confirm->NMR Identity MS Mass Spectrometry (LC-MS) Structure_Confirm->MS Mass Purity_Assay Purity Assessment NMR->Purity_Assay MS->Purity_Assay HPLC HPLC (Purity >98%?) Purity_Assay->HPLC Final Qualified Intermediate (CAS: 841295-69-0) HPLC->Final Yes Fail Repurify or Resynthesize HPLC->Fail No

Figure 3: A self-validating quality control workflow.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A validated HPLC method, typically using a C18 column with a mobile phase gradient of acetonitrile and water, can quantify the purity of the final product.[11] The method should demonstrate a sharp, symmetrical peak for the target compound, with any impurities being well-resolved.

  • Mass Spectrometry (MS): LC-MS analysis confirms the molecular weight of the compound. The expected mass ion [M+H]⁺ for C₁₂H₁₅BrN₂O₂ would be approximately 300.04 and 302.04, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra should be consistent with the predicted values in Table 2, confirming the connectivity of all atoms in the molecule.

Synthetic Utility and Downstream Reactions

The true value of this compound lies in its potential for further elaboration into more complex drug candidates.

A. Functionalization at the Bromophenyl Ring

The C-Br bond is the primary site for diversification.

  • Suzuki Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst allows for the formation of bi-aryl systems, a common motif in kinase inhibitors.

  • Sonogashira Coupling: Coupling with terminal alkynes introduces linear acetylenic linkers, useful for probing binding pockets or as precursors for other functional groups.

  • Stille Coupling: Reaction with organostannanes provides another route to carbon-carbon bond formation.

B. Deprotection and Functionalization of the Piperazine Nitrogen

The methyl carbamate group can be removed to unmask the secondary amine, opening up a new site for modification. While the deprotection of methyl carbamates can be challenging, conditions analogous to Boc-deprotection, such as strong acid (e.g., HBr in acetic acid) or harsh basic hydrolysis, can be effective.

Once deprotected, the resulting 1-(4-bromophenyl)piperazine can undergo:

  • Alkylation: Reaction with alkyl halides to introduce N-alkyl substituents.

  • Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.[12]

This dual functionality allows for the sequential and controlled construction of highly complex molecules, making this compound an exceptionally valuable tool in the drug discovery arsenal.

References

  • Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Available at: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Published January 12, 2023. Available at: [Link]

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  • ResearchGate. 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Published August 6, 2025. Available at: [Link]

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"Methyl 4-(4-bromophenyl)piperazine-1-carboxylate" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

This guide provides an in-depth technical overview of this compound, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data to offer field-proven insights into its synthesis, characterization, and strategic application. We will explore the causality behind experimental choices, the logic of its structural features, and its versatile role as a scaffold for developing novel therapeutics.

Strategic Importance in Medicinal Chemistry

This compound (CAS No: 841295-69-0) is a synthetically versatile building block. Its structure is a deliberate convergence of three critical pharmacophoric and synthetic elements:

  • The Piperazine Core : A ubiquitous motif in pharmaceuticals, the piperazine ring often imparts favorable pharmacokinetic properties, including improved aqueous solubility and the ability to cross the blood-brain barrier. It also serves as a non-labile linker between two key binding domains of a molecule.[1][2]

  • The Methyl Carbamate : This group serves as a protecting group for the N-1 position of the piperazine ring, rendering the N-4 nitrogen the sole nucleophilic site for arylation. This directed reactivity is fundamental for a controlled and high-yield synthesis. Post-synthesis, it can be readily removed to allow for further derivatization.

  • The 4-Bromophenyl Moiety : This is the molecule's primary reactive handle. The bromine atom provides a stable, yet highly reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This allows for the systematic and efficient exploration of chemical space to establish structure-activity relationships (SAR) during lead optimization.

The convergence of these features makes this compound a valuable precursor for libraries of compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes implicated in neurological disorders.[1][4]

Synthesis and Mechanistic Considerations

The most reliable and scalable method for the synthesis of this compound is the Palladium-Catalyzed Buchwald-Hartwig Amination . This reaction forms the critical carbon-nitrogen bond between the piperazine ring and the aryl bromide.[3][5]

Rationale for Reagent Selection
  • Starting Materials : The logical precursors are Methyl piperazine-1-carboxylate and an excess of a di-halogenated benzene, such as 1,4-dibromobenzene or 1-bromo-4-iodobenzene . Using a di-halogenated starting material where one halogen is more reactive (I > Br) can enhance selectivity, though 1,4-dibromobenzene is often more cost-effective for large-scale synthesis.

  • Catalyst System : A combination of a palladium(II) precatalyst, such as Palladium(II) Acetate (Pd(OAc)₂) , and a sterically hindered phosphine ligand is crucial. Ligands like 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are effective because they promote the reductive elimination step and prevent catalyst decomposition.[3][6]

  • Base : A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this transformation.[7]

  • Solvent : An anhydrous, aprotic, and high-boiling solvent like Toluene is ideal as it effectively solubilizes the reagents and can withstand the required reaction temperatures (typically 80-110 °C).[6][7]

Experimental Workflow: Buchwald-Hartwig Amination

Below is a self-validating protocol designed for high-yield synthesis and purification.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Inert Atmosphere Purge reaction vessel (Schlenk flask) with Argon or Nitrogen. B 2. Charge Reagents Add Pd(OAc)₂, BINAP, and NaOtBu. A->B C 3. Add Solvent & Reactants Inject anhydrous Toluene, followed by 1,4-dibromobenzene and Methyl piperazine-1-carboxylate. B->C D 4. Degas Mixture Perform three freeze-pump-thaw cycles to remove dissolved oxygen. C->D E 5. Heat to Reflux Heat the mixture to 100-110 °C with vigorous stirring for 12-24h. D->E F 6. Monitor Progress Check for consumption of starting material using TLC or LC-MS. E->F G 7. Quench & Filter Cool to RT, quench with water. Filter through Celite to remove Pd catalyst. F->G H 8. Extraction Extract aqueous layer with Ethyl Acetate (3x). Combine organic layers. G->H I 9. Wash & Dry Wash with brine, dry over anhydrous Na₂SO₄, and filter. H->I J 10. Concentrate Remove solvent under reduced pressure (rotary evaporation). I->J K 11. Chromatography Purify crude product via silica gel flash chromatography (Hexane/Ethyl Acetate gradient). J->K

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)L₂(Amine)]⁺Br⁻ oa_complex->amine_complex Ligand Exchange amido_complex Ar-Pd(II)L₂(Amido) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-Amine amido_complex->product baseH Base-H⁺Br⁻ amido_complex->baseH aryl_halide Ar-Br aryl_halide->oa_complex amine Amine-H amine->amine_complex base Base base->amido_complex

Caption: The Buchwald-Hartwig catalytic cycle.

Structural Elucidation and Physicochemical Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Data
PropertyValueSource
CAS Number 841295-69-0[8]
Molecular Formula C₁₂H₁₅BrN₂O₂[8]
Molecular Weight 299.16 g/mol [8]
Appearance Expected to be an off-white to pale yellow solidInferred
Boiling Point 401.8 ± 40.0 °C (Predicted)N/A
Density 1.448 ± 0.06 g/cm³ (Predicted)N/A
Storage Room temperature, under inert atmosphereN/A
Spectroscopic Profile

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

  • ¹H NMR (400 MHz, CDCl₃) : The proton spectrum is expected to show distinct signals for each unique proton environment. The aromatic region will feature two doublets characteristic of a 1,4-disubstituted benzene ring. The piperazine protons will appear as two multiplets, and the methyl ester will be a sharp singlet.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationJ (Hz)Rationale
H-a (Aromatic)~ 7.35d2H~ 8.8Ortho to Br, deshielded by Br's inductive effect.
H-b (Aromatic)~ 6.80d2H~ 8.8Ortho to N, shielded by N's lone pair resonance.
H-c (Piperazine)~ 3.65t4H~ 5.0Adjacent to N-COOMe, deshielded by carbonyl.
H-d (Piperazine)~ 3.15t4H~ 5.0Adjacent to N-Aryl.
H-e (Methyl)3.75s3H-Classic methyl ester singlet.
  • ¹³C NMR (100 MHz, CDCl₃) : The carbon spectrum will confirm the number of unique carbon atoms and their electronic environment.

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Carbamate)~ 155.0Typical chemical shift for a carbamate carbonyl.
C-1' (Aryl, C-N)~ 150.0Quaternary carbon attached to nitrogen.
C-3', C-5' (Aryl, C-H)~ 132.0Aromatic CH ortho to bromine.
C-2', C-6' (Aryl, C-H)~ 117.5Aromatic CH ortho to nitrogen.
C-4' (Aryl, C-Br)~ 114.0Quaternary carbon attached to bromine.
O-CH₃ (Methyl)~ 52.5Methyl carbon of the ester.
C-3, C-5 (Piperazine)~ 49.0Piperazine carbons adjacent to the aryl nitrogen.
C-2, C-6 (Piperazine)~ 44.0Piperazine carbons adjacent to the carbamate nitrogen.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Frequency (cm⁻¹)VibrationFunctional Group
~ 2950, 2850C-H StretchAliphatic (Piperazine, Methyl)
~ 1700C=O StretchCarbamate Carbonyl
~ 1600, 1490C=C StretchAromatic Ring
~ 1240C-N StretchAryl-Amine
~ 1010C-Br StretchAryl Bromide

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation information. The most telling feature will be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Expected M⁺ peaks : [M]⁺ at m/z 298 and [M+2]⁺ at m/z 300.

  • High-Resolution MS (HRMS) : Calculated for [M+H]⁺ (C₁₂H₁₆BrN₂O₂⁺): 299.040.

Reactivity and Strategic Applications in Drug Discovery

The primary value of this compound lies in its capacity as a versatile intermediate for building molecular complexity.

Downstream Synthetic Potential

The aryl bromide is a launchpad for further diversification, enabling the exploration of SAR by modifying the peripheral aromatic ring.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Scaffolds for SAR Studies start Methyl 4-(4-bromophenyl) piperazine-1-carboxylate C₁₂H₁₅BrN₂O₂ suzuki Suzuki Coupling + Arylboronic Acid (Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling + Terminal Alkyne (Pd/Cu catalyst, Base) start->sonogashira buchwald2 Buchwald-Hartwig Amination + Amine/Amide (Pd catalyst, Base) start->buchwald2 prod1 Biaryl Piperazine Derivative Target: GPCRs, Kinases suzuki->prod1 prod2 Aryl-Alkynyl Piperazine Derivative Target: Enzyme Inhibitors sonogashira->prod2 prod3 Diaryl-Amine Piperazine Derivative Target: CNS Receptors buchwald2->prod3

Caption: Synthetic utility for generating diverse molecular scaffolds.

Relevance to Known Bioactive Scaffolds

The 1-aryl-piperazine substructure is a well-established pharmacophore. Derivatives have shown significant activity in several therapeutic areas:

  • Central Nervous System (CNS) Agents : Many antipsychotic and antidepressant drugs feature this core structure.

  • Anti-Alzheimer's Agents : Recent studies have highlighted 4-bromophenyl piperidine/piperazine derivatives as potent inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key targets in Alzheimer's disease therapy.[4]

  • Antimicrobial Agents : The piperazine ring is found in various antibacterial and antifungal compounds.[9]

By using this compound, researchers can rapidly synthesize and screen novel analogues based on these known active scaffolds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on related piperazine and aryl bromide compounds.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

  • Toxicity : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation.[10]

Conclusion

This compound is more than a mere chemical; it is a strategic tool for accelerating drug discovery. Its well-defined structure, predictable reactivity, and straightforward synthesis via robust methods like the Buchwald-Hartwig amination make it an invaluable intermediate. This guide has provided a comprehensive framework for its synthesis, characterization, and application, grounding its utility in the fundamental principles of medicinal chemistry and process development. By leveraging this building block, research and development teams can efficiently navigate the complex path of lead optimization and generate novel candidates for a multitude of therapeutic targets.

References

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  • The Royal Society of Chemistry. Supporting Information for: A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Available from: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Available from: [Link]

  • PubChem. 1-(4-Bromophenyl)-4-methylpiperazine. Available from: [Link]

  • ResearchGate. (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Available from: [Link]

  • ZORA (Zurich Open Repository and Archive). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C₁₈H₁₇BrF₃N₃S. Available from: [Link]

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  • ResearchGate. Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. (2023). Available from: [Link]

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A Technical Guide to Methyl 4-(4-bromophenyl)piperazine-1-carboxylate: A Versatile Starting Material for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The arylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2][3] Methyl 4-(4-bromophenyl)piperazine-1-carboxylate has emerged as a critical and highly versatile starting material for the synthesis of these complex molecules. Its structure is strategically designed for synthetic utility: the piperazine core provides a key pharmacophore, the methyl carbamate serves as a stable protecting group that can be removed later, and the para-bromine atom on the phenyl ring acts as a reactive handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth examination of the synthesis, key reactions, and strategic applications of this compound for researchers and professionals in drug development.

Introduction: The Strategic Importance of the Arylpiperazine Scaffold

Arylpiperazine derivatives are foundational components in the development of pharmaceuticals for treating a range of conditions, including neurological disorders, cancer, and neuropathic pain.[1][2][4] Their prevalence is due to the unique physicochemical properties the piperazine ring imparts, often improving pharmacokinetic profiles and enabling specific interactions with biological targets like serotonin and dopamine receptors.[3]

This compound is an ideal intermediate for several reasons:

  • Modular Design: It allows for a modular approach to drug design. The bromine atom can be substituted via cross-coupling to introduce diverse chemical groups.

  • Protected Functionality: The N-methyl carbamate protects the second nitrogen of the piperazine ring, preventing unwanted side reactions and allowing for selective functionalization.

  • High Reactivity: The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a reliable and high-yielding route to elaborate the core structure.[4]

Physicochemical and Spectroscopic Data

A clear understanding of the starting material's properties is fundamental.

PropertyValueSource
Chemical Name This compound-
CAS Number 841295-69-0[5]
Molecular Formula C₁₂H₁₅BrN₂O₂[5][6]
Molecular Weight 299.16 g/mol [6]
Boiling Point 401.8 ± 40.0 °C (Predicted)[6]
Density 1.448 ± 0.06 g/cm³ (Predicted)[6]
Appearance White to off-white crystalline powder[7]

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR can be found in various chemical databases and supplier documentation for detailed characterization.

Synthesis of the Starting Material

The title compound is typically prepared through a straightforward N-acylation of 1-(4-bromophenyl)piperazine. The piperazine starting material itself can be synthesized via methods such as the reaction between piperazine and 1-bromo-4-iodobenzene or by direct bromination of 1-phenylpiperazine.[8]

Workflow for Synthesis of this compound

cluster_synthesis Synthesis Pathway start 1-(4-Bromophenyl)piperazine process Reaction Mixture start->process Dissolve in solvent reagent1 Methyl Chloroformate (ClCO₂Me) reagent1->process base Base (e.g., Triethylamine, DIPEA) base->process Add dropwise at 0°C solvent Solvent (e.g., DCM, THF) product This compound process->product Stir at RT, Workup & Purify

Caption: Synthesis of the title compound from 1-(4-bromophenyl)piperazine.

Experimental Protocol: Synthesis of this compound
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-(4-bromophenyl)piperazine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the stirred solution.

  • Acylation: Slowly add methyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure title compound.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The true utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The C-Br bond serves as an electrophilic site for the formation of new bonds, enabling the construction of complex biaryl and aryl-amine structures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating carbon-carbon bonds between sp²-hybridized carbon atoms.[9] It involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide.[10] This reaction is fundamental for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[11]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Workflow for Suzuki-Miyaura Coupling

cluster_suzuki Suzuki-Miyaura Coupling Workflow start_mat Methyl 4-(4-bromophenyl) piperazine-1-carboxylate assembly Assemble Reaction Under Inert Atmosphere start_mat->assembly boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->assembly catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->assembly base Base (e.g., K₂CO₃, Cs₂CO₃) base->assembly solvent Solvent System (e.g., Dioxane/H₂O, Toluene) solvent->assembly heating Heat Reaction Mixture (e.g., 80-110 °C) assembly->heating monitoring Monitor by TLC/LC-MS heating->monitoring monitoring->heating Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purify by Chromatography or Recrystallization workup->purification product Coupled Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol: Suzuki-Miyaura Coupling
  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water or toluene and water.

  • Reaction: Heat the mixture to the required temperature (usually 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue via column chromatography to obtain the desired biaryl product.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[13][14] This reaction has largely replaced harsher classical methods and offers broad functional group tolerance.[14] For this compound, this reaction allows for the direct installation of primary or secondary amines, leading to diverse diarylamines or N-aryl heterocycles.

The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by amine coordination, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product.[13][15]

Workflow for Buchwald-Hartwig Amination

cluster_buchwald Buchwald-Hartwig Amination Workflow start_mat Methyl 4-(4-bromophenyl) piperazine-1-carboxylate assembly Assemble Reaction Under Inert Atmosphere start_mat->assembly amine Primary or Secondary Amine (R¹R²NH) amine->assembly catalyst Pd Pre-catalyst & Ligand (e.g., Pd₂(dba)₃ + Xantphos) catalyst->assembly base Strong, Non-nucleophilic Base (e.g., NaOtBu, K₃PO₄) base->assembly solvent Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) solvent->assembly heating Heat Reaction Mixture (e.g., 80-120 °C) assembly->heating monitoring Monitor by TLC/LC-MS heating->monitoring monitoring->heating Incomplete workup Quench, Filter & Extract monitoring->workup Reaction Complete purification Purify by Chromatography workup->purification product C-N Coupled Product purification->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Generalized Protocol: Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., Xantphos, BINAP, 2-5 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).[16]

  • Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the target temperature (typically 80-120 °C). Monitor the reaction's progress.

  • Workup and Purification: After completion, cool the reaction to room temperature and quench carefully with water or a saturated ammonium chloride solution. Dilute with an organic solvent, filter through a pad of celite to remove palladium residues, and separate the organic layer. Wash, dry, and concentrate the solution. Purify the crude material by column chromatography.

Conclusion

This compound is a high-value, strategically designed building block for modern organic synthesis and drug discovery. Its pre-installed, protected arylpiperazine core and reactive bromine handle provide an efficient entry point to a vast chemical space of potential therapeutic agents. A thorough understanding of its application in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination empowers researchers to rapidly assemble complex molecular architectures, accelerating the development of next-generation pharmaceuticals.

References

  • Molecule Networking. (2024). Synthesis of aryl Piperazines: Significance and symbolism. Retrieved from [Link]

  • MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Retrieved from [Link]

  • ResearchGate. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • Autech. (n.d.). 1-(4-Bromophenyl)piperazine: Properties, Applications, and Quality Specifications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

  • White Rose eTheses Online. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 4-(4-bromophenyl)piperazine-1-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of a specific, yet versatile, chemical entity: Methyl 4-(4-bromophenyl)piperazine-1-carboxylate . We delve into the synthetic routes for this core structure and its key precursor, 1-(4-bromophenyl)piperazine, offering detailed, field-proven protocols. Beyond synthesis, this guide elucidates the strategic development of derivatives and analogs, critically examining the structure-activity relationships (SAR) that govern their biological effects. Particular emphasis is placed on two prominent areas of therapeutic potential: oncology and neuroscience. We will explore the mechanistic underpinnings of their anticancer activity, often linked to the inhibition of critical signaling pathways such as PI3K/AKT and Src, and their modulatory effects on the serotonergic system, particularly the 5-HT1A receptor and the serotonin transporter (SERT). This guide is designed to be a practical resource, replete with comparative data, step-by-step experimental protocols for biological evaluation, and visual diagrams to clarify complex pathways and workflows, thereby empowering researchers to accelerate the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the Arylpiperazine Moiety

The N-arylpiperazine motif is a classic example of a "privileged scaffold" in drug discovery. Its unique physicochemical properties—including its ability to modulate aqueous solubility and membrane permeability, and the presence of a basic nitrogen atom capable of forming key interactions with biological targets—have cemented its role in a wide array of pharmaceuticals.[1] Piperazine-containing drugs have demonstrated efficacy across a vast spectrum of diseases, including roles as antihistamines, antipsychotics, antidepressants, and anticancer agents.[1]

The subject of this guide, this compound, serves as a pivotal intermediate and a foundational structure for the generation of diverse chemical libraries. The presence of the bromine atom on the phenyl ring offers a versatile handle for further chemical modification, such as cross-coupling reactions, allowing for the systematic exploration of chemical space. The methyl carboxylate group on the piperazine nitrogen provides a stable, yet modifiable, point for derivatization. Understanding the synthesis and biological potential of this core structure is therefore of significant interest to medicinal chemists and drug development professionals.

Synthetic Strategies and Methodologies

The efficient synthesis of the core scaffold and its precursors is paramount for any drug discovery program. Here, we outline robust and scalable methods for the preparation of 1-(4-bromophenyl)piperazine and its subsequent conversion to this compound.

Synthesis of the Key Precursor: 1-(4-Bromophenyl)piperazine

Two primary, reliable strategies for the synthesis of 1-(4-bromophenyl)piperazine are the classical cyclization reaction and the modern palladium-catalyzed Buchwald-Hartwig amination.

This classical approach builds the piperazine ring from acyclic precursors. It is a cost-effective method suitable for large-scale synthesis.[2]

  • Rationale: This method involves the in-situ formation of a bis-electrophile from diethanolamine, which then undergoes cyclization with 4-bromoaniline. The use of a phase transfer catalyst can be beneficial in improving yields and reaction rates. The product precipitates from the aqueous solution as a hydrochloride salt, simplifying purification.[2]

Experimental Protocol: Cyclization Synthesis of 1-(4-Bromophenyl)piperazine Hydrochloride [2]

  • Preparation of β,β′-dichlorodiethylamine hydrochloride: In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve 52.3g (0.44mol) of thionyl chloride in 10mL of chloroform.

  • While stirring mechanically, slowly add a mixture of 21.5g (0.2mol) of diethanolamine and 15mL of chloroform dropwise, maintaining the reaction temperature below 30°C. The addition should take approximately 3 hours.

  • After the addition is complete, remove the ice-water bath and continue stirring at room temperature for 1 hour.

  • Slowly raise the temperature to 50°C and continue the reaction for 30 minutes after the solid has completely dissolved.

  • Cool the reaction to room temperature and collect the solid product by suction filtration. Recrystallize from absolute ethanol to obtain white, needle-like crystals of β,β′-dichlorodiethylamine hydrochloride.

  • Cyclization: In a separate four-necked flask, dissolve the prepared β,β′-dichlorodiethylamine hydrochloride (12.7g, 0.07mol) in 55mL of water.

  • Add 4-bromoaniline and an appropriate acid-binding agent (e.g., sodium carbonate).

  • Heat the mixture to reflux to effect the cyclization reaction. The product, 1-(4-bromophenyl)piperazine hydrochloride, will precipitate from the aqueous solution.

  • Cool the mixture and collect the solid product by filtration. Wash with cold water and dry under vacuum.

This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for forming C-N bonds.[3][4] It offers excellent functional group tolerance and generally provides high yields under relatively mild conditions.

  • Rationale: The Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond.[4] The choice of ligand for the palladium catalyst is critical for the reaction's success.

Experimental Protocol: Buchwald-Hartwig Synthesis of 1-(4-Bromophenyl)piperazine [5]

  • To a reaction vessel, add 1-bromo-4-iodobenzene (or another suitable aryl halide), piperazine (typically in excess), a palladium source (e.g., Pd(dba)2), a suitable phosphine ligand (e.g., tBuDavePhos), and a base (e.g., sodium tert-butoxide).

  • Add a dry, inert solvent such as toluene or dioxane.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to the appropriate temperature (typically 80-110°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)piperazine.

Synthesis of the Core Compound: this compound

The final step to the core compound is the N-methoxycarbonylation of the piperazine nitrogen. This is a straightforward and high-yielding reaction.

  • Rationale: The secondary amine of 1-(4-bromophenyl)piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. A base is required to neutralize the HCl generated during the reaction.

Experimental Protocol: N-Methoxycarbonylation

  • Dissolve 1-(4-bromophenyl)piperazine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask equipped with a stir bar and under an inert atmosphere.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield this compound.

Synthesis of Derivatives and Analogs

The core structure is a versatile platform for creating a diverse library of compounds. Common synthetic modifications include:

  • Mannich Reaction: This three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a secondary amine (like 1-(4-bromophenyl)piperazine) is an efficient way to introduce a piperazinylmethyl moiety onto various scaffolds.[1]

  • Suzuki and other Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

  • Amide Coupling: The methyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amide derivatives. Alternatively, the secondary amine of the piperazine ring can be acylated with various carboxylic acids or their activated derivatives.

Workflow for Derivative Synthesis

G cluster_0 Core Synthesis cluster_1 Derivative Synthesis A Diethanolamine + 4-Bromoaniline C 1-(4-Bromophenyl)piperazine A->C Cyclization B Piperazine + 1-Bromo-4-iodobenzene B->C Buchwald-Hartwig E This compound (Core Compound) C->E I Mannich Base Derivatives C->I D Methyl Chloroformate D->E N-Methoxycarbonylation J Biaryl Derivatives E->J K Amide Derivatives E->K F Amine + Formaldehyde F->I Mannich Reaction G Boronic Acids/Esters G->J Suzuki Coupling H Amides/Carboxylic Acids H->K Amide Coupling

Caption: Synthetic pathways to the core compound and its derivatives.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have shown significant promise in two major therapeutic areas: oncology and neuroscience.

Anticancer Activity

Arylpiperazine derivatives are being extensively investigated as anticancer agents. Their mechanism of action often involves the inhibition of key protein kinases that are dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

  • PI3K/AKT Pathway: The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a common feature in many cancers.[6] Several piperazine-based compounds have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

  • Src Kinase: Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and proliferation.[7] Inhibition of Src kinase activity can disrupt these processes, thereby impeding tumor growth and metastasis.

G cluster_inhibitor Inhibition by Piperazine Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Thr308) CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Src Src Kinase Migration Cell Migration & Invasion Src->Migration Promotes Inhibitor Bromophenylpiperazine Derivatives Inhibitor->PI3K Inhibitor->Src G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin_vesicle->Serotonin_synapse Release SERT SERT (Transporter) Receptor 5-HT1A Receptor Signal Signal Transduction (Anxiolytic/Antidepressant Effect) Receptor->Signal Inhibitor Bromophenylpiperazine Derivatives Inhibitor->SERT Inhibits Inhibitor->Receptor Activates Serotonin_synapse->SERT Reuptake Serotonin_synapse->Receptor Binds

Caption: Dual mechanism of action on the serotonergic system.

The affinity for serotonergic targets can be finely tuned by modifying the structure of the arylpiperazine.

Compound/DerivativeTargetKi (nM)Reference
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4)5-HT1A Receptor0.78[8][9]
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7)5-HT1A Receptor0.57[8][9]
Reference Agonist: 8-OH-DPAT5-HT1A Receptor0.25[8][9]
Reference Antagonist: Ketanserin5-HT1A Receptor2400[10]

Essential Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for key in vitro assays used to characterize the biological activity of this compound derivatives.

In Vitro Anticancer Activity Assays

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

This assay measures the activity of Src kinase by quantifying the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation: Dilute the Src enzyme, substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and test inhibitors in the provided kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of inhibitor (or DMSO for control), 2 µL of enzyme, and 2 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Record the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the percentage of inhibition relative to controls and determine the IC50 value for each compound.

Serotonergic System Assays

This assay determines the affinity of test compounds for the 5-HT1A receptor by measuring their ability to displace a specific radioligand.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]8-OH-DPAT), and various concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a specific time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using an excess of a known high-affinity unlabeled ligand. Calculate the specific binding and plot the percentage of inhibition versus the concentration of the test compound to determine the IC50, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

This assay measures the ability of a compound to inhibit the uptake of serotonin into cells expressing SERT.

  • Cell Culture: Use a suitable cell line, such as JAR cells which endogenously express high levels of SERT, or a transfected cell line (e.g., HEK293-SERT). [11]2. Assay Setup: Plate the cells in a 96-well plate. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Add KRH buffer containing various concentrations of the test compound (or a known inhibitor like fluoxetine as a positive control) to the cells and pre-incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Initiate serotonin uptake by adding a solution containing a low concentration of radiolabeled serotonin (e.g., [3H]5-HT).

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH wash buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known SERT inhibitor. Calculate the specific uptake and determine the IC50 value for each test compound.

Conclusion and Future Directions

This compound and its derivatives represent a highly valuable and versatile chemical scaffold with demonstrated potential in both oncology and neuroscience. The synthetic accessibility of this core and the numerous avenues for chemical diversification make it an attractive starting point for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modification in tuning the potency and selectivity of these compounds for their respective biological targets.

Future research should focus on expanding the chemical diversity of these analogs, particularly through the use of modern cross-coupling technologies at the bromo-position. A deeper understanding of the off-target effects and the pharmacokinetic and pharmacodynamic properties of the most potent compounds will be crucial for their translation into clinical candidates. The detailed protocols provided herein offer a robust framework for the synthesis and biological evaluation of new derivatives, empowering researchers to continue to unlock the full therapeutic potential of this privileged arylpiperazine scaffold.

References

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  • Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - ACS Publications. (2016, December 13). Retrieved from [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023, January 12). Retrieved from [Link]

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"Methyl 4-(4-bromophenyl)piperazine-1-carboxylate" mechanism of formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Abstract: The N-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide range of therapeutic areas.[1][2] this compound is a key intermediate and building block in the synthesis of more complex pharmaceutical agents. Its formation is a critical step that relies on robust and efficient carbon-nitrogen (C-N) bond-forming reactions. This technical guide provides an in-depth examination of the predominant mechanism for its synthesis: the Palladium-catalyzed Buchwald-Hartwig amination. We will dissect the catalytic cycle, explore the critical roles of each reaction component, present a detailed experimental protocol, and summarize key quantitative data. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this pivotal transformation.

The Predominant Formation Mechanism: Buchwald-Hartwig Amination

The most versatile and widely adopted method for synthesizing N-arylpiperazines, including the title compound, is the Buchwald-Hartwig amination.[1][3] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, offering a significant improvement over traditional methods that often require harsh conditions and have limited substrate scope.[4][5] The reaction facilitates the coupling of an aryl halide (or triflate) with an amine, in this case, 4-bromophenyl bromide and methyl piperazine-1-carboxylate.

The overall transformation is as follows:

sub1 Methyl piperazine-1-carboxylate plus1 + sub1->plus1 sub2 1-Bromo-4-phenyl bromide plus1->sub2 arrow1 Pd Catalyst, Ligand Base, Solvent, Heat sub2->arrow1 prod This compound arrow1->prod

Caption: General reaction scheme for the synthesis.

The power of this reaction lies in its catalytic nature, which proceeds through a well-defined cycle involving the palladium catalyst.

The Catalytic Cycle

The mechanism is a sequence of discrete, well-understood steps involving changes in the oxidation state of the palladium center. The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) pre-catalyst.

G pd0 Pd(0)L_n Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L_n pd0->oa_complex Oxidative Addition + Ar-X amine_complex Amine Coordinated Complex [(R2NH)Ar-Pd(II)-X]L_n oa_complex->amine_complex Ligand Exchange + R2NH amido_complex Amido Complex [(R2N)Ar-Pd(II)]L_n amine_complex->amido_complex Deprotonation - [H-Base]+X- amido_complex->pd0 Reductive Elimination Product (Ar-NR2) formed product Ar-NR2 (Product) amido_complex->product arx Ar-X (4-Bromophenyl bromide) arx->oa_complex r2nh R2NH (Methyl piperazine-1-carboxylate) r2nh->amine_complex base Base base->amine_complex

Caption: The Buchwald-Hartwig catalytic cycle for C-N cross-coupling.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the aryl halide (4-bromophenyl bromide). The palladium atom inserts itself into the carbon-bromine bond, resulting in a Pd(II) complex. This is often the rate-determining step of the cycle.

  • Ligand Exchange/Amine Coordination: The amine (methyl piperazine-1-carboxylate) displaces one of the ligands on the Pd(II) complex, coordinating to the metal center through its nitrogen atom.

  • Deprotonation: A base present in the reaction mixture removes a proton from the coordinated nitrogen atom. This step is crucial as it forms a more nucleophilic amido species and is often irreversible, driving the reaction forward.

  • Reductive Elimination: The final step is the formation of the new C-N bond, which occurs as the product, this compound, is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Each component plays a vital, interconnected role in the catalytic cycle.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or palladium pre-catalysts are commonly used. Pre-catalysts are designed to be air-stable and readily form the active Pd(0) species under the reaction conditions.

  • Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps. The steric bulk prevents the formation of inactive catalyst dimers and facilitates the reductive elimination, while the electron-donating nature of the ligand makes the palladium more nucleophilic and thus more reactive in the oxidative addition step. For the N-arylation of piperazines, ligands like XPhos have proven to be highly effective.[6]

  • Base: The choice of base is critical for the deprotonation step. Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often requiring higher temperatures. The base must be strong enough to deprotonate the coordinated amine but not so reactive that it causes side reactions with the starting materials or solvent.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The solvent must be able to dissolve the reactants and catalyst system and remain stable at the required reaction temperatures (typically 80-110 °C).

Experimental Protocol: A Self-Validating System

This protocol describes a general, robust procedure for the synthesis of this compound. The self-validating nature of this protocol comes from the in-process controls (monitoring by TLC or LC-MS) that ensure the reaction proceeds to completion before workup, maximizing yield and purity.

G start Start: Prepare Schlenk Tube reagents Add Aryl Halide (1.0 eq), Methyl Piperazine-1-carboxylate (1.2 eq), and Base (1.5 eq) start->reagents inert Evacuate and backfill with inert gas (e.g., Argon) 3x reagents->inert solvent Add anhydrous solvent (e.g., Toluene) via syringe inert->solvent catalyst Add Pd catalyst/ligand solution solvent->catalyst heat Heat reaction mixture (e.g., 100 °C) with stirring catalyst->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete cool Cool to room temperature upon completion monitor->cool Reaction Complete workup Perform aqueous workup: Dilute with EtOAc, wash with water/brine cool->workup dry Dry organic layer (Na2SO4), filter, and concentrate workup->dry purify Purify crude product via flash column chromatography dry->purify end End: Isolate Pure Product purify->end

Caption: A flowchart illustrating the key steps in the experimental protocol.

Step-by-Step Methodology[1]
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 1-bromo-4-phenyl bromide (1.0 equiv), methyl piperazine-1-carboxylate (1.2-1.5 equiv), and sodium tert-butoxide (1.4-2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen and moisture.

  • Solvent and Catalyst Addition: Add anhydrous toluene via syringe. In a separate vial, prepare the catalyst solution by dissolving the palladium pre-catalyst and ligand in a small amount of toluene, if not using a pre-formed pre-catalyst. Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure this compound.

Quantitative Data Summary

The following table summarizes representative data for the Buchwald-Hartwig amination to form N-aryl piperazine derivatives, demonstrating the efficiency of the method.

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ (2%)XPhos (4%)NaOtBuToluene1001295
1-Bromo-4-methoxybenzenePd(OAc)₂ (1%)BINAP (1.5%)Cs₂CO₃Toluene1001892[1]
4-ChlorobenzonitrileG3-XPhos (2%)(part of pre-catalyst)K₃PO₄Dioxane1102488

Conclusion

The formation of this compound is most effectively achieved through the palladium-catalyzed Buchwald-Hartwig amination. This powerful C-N cross-coupling reaction proceeds via a well-defined catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. The success of the synthesis is critically dependent on the synergistic interplay between the palladium catalyst, a bulky electron-rich ligand, a suitable base, and an anhydrous solvent. The provided protocol offers a reliable and high-yielding pathway to this important synthetic intermediate, underscoring the central role of modern catalysis in advancing drug discovery and development.[1][4]

References

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The Solubility Profile of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, manufacturability, and overall clinical efficacy.[1] A compound with poor aqueous solubility can present significant challenges during formulation development, leading to suboptimal drug absorption and, consequently, diminished therapeutic effect.[1] Therefore, a comprehensive understanding of a compound's solubility profile is not merely a perfunctory step but a foundational pillar in the preclinical assessment of any potential drug candidate. This guide provides an in-depth technical overview of the anticipated solubility profile of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate and outlines the rigorous experimental methodologies required for its precise determination.

Compound Overview: this compound

This compound is a molecule of interest within medicinal chemistry, belonging to the N-arylpiperazine class of compounds.[2][3][4] This class is known to interact with various biological targets, particularly within the central nervous system.[4] A thorough understanding of its physicochemical properties, especially solubility, is essential for its advancement in the drug development pipeline.

Table 1: Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC12H15BrN2O2[5]
Molecular Weight299.16 g/mol [5]
Boiling Point401.8±40.0 °CChemicalBook
Density1.448±0.06 g/cm3 ChemicalBook
pKa2.81±0.10ChemicalBook

Predicting the Solubility Profile: A Structure-Based Analysis

The solubility of an organic molecule is a complex interplay of its structural features and the properties of the solvent.[6] Based on the chemical structure of this compound, we can infer its likely solubility behavior.

The Influence of the N-Arylpiperazine Core

The core structure contains a piperazine ring, which is a cyclic diamine. Piperazine itself is highly soluble in water due to the presence of the two amine functionalities that can participate in hydrogen bonding with water molecules.[7] However, the substitution on the nitrogen atoms significantly modulates this inherent solubility. The presence of the bulky, hydrophobic 4-bromophenyl group attached to one nitrogen is expected to decrease aqueous solubility compared to unsubstituted piperazine. N-arylpiperazines, as a class, often exhibit limited water solubility due to the lipophilic nature of the aryl substituent.[3][4]

The Impact of the Methyl Carbamate Group

The methyl carbamate group (-NHCOOCH3) introduces both polar and non-polar characteristics. The carbonyl and amine functionalities can act as hydrogen bond acceptors and donors, respectively, which can contribute positively to aqueous solubility.[8][9][10] However, the methyl group is hydrophobic. Generally, carbamates exhibit a range of solubilities depending on the overall molecular structure.[8][9][10]

The Role of the Bromophenyl Moiety

The 4-bromophenyl group is a significant contributor to the molecule's hydrophobicity. The large, non-polar benzene ring and the bromine atom both decrease the affinity for polar solvents like water. Halogenation, in general, tends to decrease aqueous solubility.

Predicted pH-Dependent Solubility

The piperazine ring has a predicted pKa of 2.81. This suggests that the compound is a weak base. In acidic solutions (pH < pKa), the piperazine nitrogen can become protonated, forming a cationic species. This ionization will significantly increase the molecule's polarity and, consequently, its aqueous solubility.[11] Conversely, at neutral and basic pH, the compound will exist predominantly in its less soluble, unionized form. Therefore, a pronounced pH-dependent solubility profile is anticipated, with higher solubility at lower pH values.

Experimental Determination of the Solubility Profile

To move beyond theoretical predictions, a rigorous experimental evaluation of the solubility of this compound is essential. The two primary methodologies employed are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay: A High-Throughput Approach

Kinetic solubility is often determined in early drug discovery to quickly assess a large number of compounds.[6][12][13][14][15] This method measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[6][12][13][14][15] While faster, kinetic solubility values can sometimes overestimate the true thermodynamic solubility.[16]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of each row, resulting in a 100 µM solution with 1% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a defined period, typically 1-2 hours, with gentle shaking.[12]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[6][12][17]

Kinetic Solubility Workflow
Thermodynamic Solubility Assay: The "Gold Standard"

Thermodynamic solubility, also known as equilibrium solubility, represents the true saturation concentration of a compound in a solvent at equilibrium.[16][18][19] The shake-flask method is the most reliable technique for determining thermodynamic solubility.[12][15][16][19]

  • Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing a known volume (e.g., 1 mL) of different solvents. A range of aqueous buffers (pH 2, 5, 7.4, 9) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO) should be tested.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations to determine the solubility of the compound in each solvent.

G cluster_0 Setup cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Excess Solid Compound C Shake/Agitate (24-48h) A->C B Solvent (Aqueous/Organic) B->C D Centrifuge/Settle C->D E Filter Supernatant D->E F HPLC Analysis E->F G Thermodynamic Solubility F->G

Thermodynamic Solubility Workflow

Anticipated Solubility in Common Solvents

Based on the structural analysis, the following solubility trends are expected:

Table 2: Predicted Thermodynamic Solubility of this compound

SolventPredicted SolubilityRationale
Water (pH 7.4)LowThe hydrophobic bromophenyl and methyl groups will likely dominate over the polar contributions of the piperazine and carbamate moieties at neutral pH.
Acidic Buffer (pH 2.0)Moderate to HighProtonation of the piperazine nitrogen will significantly increase polarity and aqueous solubility.[11]
Ethanol/MethanolModerate to HighThese polar protic solvents can engage in hydrogen bonding with the carbamate and piperazine groups, while also solvating the hydrophobic portions of the molecule.
AcetonitrileModerateA polar aprotic solvent that can interact with the dipole of the molecule.
DMSOHighA highly polar aprotic solvent known for its excellent solubilizing power for a wide range of organic compounds.
DichloromethaneModerate to HighA non-polar solvent that should effectively solvate the hydrophobic bromophenyl moiety.
HexaneLowA non-polar solvent that will have poor interactions with the polar functional groups of the molecule.

Conclusion and Forward-Looking Statement

The solubility profile of this compound is predicted to be pH-dependent, with significantly higher solubility in acidic aqueous media. Its solubility in organic solvents is expected to range from moderate to high, depending on the polarity of the solvent. The experimental protocols outlined in this guide provide a robust framework for the precise and accurate determination of both its kinetic and thermodynamic solubility. The data generated from these studies will be invaluable for guiding formulation strategies, interpreting in vitro biological data, and ultimately, determining the viability of this compound as a clinical candidate. A thorough and early characterization of solubility is a critical investment in the successful trajectory of any drug development program.

References

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  • NCERT. Aldehydes, Ketones and Carboxylic Acids. NCERT Website. [Link]

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  • National Center for Biotechnology Information. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • ResearchGate. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate Website. [Link]

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  • MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH. [Link]

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Methodological & Application

Application Notes & Protocols: Methyl 4-(4-bromophenyl)piperazine-1-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutic agents due to its favorable influence on pharmacokinetic properties.[1][2] As a key building block, Methyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS No: 841295-69-0) represents a strategically designed intermediate for the synthesis of complex pharmaceutical molecules.[3][4][5] Its structure is elegantly simple yet functionally potent for drug development. It features a piperazine core, a synthetically versatile 4-bromophenyl group, and a methyl carbamate protecting group on one of the piperazine nitrogens. The bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, enabling the systematic exploration of chemical space to identify novel drug candidates.[6] This guide provides an in-depth look at the properties, strategic applications, and detailed experimental protocols for this valuable intermediate, tailored for researchers in drug discovery and development.

Section 1: Compound Properties and Safe Handling

A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe utilization in the laboratory.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 841295-69-0[3][4][5][7]
Molecular Formula C₁₂H₁₅BrN₂O₂[3][5]
Molecular Weight 299.16 g/mol [3][5]
Appearance Typically an off-white to white solid or powder[8]
Purity Commercially available in ≥95% or ≥98% purity[5][7]
Boiling Point 401.8 ± 40.0 °C (Predicted)[3]
Density 1.448 ± 0.06 g/cm³ (Predicted)[3]
Storage Store at room temperature, protected from light and moisture[3][9]
Safety and Handling

As with all chemical reagents, appropriate safety measures must be strictly followed. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related piperazine derivatives provide essential guidance.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[10] Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[10]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (safety goggles), and face protection.[10][12]

    • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[10]

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[10] Wash face, hands, and any exposed skin thoroughly after handling.[12] Avoid contact with strong oxidizing agents and strong acids.[9]

  • First Aid:

    • If on Skin: Wash with plenty of water.[10]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

    • If Swallowed: Rinse mouth. Seek medical advice.[9]

Section 2: The Strategic Role in Drug Design

The utility of this compound extends beyond its basic structure; its design is optimized for modular drug synthesis. The molecule can be conceptually divided into three key components: the piperazine core, the reactive aryl bromide handle, and the cleavable protecting group.

  • The Piperazine Core: This heterocycle is a cornerstone of many CNS-active drugs, including antipsychotics and antidepressants.[1][13] Its inclusion can improve aqueous solubility and bioavailability, and its two nitrogen atoms provide points for introducing different substituents to modulate biological activity and pharmacokinetic profiles.

  • The Aryl Bromide Handle: The bromine atom on the phenyl ring is the primary site for synthetic diversification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, or amine groups, which is fundamental to structure-activity relationship (SAR) studies.[6]

  • The Methyl Carbamate Protecting Group: The N-CO₂Me group serves to deactivate the secondary amine of the piperazine ring, preventing it from undergoing undesired side reactions during the functionalization of the aryl bromide. It offers a stable and reliable protecting group that can be removed under specific conditions (typically hydrolysis) to reveal the free amine for subsequent synthetic transformations.

The logical workflow for utilizing this intermediate in a drug discovery program is illustrated below.

G cluster_0 Core Intermediate cluster_1 Diversification via Cross-Coupling cluster_2 Intermediate Processing cluster_3 Final Candidate Synthesis A Methyl 4-(4-bromophenyl) piperazine-1-carboxylate B Suzuki Coupling (with R¹-B(OH)₂) A->B Step 1 C Buchwald-Hartwig Amination (with R¹-NH₂) A->C Step 1 D Other C-C / C-N Bond Formations A->D Step 1 E Diversified Piperazine Scaffold (Protected) B->E C->E D->E F N-Deprotection (Hydrolysis) E->F Step 2 G Free Amine Scaffold F->G H Alkylation / Amidation (with R²-X) G->H Step 3 I Final Drug Candidate H->I

Caption: Drug discovery workflow using the title intermediate.

Section 3: Key Synthetic Applications & Protocols

The true value of an intermediate is demonstrated through its practical application. The following protocols are designed to be robust and reproducible, providing a solid foundation for synthetic campaigns.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling for Bi-aryl Piperazine Synthesis

Causality: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds. For this intermediate, it enables the coupling of the bromophenyl moiety with a diverse range of aryl or heteroaryl boronic acids.[14] This is a critical step for building the core structures of many modern therapeutics, particularly those targeting protein kinases or GPCRs. The choice of a palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific boronic acid used.

Reaction Scheme: (A generic scheme showing the intermediate reacting with an arylboronic acid)

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq)

  • Tricyclohexylphosphine (PCy₃) or SPhos (0.04 - 0.10 eq)

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous 1,4-dioxane or toluene/water mixture (e.g., 10:1)

  • Nitrogen or Argon source for inert atmosphere

Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base (K₃PO₄).

  • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the anhydrous solvent.

  • Using a syringe, add the catalyst/ligand solution to the reaction flask, followed by the remaining solvent.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material (the bromo-intermediate) is a key indicator of completion. A typical reaction time is 4-24 hours.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst.[15] Wash the pad with ethyl acetate or dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired bi-aryl product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 3.2: N-Deprotection via Saponification

Causality: To utilize the second nitrogen of the piperazine core for further functionalization (e.g., alkylation or amidation), the methyl carbamate protecting group must be removed. Saponification, or base-catalyzed hydrolysis, is a standard and effective method for this transformation. The use of a strong base like lithium hydroxide or sodium hydroxide in a protic solvent mixture cleaves the carbamate ester bond to liberate the free secondary amine.

Reaction Scheme: (A scheme showing the protected intermediate being converted to the free amine)

Materials:

  • Protected piperazine starting material (from Protocol 3.1) (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH) (3.0 - 5.0 eq)

  • Solvent mixture: Tetrahydrofuran (THF) and Water (e.g., 3:1 or 2:1)

  • 1M Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate or Dichloromethane for extraction

Protocol:

  • Dissolve the protected piperazine starting material in the THF/water solvent mixture in a round-bottom flask with a magnetic stir bar.

  • Add the solid LiOH·H₂O or NaOH to the solution.

  • Heat the mixture to 50-60 °C and stir.

  • Self-Validation: Monitor the reaction by TLC or LC-MS. The starting material is relatively non-polar, while the deprotected amine product will be much more polar and may streak on a standard silica TLC plate. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the flask to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude deprotected amine.

  • The product is often pure enough for the next step, but can be purified by column chromatography if necessary. Confirm identity via NMR and mass spectrometry.

Section 4: Case Study - Synthetic Approach Towards Atypical Antipsychotics

Many atypical antipsychotics, such as Cariprazine, feature a complex N-arylpiperazine core.[16][17] this compound is an ideal starting point for constructing analogs of such drugs. The following workflow outlines a hypothetical, multi-step synthesis of a simplified drug-like scaffold, integrating the protocols described above.

Caption: Multi-step workflow for synthesizing an antipsychotic analog.

This synthetic strategy demonstrates the modularity and power of using this compound. By first establishing the complex bi-aryl core via a robust Suzuki coupling, the subsequent deprotection and final elaboration steps can be carried out to complete the synthesis of the target molecule. This approach allows for the late-stage introduction of different side chains, facilitating the rapid generation of a library of analogs for biological screening.

Conclusion

This compound is a high-value intermediate for pharmaceutical research and development. Its pre-installed reactive handle (the aryl bromide) and the stable, yet cleavable, protecting group make it an efficient building block for complex synthesis. The protocols and strategic insights provided in this guide are intended to empower researchers to leverage this versatile compound in their drug discovery programs, accelerating the path toward novel therapeutic agents.

References

  • Bepharm.Ltd. This compound, 841295-69-0, Purity 95%. [Link]

  • SynZeal. Safety Data Sheet - Methyl 4-Bromophenylacetate. [Link]

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  • Organic Syntheses. Procedure for solvent evaporation and purification. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

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  • ResearchGate. (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

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  • PubMed Central. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Link]

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  • PubMed. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. [Link]

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Application Notes & Protocols: Methyl 4-(4-bromophenyl)piperazine-1-carboxylate as a Versatile Precursor for Neuropharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] This guide provides an in-depth exploration of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate, a highly versatile and strategic starting material for the synthesis of novel neuropharmacological agents. We will dissect the rationale behind its design, provide detailed, field-tested protocols for its synthesis and subsequent modification, and illustrate its application in creating libraries of compounds with potential therapeutic value. The methodologies described herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

The Strategic Importance of the Precursor

The utility of this compound stems from the strategic combination of its three key structural components: the piperazine ring, the N-methoxycarbonyl protecting group, and the 4-bromophenyl moiety.

  • The Piperazine Moiety : This heterocycle is a common feature in drugs targeting CNS disorders.[3] Its basic nitrogen atoms are often crucial for interacting with receptors or improving the pharmacokinetic properties of a drug, such as solubility and bioavailability.[2] Many successful drugs for anxiety, depression, and psychosis incorporate the piperazine ring to engage with neurotransmitter systems like serotonin and dopamine.[3][4]

  • The N-Methoxycarbonyl Group : This group serves as a robust protecting group for one of the piperazine nitrogens. This protection is critical for achieving regioselectivity during synthesis. It deactivates the N-1 nitrogen, allowing for selective functionalization at the N-4 position. Subsequently, this group can be readily cleaved under controlled conditions to reveal the N-1 nitrogen for further diversification.

  • The 4-Bromophenyl Moiety : The bromine atom on the aromatic ring is not merely a substituent; it is a versatile synthetic handle. It provides an anchor point for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the late-stage introduction of diverse chemical functionalities, enabling the exploration of a vast chemical space and the fine-tuning of a compound's structure-activity relationship (SAR).[5][6]

The logical relationship between these components positions the precursor as a powerful tool for building diverse molecular architectures.

cluster_precursor This compound cluster_utility Synthetic Utility Piperazine Piperazine Core Scaffold CNS Scaffold & Pharmacokinetics Piperazine->Scaffold Provides ProtectingGroup N-Methoxycarbonyl (Protecting Group) Regioselectivity Regioselective N-Arylation ProtectingGroup->Regioselectivity Enables Handle 4-Bromophenyl (Synthetic Handle) Diversification Late-Stage Diversification Handle->Diversification Allows for

Caption: Core components of the precursor and their strategic roles.

Synthesis of the Precursor: this compound

The most efficient and widely adopted method for synthesizing N-aryl piperazines is the Palladium-catalyzed Buchwald-Hartwig amination.[1][7] This reaction forms the C-N bond between an aryl halide and an amine with high efficiency and functional group tolerance. The synthesis of the title precursor is a two-step process starting from piperazine.

Workflow for Precursor Synthesis

G start Start: Piperazine step1 Step 1: Protection React with Methyl Chloroformate start->step1 intermediate Intermediate: Methyl piperazine-1-carboxylate step1->intermediate step2 Step 2: N-Arylation Buchwald-Hartwig Coupling with 1-bromo-4-iodobenzene intermediate->step2 product Product: This compound step2->product

Caption: Two-step workflow for the synthesis of the title precursor.

Protocol 2.1: Synthesis of Methyl piperazine-1-carboxylate (Intermediate)

This protocol describes the selective mono-protection of piperazine.

ParameterValueNotes
Reactants Piperazine (2.0 equiv), Methyl Chloroformate (1.0 equiv)Using excess piperazine minimizes di-acylation.
Base Triethylamine (1.1 equiv)Scavenges the HCl byproduct.
Solvent Dichloromethane (DCM)A common solvent for this transformation.
Temperature 0 °C to Room TemperatureThe reaction is exothermic; addition should be controlled.
Time 2-4 hoursMonitor by TLC or LC-MS.
Typical Yield 85-95%After purification.

Step-by-Step Methodology:

  • To a round-bottom flask, add piperazine (2.0 equiv) and dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.1 equiv) to the stirred solution.

  • Slowly add a solution of methyl chloroformate (1.0 equiv) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (Silica gel, gradient elution with DCM/Methanol) to afford pure Methyl piperazine-1-carboxylate.

Protocol 2.2: Buchwald-Hartwig Amination to Yield the Final Precursor

This protocol details the palladium-catalyzed N-arylation.

ParameterValueNotes
Reactants Methyl piperazine-1-carboxylate (1.2 equiv), 1-bromo-4-iodobenzene (1.0 equiv)Iodoarenes are more reactive than bromoarenes in this coupling.
Catalyst Pd₂(dba)₃ (2 mol%)Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source.
Ligand XPhos (4 mol%)A bulky, electron-rich phosphine ligand is crucial for efficiency.[8]
Base Sodium tert-butoxide (NaOtBu) (1.4 equiv)A strong, non-nucleophilic base is required.
Solvent Toluene or Dioxane (anhydrous)Anhydrous conditions are essential.
Temperature 100-110 °CRequires heating to drive the catalytic cycle.
Time 12-24 hoursMonitor by TLC or LC-MS.
Typical Yield 75-90%After purification.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 1-bromo-4-iodobenzene (1.0 equiv), Methyl piperazine-1-carboxylate (1.2 equiv), and Sodium tert-butoxide (1.4 equiv).

  • In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in a small amount of anhydrous toluene.

  • Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene to the Schlenk tube via syringe, followed by the catalyst solution.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate) to afford this compound.

Application in the Synthesis of Neuropharmacological Agents

The true power of this precursor is realized in its subsequent transformations. The general strategy involves sequential or parallel modification at the N-1 nitrogen (after deprotection) and the 4-bromophenyl ring.

Deprotection of the N-1 Nitrogen

The methoxycarbonyl group can be removed under basic conditions to yield 1-(4-bromophenyl)piperazine, a key intermediate for many CNS agents.[9]

Protocol 3.1: Saponification of the Methyl Carbamate

ParameterValueNotes
Reactant This compound (1.0 equiv)
Reagent Potassium Hydroxide (KOH) (5.0 equiv)A strong base is required for hydrolysis.
Solvent Ethanol/Water (3:1)The co-solvent system ensures solubility.
Temperature Reflux (approx. 80-90 °C)Heat is necessary to drive the reaction.
Time 6-12 hoursMonitor by TLC or LC-MS.
Typical Yield >95%Often used crude in the next step after workup.

Step-by-Step Methodology:

  • Dissolve the precursor (1.0 equiv) in a mixture of ethanol and water (3:1).

  • Add potassium hydroxide pellets (5.0 equiv) to the solution.

  • Heat the mixture to reflux and maintain for 6-12 hours until the starting material is consumed (as monitored by TLC/LC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and extract with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(4-bromophenyl)piperazine.

Diversification at the N-1 Position

With the N-1 nitrogen now free, a variety of functional groups can be introduced.

  • N-Alkylation : Reaction with alkyl halides introduces simple alkyl chains or more complex side chains containing other functional groups.[2]

  • Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for creating substituted N-alkyl derivatives.[2]

  • Amide Coupling : Acylation with acid chlorides or coupling with carboxylic acids (using reagents like HATU or EDC) forms amide bonds, introducing another key pharmacophoric element.

Diversification at the Bromophenyl Ring

The bromine atom is a prime site for introducing molecular diversity via cross-coupling reactions. A Suzuki-Miyaura coupling is a classic example.

Protocol 3.2: Suzuki Coupling of the Bromophenyl Moiety

This protocol allows for the formation of a C-C bond, linking a new aryl or heteroaryl group. This is a key step in synthesizing analogs of drugs like aripiprazole.

ParameterValueNotes
Reactants N-1 functionalized 1-(4-bromophenyl)piperazine (1.0 equiv), Arylboronic acid (1.5 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a robust catalyst for this reaction.
Base Sodium Carbonate (2.0 equiv, 2M aqueous solution)An aqueous base is standard for Suzuki couplings.
Solvent Toluene or DME
Temperature 90-100 °C
Time 8-16 hoursMonitor by TLC or LC-MS.
Typical Yield 70-90%After purification.

Step-by-Step Methodology:

  • In a flask, combine the bromophenylpiperazine derivative (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the solvent (e.g., Toluene).

  • Add the aqueous sodium carbonate solution (2.0 equiv).

  • Bubble argon or nitrogen through the mixture for 15-20 minutes to degas the solution.

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the mixture.

  • Heat the reaction to 90-100 °C under an inert atmosphere and stir vigorously.

  • After 8-16 hours, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via flash column chromatography to yield the desired biaryl compound.

Example Application: Synthesis of Serotonergic Agents

The 4-arylpiperazine motif is central to many serotonergic agents, including 5-HT₁ₐ and 5-HT₁ₙ receptor agonists like eltoprazine and batoprazine, which have been investigated for their "serenic" or anti-aggressive properties.[10][11][12][13] The precursor allows for the rapid synthesis of analogs of these compounds.

Illustrative Synthetic Pathway

G precursor Methyl 4-(4-bromophenyl) piperazine-1-carboxylate deprotection 1. Deprotection (KOH) precursor->deprotection intermediate 1-(4-bromophenyl)piperazine deprotection->intermediate alkylation 2. N-Alkylation or Reductive Amination (Introduce R¹ group) intermediate->alkylation intermediate2 R¹-N-Functionalized Intermediate alkylation->intermediate2 coupling 3. Suzuki Coupling (Introduce R² group) intermediate2->coupling product Final Neuropharmacological Agent coupling->product

Caption: A general synthetic route to diverse neuropharmacological agents.

This strategy allows for the creation of a library of compounds by varying the R¹ group (introduced at N-1) and the R² group (introduced via Suzuki coupling), facilitating a comprehensive exploration of the structure-activity relationship around the 4-arylpiperazine core.

Safety and Handling

  • This compound : This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[14]

  • Reagents : Many reagents used in these protocols are hazardous. Palladium catalysts can be toxic and pyrophoric. Strong bases like NaOtBu and KOH are corrosive.[15] Solvents like toluene and DCM have associated health risks.[16] Always consult the Safety Data Sheet (SDS) for each chemical before use.[14][15][16][17][18]

  • General Precautions : Reactions under inert atmosphere require proper training and equipment (e.g., Schlenk line). Heating reactions should be done using a controlled heating mantle or oil bath with appropriate temperature monitoring.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed platform for the efficient synthesis of diverse libraries of potential neuropharmacological agents. Its protected nitrogen allows for controlled derivatization, while the bromophenyl group opens the door to powerful cross-coupling chemistry. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively utilize this precursor to accelerate their drug discovery efforts in the challenging but critical field of neuroscience.

References

  • Benchchem. Application Notes and Protocols for N-arylation of Piperazine-2-thione.
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  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
  • Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. ResearchGate.
  • DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. (2019-11-08).
  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI.
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Application Notes and Protocols: The Strategic Role of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic utilization of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate as a pivotal intermediate in the synthesis and subsequent evaluation of novel kinase inhibitors. This document provides in-depth protocols, the rationale behind experimental choices, and a framework for advancing drug discovery programs targeting the human kinome.

Introduction: The Phenylpiperazine Moiety as a Privileged Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

Within the landscape of kinase inhibitor discovery, the phenylpiperazine scaffold has emerged as a "privileged" structural motif.[1] Its prevalence in approved drugs and clinical candidates stems from its ability to engage in key interactions within the ATP-binding pocket of various kinases. The piperazine ring, a versatile heterocyclic moiety, can serve as a linker, a solubilizing group, and a vector for establishing crucial hydrogen bonds and van der Waals contacts.[1]

This compound is a key building block that provides a strategic entry point for the synthesis of diverse libraries of phenylpiperazine-containing compounds. The bromo-substituent offers a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of various aromatic and heteroaromatic systems to explore the chemical space around the kinase hinge-binding region. The methyl carboxylate group on the piperazine nitrogen provides a stable protecting group that can be readily removed under basic conditions to allow for further functionalization.

This document will detail the synthetic utility of this compound and provide robust protocols for the screening and characterization of its derivatives as potential kinase inhibitors.

Synthesis of this compound and a Derivative Kinase Inhibitor

The synthesis of this compound is a straightforward process, typically achieved through the reaction of 1-(4-bromophenyl)piperazine with methyl chloroformate. The resulting compound serves as a versatile intermediate for the generation of more complex kinase inhibitors.

Proposed Synthesis of a Hypothetical Kinase Inhibitor

The following workflow illustrates the synthesis of a hypothetical kinase inhibitor, "PKI-1," starting from this compound. This example utilizes a Suzuki coupling reaction, a common and powerful tool in medicinal chemistry for the formation of carbon-carbon bonds.

Diagram: Synthetic Workflow for PKI-1

synthetic_workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection & Amide Coupling A 1-(4-bromophenyl)piperazine C This compound A->C Base (e.g., Et3N) DCM, 0°C to rt B Methyl Chloroformate B->C E PKI-Intermediate C->E Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) DME/H2O, 90°C D Quinazoline-6-boronic acid D->E G Final Kinase Inhibitor (PKI-1) E->G Multi-step F 1. LiOH, THF/H2O 2. 3-aminobenzamide, HATU, DIPEA, DMF

Caption: Synthetic scheme for the hypothetical kinase inhibitor PKI-1.

Protocols for Kinase Inhibitor Evaluation

Once a library of compounds derived from this compound is synthesized, a systematic screening cascade is essential to identify promising candidates. This typically involves a combination of biochemical and cell-based assays.

Biochemical Kinase Assays

Biochemical assays are crucial for determining the direct inhibitory activity of a compound against a purified kinase.[2] These assays measure the extent to which a compound inhibits the phosphorylation reaction catalyzed by the kinase.[3]

This protocol utilizes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (dissolved in DMSO)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the diluted test compounds. Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

  • Add 10 µL of the kinase reaction mixture to each well of the assay plate.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Parameter Description
IC₅₀ The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Positive Control A known inhibitor of the target kinase to validate assay performance.
Negative Control DMSO vehicle control, representing 100% kinase activity.
Cell-Based Kinase Assays

Cell-based assays are essential to confirm that a compound can inhibit the target kinase in a more physiologically relevant context.[4][5][6] These assays can measure the inhibition of downstream signaling events or the effect on cell proliferation.

This protocol assesses the ability of a compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in a cellular context.

Materials:

  • Cancer cell line known to have an activated signaling pathway involving the target kinase.

  • Cell culture medium and supplements.

  • Test compounds (dissolved in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate).

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate.

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the total protein antibody to ensure equal loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

The Ba/F3 cell proliferation assay is a powerful system to evaluate the oncogenic potential of a kinase and the efficacy of its inhibitors.[7] Ba/F3 cells are dependent on interleukin-3 (IL-3) for survival. When transduced with an oncogenic kinase, they can proliferate in the absence of IL-3. Inhibition of this kinase will lead to cell death.[7]

Materials:

  • Ba/F3 cells stably expressing the target oncogenic kinase.

  • RPMI-1640 medium with supplements.

  • Test compounds (dissolved in DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well clear-bottom white plates.

Procedure:

  • Wash the Ba/F3 cells to remove any residual IL-3.

  • Resuspend the cells in IL-3-free medium.

  • Plate the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence on a plate reader.

  • Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% growth inhibition).

Diagram: Kinase Inhibitor Screening Cascade

screening_cascade A Compound Library Synthesis (from this compound) B Primary Biochemical Screen (e.g., ADP-Glo™ Assay) Single concentration (e.g., 1 µM) A->B C Biochemical IC50 Determination (Dose-response) B->C Active Compounds D Cellular Phosphorylation Assay (e.g., Western Blot) C->D Potent Compounds E Cell Proliferation Assay (e.g., Ba/F3 Assay) D->E Cellularly Active Compounds F Lead Candidate E->F

Caption: A typical screening cascade for identifying kinase inhibitors.

Data Interpretation and Next Steps

The data generated from this screening cascade will allow for the identification of lead compounds with potent and selective activity against the target kinase.

Assay Type Key Output Interpretation
Biochemical Assay IC₅₀Measures direct target engagement and potency.
Cellular Phosphorylation Inhibition of p-SubstrateConfirms target engagement in a cellular context.
Cell Proliferation GI₅₀Demonstrates functional cellular effect and anti-proliferative activity.

Compounds that demonstrate potent biochemical activity, effectively inhibit the target in cells, and show anti-proliferative effects are prioritized for further lead optimization. This involves medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, with this compound and its analogs serving as key starting materials for these iterative design cycles.

Conclusion

This compound is a valuable and versatile chemical building block in the discovery and development of novel kinase inhibitors. Its strategic use allows for the efficient synthesis of compound libraries targeting the phenylpiperazine scaffold. The protocols outlined in these application notes provide a robust framework for the biochemical and cell-based evaluation of these compounds, enabling the identification and advancement of promising new therapeutic candidates.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Festa, F., & LaBaer, J. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Becton, Dickinson and Company. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

  • Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • National Center for Biotechnology Information. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Retrieved from [Link]

  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • MDPI. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][4]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007, May 30). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. Retrieved from [Link]

  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ikenoya, M., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]. Journal of Neurochemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, October 11). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Retrieved from [Link]

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The Pivotal Role of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate in the Synthesis of Modern Antipsychotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the Arylpiperazine Moiety

The arylpiperazine scaffold stands as a cornerstone in the architecture of numerous central nervous system (CNS) active agents, particularly within the realm of atypical antipsychotics. Its prevalence is not serendipitous; the piperazine ring, when appropriately substituted, imparts favorable pharmacokinetic properties and serves as a versatile anchor for engaging with key neurotransmitter receptors, such as dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[1] The precise modulation of these receptors is central to the therapeutic efficacy of modern antipsychotics, which aim to alleviate the symptoms of schizophrenia and bipolar disorder with a reduced propensity for extrapyramidal side effects.[2]

This technical guide focuses on the strategic application of a key building block, Methyl 4-(4-bromophenyl)piperazine-1-carboxylate , and its derivatives in the synthesis of leading antipsychotic drugs. While the title compound features a methyl carbamate protecting group, our discussion will extend to the closely related and often commercially available precursor, 1-(4-bromophenyl)piperazine , as the core reactive unit in many industrial syntheses. We will delve into the synthetic pathways of two prominent atypical antipsychotics, Aripiprazole and Cariprazine, providing detailed protocols and exploring the chemical rationale behind the chosen methodologies.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling

The construction of the critical C-N bond between the piperazine nitrogen and an aryl or heteroaryl moiety is a recurring theme in the synthesis of these antipsychotics. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this transformation, offering significant advantages over classical methods in terms of substrate scope, functional group tolerance, and reaction conditions.[3][4] This palladium-catalyzed cross-coupling reaction will be a central focus of our protocols.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst. The choice of the phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands often being employed to promote both the oxidative addition and reductive elimination steps.[5]

Application in the Synthesis of Aripiprazole

Aripiprazole, an atypical antipsychotic, is a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and an antagonist at the 5-HT₂ₐ receptor.[2] Its synthesis provides a classic example of the strategic use of arylpiperazine precursors.

Synthetic Workflow for Aripiprazole

The synthesis of Aripiprazole typically involves the coupling of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine .

Aripiprazole_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_coupling Final Coupling 7-hydroxyquinolinone 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one intermediate1 7-(4-Bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one 7-hydroxyquinolinone->intermediate1 K₂CO₃, DMF 40-45°C 1,4-dibromobutane 1,4-Dibromobutane 1,4-dibromobutane->intermediate1 aripiprazole Aripiprazole intermediate1->aripiprazole Na₂CO₃, Ethanol Reflux dichloroaniline 2,3-Dichloroaniline intermediate2 1-(2,3-Dichlorophenyl)piperazine hydrochloride dichloroaniline->intermediate2 Heat, neat or in solvent bis_chloroethylamine Bis(2-chloroethyl)amine hydrochloride bis_chloroethylamine->intermediate2 intermediate2->aripiprazole

Synthetic overview for Aripiprazole.
Detailed Protocol 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

This protocol describes the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane. The use of a large excess of the dibromoalkane is crucial to minimize the formation of the dimeric impurity.[6]

Materials:

  • 7-Hydroxy-3,4-dihydro-2(1H)-quinolone (100 g)

  • 1,4-Dibromobutane (397.5 g)

  • Potassium carbonate (K₂CO₃), anhydrous powder (127 g, added in three portions)

  • N,N-Dimethylformamide (DMF) (300 mL)

  • Chloroform

  • 10% Sodium hydroxide solution

  • Water

Procedure:

  • To a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add 7-hydroxy-3,4-dihydro-2(1H)-quinolone, 1,4-dibromobutane, the first portion of potassium carbonate (42.33 g), and DMF.

  • Stir the mixture at room temperature (30-35 °C) to ensure homogeneity.

  • Heat the reaction mixture to 40-45 °C and maintain this temperature for 1 hour.

  • Add the second portion of potassium carbonate (42.33 g) and continue the reaction at 40-45 °C for another hour.

  • Add the final portion of potassium carbonate (42.33 g) and maintain the reaction at the same temperature for 4-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 1500 mL of water with stirring for 30 minutes.

  • Extract the aqueous mixture with chloroform (2 x 500 mL).

  • Combine the organic layers and wash with 10% sodium hydroxide solution, followed by a wash with 1500 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/n-hexane) to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one as a white to off-white solid.[7][8]

Rationale for Experimental Choices:

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the SN2 reaction.

  • Base (K₂CO₃): A mild inorganic base is used to deprotonate the phenolic hydroxyl group of the quinolinone, activating it for nucleophilic attack on the 1,4-dibromobutane. Adding the base in portions helps to control the reaction rate and minimize side reactions.

  • Excess 1,4-dibromobutane: Using a significant excess of the alkylating agent kinetically favors the mono-alkylation product over the formation of the dimer impurity where two quinolinone molecules are linked by the butyl chain.

Detailed Protocol 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride

This synthesis involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.

Materials:

  • 2,3-Dichloroaniline (100 kg)

  • Bis(2-chloroethyl)amine hydrochloride (110 kg, added in 5 portions)

  • n-Butanol (200 kg)

  • Methanol for recrystallization (300 kg)

Procedure:

  • In a 500L glass-lined reactor, charge the 2,3-dichloroaniline and start stirring.

  • Heat the reactor to 100 °C.

  • Add the bis(2-chloroethyl)amine hydrochloride in 5 portions, maintaining the temperature at 100 °C.

  • After the addition is complete, raise the temperature to 120 °C and maintain for 34 hours.

  • After the reaction is complete, cool the mixture and add n-butanol.

  • Reflux the mixture for 1 hour, then cool to induce crystallization.

  • Isolate the crude product by centrifugation.

  • Recrystallize the crude product from methanol to obtain pure 1-(2,3-dichlorophenyl)piperazine hydrochloride.[9]

Rationale for Experimental Choices:

  • High Temperature: The reaction requires elevated temperatures to drive the nucleophilic substitution reactions and the subsequent cyclization to form the piperazine ring.

  • Solvent (n-Butanol): n-Butanol is used as a solvent for the work-up and initial crystallization.

  • Recrystallization: Methanol is an effective solvent for recrystallization, allowing for the isolation of the product with high purity.

Detailed Protocol 3: Synthesis of Aripiprazole (Final Coupling)

This protocol details the final N-alkylation reaction to form Aripiprazole.

Materials:

  • 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (29.8 g, 0.1 mol)

  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride (29.4 g, 0.1 mol)

  • Sodium carbonate (Na₂CO₃), anhydrous powder (23.3 g, 0.2 mol)

  • Ethanol (technical grade, 300 mL)

Procedure:

  • To a suitable reaction vessel, add 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine hydrochloride, and ethanol.

  • Stir the suspension and add the anhydrous sodium carbonate.

  • Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction by HPLC.[10]

  • After completion, cool the reaction mixture and filter the resulting solid.

  • Take up the solid in fresh ethanol (50 mL) and reflux for 10 minutes to wash away impurities.

  • Filter the hot suspension to remove insoluble inorganic salts.

  • Combine the two filtrates, reflux briefly, and then allow to cool to room temperature for crystallization (approximately 12 hours).

  • Collect the crystalline Aripiprazole by filtration and dry to obtain the final product.[2]

Rationale for Experimental Choices:

  • Base (Na₂CO₃): Sodium carbonate serves two purposes: it neutralizes the hydrochloride salt of the piperazine derivative to liberate the free base for reaction, and it acts as an acid scavenger for the HBr generated during the N-alkylation.

  • Solvent (Ethanol): Ethanol is a suitable solvent for this reaction, providing good solubility for the reactants at reflux temperature and allowing for the crystallization of the product upon cooling.

  • Reflux Conditions: Heating to reflux provides the necessary activation energy for the N-alkylation reaction to proceed at a reasonable rate.

Characterization Data for Aripiprazole and Intermediates
CompoundMolecular FormulaMolecular WeightMelting Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one C₁₃H₁₆BrNO₂298.18110-111[7]1.95-2.05 (m, 2H), 2.10-2.20 (m, 2H), 2.62 (t, J=7.4 Hz, 2H), 2.94 (t, J=7.4 Hz, 2H), 3.51 (t, J=6.4 Hz, 2H), 4.02 (t, J=5.9 Hz, 2H), 6.35 (d, J=2.4 Hz, 1H), 6.50 (dd, J=8.3, 2.4 Hz, 1H), 7.00 (d, J=8.3 Hz, 1H), 8.05 (br s, 1H)25.0, 27.9, 29.6, 30.9, 33.5, 67.2, 67.8, 101.4, 108.7, 114.9, 128.9, 129.5, 139.0, 159.2, 171.3
1-(2,3-Dichlorophenyl)piperazine C₁₀H₁₂Cl₂N₂231.1259-613.05-3.15 (m, 4H), 3.15-3.25 (m, 4H), 6.95-7.05 (m, 1H), 7.10-7.20 (m, 2H)45.9, 50.9, 118.9, 124.6, 127.4, 127.5, 132.0, 150.9
Aripiprazole C₂₃H₂₇Cl₂N₃O₂448.39139-1401.75-1.85 (m, 2H), 1.90-2.00 (m, 2H), 2.48 (t, J=7.2 Hz, 2H), 2.60-2.70 (m, 4H), 2.78 (t, J=7.4 Hz, 2H), 2.95 (t, J=7.4 Hz, 2H), 3.05-3.15 (m, 4H), 3.98 (t, J=6.4 Hz, 2H), 6.42 (d, J=2.4 Hz, 1H), 6.55 (dd, J=8.4, 2.4 Hz, 1H), 6.95-7.05 (m, 2H), 7.10-7.20 (m, 2H), 7.85 (br s, 1H)20.8, 24.5, 25.7, 31.1, 50.6, 53.2, 58.0, 67.9, 101.9, 108.3, 115.3, 118.8, 124.5, 127.4, 127.5, 128.9, 132.0, 139.3, 151.1, 159.1, 171.8

Note: NMR data is representative and may vary slightly based on solvent and instrument.

Application in the Synthesis of Cariprazine

Cariprazine is another prominent atypical antipsychotic, acting as a dopamine D₃ and D₂ receptor partial agonist with a preference for the D₃ receptor.[9] Its synthesis shares similarities with that of Aripiprazole, utilizing a substituted arylpiperazine core.

Synthetic Workflow for Cariprazine

The synthesis of Cariprazine involves the formation of an amide bond between 2-(trans-4-(3,3-dimethylureido)cyclohexyl)acetic acid and 1-(2,3-dichlorophenyl)piperazine , followed by reduction of the amide to an amine.[11]

Cariprazine_Synthesis cluster_intermediate3 Intermediate 3 Synthesis cluster_intermediate2_cariprazine Intermediate 2 cluster_coupling_reduction Coupling and Reduction cyclohexylacetic_acid trans-2-(4-(3,3-Dimethylureido) cyclohexyl)acetic acid amide_intermediate Amide Intermediate cyclohexylacetic_acid->amide_intermediate Coupling Agent (e.g., SOCl₂) intermediate2_c 1-(2,3-Dichlorophenyl)piperazine intermediate2_c->amide_intermediate cariprazine Cariprazine amide_intermediate->cariprazine Reducing Agent (e.g., Borane)

Synthetic overview for Cariprazine.
Detailed Protocol 4: Synthesis of Cariprazine (Amide Coupling and Reduction)

This protocol outlines the final steps in the synthesis of Cariprazine.

Part A: Amide Formation

Materials:

  • trans-2-(4-(3,3-Dimethylureido)cyclohexyl)acetic acid (105 g, 0.46 mol)

  • Thionyl chloride (SOCl₂) (82.1 g, 0.69 mol)

  • Dichloromethane (DCM) (500 mL)

  • 1-(2,3-Dichlorophenyl)piperazine

  • Triethylamine (or another suitable base)

Procedure:

  • Suspend trans-2-(4-(3,3-dimethylureido)cyclohexyl)acetic acid in dichloromethane in a reaction vessel.

  • Cool the suspension and slowly add thionyl chloride.

  • After the addition is complete, heat the mixture to reflux and stir for 4 hours to form the acid chloride.

  • Cool the reaction mixture and add a solution of 1-(2,3-dichlorophenyl)piperazine and a base (e.g., triethylamine) in dichloromethane.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to obtain the crude amide intermediate: 3-(trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-cyclohexyl)-1,1-dimethylurea .[11]

Part B: Amide Reduction

Materials:

  • 3-(trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-cyclohexyl)-1,1-dimethylurea

  • Borane solution (e.g., BH₃·THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude amide intermediate in THF in a reaction vessel under an inert atmosphere.

  • Cool the solution and slowly add the borane solution.

  • Allow the reaction to proceed at room temperature or with gentle heating until the reduction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water or methanol.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry and concentrate.

  • The crude Cariprazine can be purified by recrystallization or by forming a salt (e.g., hydrochloride) and recrystallizing.[11][12]

Rationale for Experimental Choices:

  • Coupling Agent (SOCl₂): Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides, which are highly reactive towards amines.

  • Reducing Agent (Borane): Borane is a selective reducing agent for amides to amines and is often preferred over more reactive hydrides like LiAlH₄ for large-scale synthesis due to its milder nature and easier work-up.

  • Inert Atmosphere: The use of an inert atmosphere during the reduction with borane is important to prevent the reaction of the reagent with atmospheric moisture and oxygen.

Characterization Data for Cariprazine and Key Intermediates
CompoundMolecular FormulaMolecular WeightMelting Point (°C)Representative Spectroscopic Data
trans-2-(4-(3,3-Dimethylureido)cyclohexyl)acetic acid C₁₁H₂₀N₂O₃228.29168-1701H NMR (DMSO-d₆): δ 0.8-1.1 (m, 4H), 1.2-1.4 (m, 1H), 1.6-1.8 (m, 4H), 2.05 (d, J=6.8 Hz, 2H), 2.79 (s, 6H), 3.3-3.4 (m, 1H), 5.75 (d, J=7.6 Hz, 1H), 11.9 (br s, 1H).
3-(trans-4-{2-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-cyclohexyl)-1,1-dimethylurea C₂₁H₃₀Cl₂N₄O₂441.39163-165Data not readily available in searched literature.
Cariprazine C₂₁H₃₂Cl₂N₄O427.4197-991H NMR (CDCl₃): δ 1.0-1.3 (m, 4H), 1.4-1.6 (m, 3H), 1.8-2.0 (m, 4H), 2.1-2.2 (m, 1H), 2.4-2.5 (m, 2H), 2.6-2.7 (m, 4H), 2.8-2.9 (m, 4H), 2.90 (s, 6H), 3.5-3.6 (m, 1H), 4.35 (d, J=7.6 Hz, 1H), 6.95-7.0 (m, 1H), 7.1-7.2 (m, 2H).

Note: NMR data is representative and may vary slightly based on solvent and instrument.

Conclusion and Future Perspectives

The synthetic routes to Aripiprazole and Cariprazine highlight the indispensable role of arylpiperazine building blocks, such as derivatives of this compound. The strategic implementation of powerful synthetic methodologies, most notably the Buchwald-Hartwig amination, has enabled the efficient and scalable production of these life-changing medications.

For researchers and drug development professionals, a deep understanding of these synthetic protocols, including the rationale behind the choice of reagents and reaction conditions, is paramount. The ability to troubleshoot and optimize these reactions is key to ensuring the production of high-purity active pharmaceutical ingredients. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the exploration of novel arylpiperazine derivatives with improved therapeutic profiles.

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Application Notes & Protocols: The Strategic Use of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate in the Synthesis of Novel Antidepressant Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, creating a significant social and economic burden that necessitates the continuous development of more effective and safer therapeutics.[1][2] A prominent feature in the molecular architecture of many successful antidepressant drugs is the arylpiperazine moiety.[1][2][3][4] This structural motif is highly valued in medicinal chemistry for conferring favorable pharmacokinetic properties, particularly for central nervous system (CNS) penetration, and for its crucial role in establishing specific binding conformations at key neurological targets.[1][2]

This document provides a detailed guide on the synthesis and application of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate , a versatile and strategic intermediate for the construction of novel antidepressant candidates. We will dissect the rationale behind its molecular design, provide validated protocols for its synthesis, and demonstrate its utility in advanced synthetic applications, such as palladium-catalyzed cross-coupling reactions. The protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this key building block in the discovery of next-generation CNS agents.

Section 1: The Arylpiperazine Moiety in Modern Antidepressant Design

The therapeutic action of most antidepressants involves the modulation of monoamine neurotransmitter systems, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[5][6][7] Arylpiperazine derivatives have proven to be exceptionally effective scaffolds for interacting with components of these pathways, particularly serotonin receptors and transporters.[8][9]

Mechanism of Action Context: Many arylpiperazine-based drugs function as ligands for 5-HT₁A and 5-HT₂A receptors or as inhibitors of the serotonin transporter (SERT).[5][8][10] This multimodal activity can lead to a more robust antidepressant effect and potentially a faster onset of action compared to highly selective agents.[10][11] The piperazine ring acts as a conformationally constrained linker that correctly orients the terminal aryl group for optimal interaction within the receptor's binding pocket.

The subject of this guide, this compound, is designed for maximum synthetic versatility:

  • Piperazine Core: The central heterocycle, a proven pharmacophore for CNS activity.

  • N-1 Methyl Carbamate: A robust protecting group that deactivates the N-1 nitrogen, preventing it from participating in undesired side reactions. This directs any subsequent alkylation or acylation reactions to the N-4 nitrogen (after deprotection) or allows for modifications on the bromophenyl ring without interference.

  • C-4 Bromophenyl Group: The bromine atom serves as a highly effective "synthetic handle." It is an excellent leaving group for a wide array of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-couplings.

Figure 1: General interaction model of an arylpiperazine drug within the synaptic cleft.

Section 2: Synthesis and Characterization of the Key Intermediate

The synthesis of this compound is a straightforward, two-step process starting from commercially available reagents. The primary objective is the regioselective protection of the N-1 nitrogen of the piperazine ring after its initial arylation.

Protocol 1: Synthesis of this compound

Step A: Synthesis of 1-(4-Bromophenyl)piperazine

This step involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination. The following protocol outlines a common approach.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-dibromobenzene (1.0 eq), piperazine (2.5 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and BINAP (0.015 eq).

  • Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®. Wash the pad with ethyl acetate. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 1-(4-bromophenyl)piperazine.

Step B: N-1 Protection with Methyl Chloroformate

  • Reaction Setup: Dissolve 1-(4-bromophenyl)piperazine (1.0 eq) and a base such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add methyl chloroformate (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.[12]

Reagent (Step B) MW ( g/mol ) Equivalents Purity
1-(4-Bromophenyl)piperazine241.131.0>98%
Methyl Chloroformate94.501.1>97%
Triethylamine101.191.5>99%
Dichloromethane (DCM)84.93SolventAnhydrous

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 7.40 (d, 2H), 6.80 (d, 2H), 3.75 (s, 3H), 3.60 (t, 4H), 3.15 (t, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~ 155.5, 150.0, 132.0, 118.0, 114.5, 53.0, 50.0, 45.0.

  • MS (ESI): m/z calculated for C₁₂H₁₅BrN₂O₂ [M+H]⁺ 300.04, found 300.0.

Figure 2: Two-step synthesis workflow for the title intermediate.

Section 3: Application in Antidepressant Analogue Synthesis via Suzuki-Miyaura Coupling

The true utility of the bromine handle on the intermediate is realized in its application in cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an aryl halide and an organoboron compound. This enables the rapid diversification of the arylpiperazine scaffold to probe structure-activity relationships (SAR).

Protocol 2: Synthesis of a Model Biphenylpiperazine Analogue

This protocol details the synthesis of Methyl 4-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)piperazine-1-carboxylate , a plausible antidepressant scaffold, demonstrating the synthetic application of the title compound.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), and a base such as potassium carbonate (K₂CO₃) (2.5 eq).

  • Solvent System: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degassing is critical to prevent oxidation of the palladium catalyst.

  • Reaction: Place the flask under an inert atmosphere (Argon or Nitrogen), and heat the mixture to 85-95 °C with vigorous stirring for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure coupled product.

Reagent MW ( g/mol ) Equivalents
This compound299.161.0
4-Methoxyphenylboronic acid151.961.2
Pd(PPh₃)₄1155.560.03
Potassium Carbonate (K₂CO₃)138.212.5

digraph "Suzuki_Catalytic_Cycle" {
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node [shape=point, width=0];
edge [fontname="Arial", fontsize=9];

// Nodes for the cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Reagents and Products ArX [label="Ar-Br\n(Intermediate)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ArBOH [label="Ar'-B(OH)₂\n(Boronic Acid)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(K₂CO₃)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Coupled Product)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Cycle flow pd0 -> ox_add [label="1"]; ox_add -> transmetal [label="2"]; transmetal -> red_elim [label="3"]; red_elim -> pd0 [label="4"];

// Inputs and Outputs ArX -> ox_add; ArBOH -> transmetal; Base -> transmetal; red_elim -> Product; }

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 4: Final Deprotection to Yield the Active Amine

The final step in many synthetic routes is the removal of the N-1 protecting group to yield the secondary amine, which is often essential for pharmacological activity. Carbamates can be readily cleaved under basic conditions.

Protocol 3: Hydrolytic Deprotection
  • Reaction Setup: Dissolve the protected biphenylpiperazine analogue (1.0 eq) in a solvent such as methanol or a mixture of THF/water.

  • Reagent Addition: Add a strong base, such as potassium hydroxide (KOH) or lithium hydroxide (LiOH) (5-10 eq).

  • Reaction: Heat the mixture to reflux (60-80 °C) for 8-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and neutralize carefully with an acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate or DCM.

  • Isolation: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the final deprotected compound. Further purification can be achieved via chromatography or crystallization if necessary.

Conclusion

This compound is a high-value, strategically designed intermediate for the synthesis of novel arylpiperazine-based compounds targeting CNS disorders. Its synthesis is scalable and robust, and its built-in functionalities—a protected nitrogen and a reactive bromine handle—allow for precise and efficient chemical modifications. By employing modern synthetic methodologies such as the Suzuki-Miyaura cross-coupling, researchers can rapidly generate diverse libraries of potential antidepressant drugs for biological screening, accelerating the path from chemical synthesis to clinical evaluation.

References

  • Kumar, V., & Singh, P. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1878-1901. [Link][1]

  • ResearchGate. (n.d.). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure‐Activity Relationships | Request PDF. Retrieved from ResearchGate. [Link][2]

  • Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810. [Link][3]

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  • Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from Organic Syntheses. [Link][12]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1557. [Link][14]

  • ResearchGate. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Retrieved from ResearchGate. [Link][8]

  • Google Patents. (n.d.). Phenyl-piperazine derivatives as serotonin reuptake inhibitors. Retrieved from Google Patents. [11]

  • Hillhouse, T. M., & Porter, J. H. (2015). A brief history of the development of antidepressant drugs: From monoamines to glutamate. Experimental and Clinical Psychopharmacology, 23(1), 1-21. [Link][9]

  • Feighner, J. P. (1999). Mechanism of action of antidepressant medications. The Journal of Clinical Psychiatry, 60 Suppl 4, 4-11. [Link][6]

  • Singh, H. K., & Saadabadi, A. (2023). Antidepressants. In StatPearls. StatPearls Publishing. [Link][7]

  • Mayo Clinic. (n.d.). Atypical antidepressants. Retrieved from Mayo Clinic. [Link][15]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221. [Link][10]

  • Charney, D. S., et al. (n.d.). Mechanism of Action of Antidepressants and Mood Stabilizers. Neuropsychopharmacology: The Fifth Generation of Progress. [Link][16]

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"Methyl 4-(4-bromophenyl)piperazine-1-carboxylate" reaction conditions for N-arylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Arylation of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Introduction: The Significance of N-Aryl Piperazines in Modern Drug Discovery

The N-aryl piperazine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and act as a versatile linker, make it a critical component in designing therapeutics for a wide range of targets, from central nervous system disorders to oncology.[3][4]

This application note provides a comprehensive technical guide to a key synthetic transformation: the N-arylation of this compound. This reaction involves the formation of a new carbon-nitrogen (C-N) bond between the secondary amine of the piperazine ring and an incoming aryl group. Mastering this reaction is essential for generating diverse libraries of molecules for drug discovery programs. We will delve into the mechanistic underpinnings, provide a comparative analysis of reaction conditions, and present a detailed, field-proven protocol for the Palladium-catalyzed Buchwald-Hartwig amination—the preeminent method for this class of transformation.[1][5][6]

Mechanistic Insight: Understanding the Catalytic Cycles

The successful N-arylation of a secondary amine like a piperazine derivative hinges on the selection of an appropriate catalytic system. While copper-catalyzed Ullmann-type reactions represent a classical approach, they often necessitate harsh conditions such as high temperatures.[7][8] The advent of Palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized C-N bond formation, offering milder conditions and broader substrate scope.[5][9]

The Buchwald-Hartwig Amination Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination is a testament to the elegant interplay between the palladium center, the phosphine ligand, the base, and the substrates.[10][11] The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The cycle begins with an active, low-valent Pd(0) complex. This species undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[10][12] The reactivity order of the aryl halide is typically Ar-I > Ar-Br > Ar-Cl, although modern catalysts can efficiently activate even robust aryl chlorides.[13]

  • Amine Coordination and Deprotonation: The piperazine derivative coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine's nitrogen, forming a palladium-amido complex and releasing the conjugate acid of the base. The choice and strength of the base are critical for this step to proceed efficiently.[13]

  • Reductive Elimination: This final step involves the formation of the new C-N bond as the N-aryl piperazine product is expelled from the coordination sphere of the palladium. This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][11]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amido_Complex L₂Pd(II)(Ar)(NR₂) (Palladium-Amido Complex) OA_Complex->Amido_Complex Amine Binding & Deprotonation (+ R₂NH, + Base, - HX•Base) Amido_Complex->Pd0 Amido_Complex->product_out Reductive Elimination Product_out_label N-Aryl Piperazine ArX_in Aryl Halide (Ar-X) Amine_in Piperazine (R₂NH) Base_in Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Dissecting the Reaction Components: A Guide to Rational Selection

The success of the N-arylation is critically dependent on the judicious selection of each component. The "best" conditions are highly substrate-dependent, but a clear understanding of each component's role allows for logical optimization.

ComponentRole & RationaleCommon ExamplesField-Proven Insights
Palladium Precatalyst Source of the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ require in situ reduction, while Pd(0) sources like Pd₂(dba)₃ are often more direct. Modern palladacycle precatalysts offer enhanced air stability and rapid activation.[13][14]Pd(OAc)₂, Pd₂(dba)₃, BrettPhos Pd G4, XPhos Pd G3For sensitive or sterically hindered substrates, using a well-defined precatalyst (e.g., a G3 or G4 palladacycle) can lead to more reproducible results and higher turnover numbers compared to generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
Phosphine Ligand Stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich biaryl phosphine ligands are essential for coupling secondary amines. They accelerate both oxidative addition and reductive elimination while preventing catalyst decomposition.[12][15][16]XPhos, RuPhos, BrettPhos, SPhos, BINAPThe choice of ligand is paramount. For secondary cyclic amines like piperazines, sterically demanding ligands such as XPhos and RuPhos are often excellent starting points, especially when coupling with less reactive aryl chlorides. Older ligands like BINAP may be sufficient for aryl bromides or iodides but can be less effective for more challenging couplings.[5]
Base Facilitates the deprotonation of the piperazine nitrogen after coordination to the palladium center. The base must be strong enough to effect deprotonation but should not react with functional groups on the substrates.NaOtBu, KOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong alkoxide bases like NaOtBu are highly effective but can be incompatible with base-sensitive functional groups like esters.[6] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though they may require higher temperatures or longer reaction times.[11]
Solvent Solubilizes the reactants and facilitates heat transfer. Aprotic, non-coordinating solvents are preferred. The reaction must be run under anhydrous conditions to prevent catalyst deactivation.Toluene, Dioxane, THF, t-BuOHToluene and dioxane are the most common solvents. Ensure they are thoroughly dried before use. The insolubility of reagents, particularly inorganic bases, is a common cause of slow or incomplete reactions. Vigorous stirring is essential.
Temperature Provides the necessary activation energy for the reaction to proceed at a reasonable rate.80 - 110 °CMost Buchwald-Hartwig aminations require heating.[13] A temperature of 100 °C is a good starting point for optimization. Running reactions at lower temperatures may be possible with highly active catalyst systems but often leads to significantly longer reaction times.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a detailed, step-by-step methodology for the N-arylation of this compound with 4-bromoanisole.

Reaction Scheme: this compound + 4-Bromoanisole → Methyl 4-(4-bromophenyl)-4'-(4-methoxyphenyl)piperazine-1-carboxylate

Materials and Reagents:
  • This compound (1.0 equiv.)

  • 4-Bromoanisole (1.1 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask, oven-dried)

Experimental_Workflow Setup 1. Reaction Setup - Oven-dry glassware - Add solids (piperazine, aryl halide, Pd₂(dba)₃, XPhos, NaOtBu) - Equip with stir bar & septum Inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon/Nitrogen (3x) Setup->Inert Solvent 3. Solvent Addition - Add anhydrous toluene via syringe Inert->Solvent Reaction 4. Reaction - Heat to 100 °C with vigorous stirring - Monitor by TLC or GC-MS Solvent->Reaction Workup 5. Work-up - Cool to room temperature - Quench with water - Dilute with Ethyl Acetate Reaction->Workup Purify 6. Purification - Filter through Celite - Separate aqueous layer - Wash organic layer (brine) - Dry over Na₂SO₄ Workup->Purify Isolate 7. Isolation - Filter and concentrate solvent - Purify crude product via flash column chromatography Purify->Isolate Characterize 8. Characterization - Analyze pure product (¹H NMR, ¹³C NMR, HRMS) Isolate->Characterize

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 315 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). Finally, add the Pd₂(dba)₃ (18 mg, 0.02 mmol). Causality: Adding the palladium source last minimizes its exposure to air. The reagents are added as solids to ensure accurate stoichiometry before solvent addition.

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalytic species is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for catalytic activity.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 10 mL) via syringe.

  • Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Causality: Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture (especially the insoluble base), which is critical for reaction kinetics.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or GC-MS until the starting piperazine is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding water (10 mL). Dilute the mixture with ethyl acetate (20 mL).

  • Purification: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[17] Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Characterization: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous solvent/reagents.3. Inappropriate ligand or base.4. Low reaction temperature.1. Ensure a properly inert atmosphere; use a fresh catalyst source or a more stable precatalyst.2. Use freshly distilled/dried solvents.3. Screen alternative ligands (e.g., RuPhos) or a stronger base (if compatible).4. Increase the reaction temperature in 10 °C increments.
Formation of Hydrodehalogenation Byproduct Presence of water or other protic sources; side reaction involving β-hydride elimination.Rigorously exclude water from the reaction. Sometimes this side reaction is inherent to the catalyst system and may require screening different ligands.[5]
Formation of Bis-arylated Piperazine This is less common when starting with an N-aryl piperazine but can occur if the starting material is piperazine itself.Use a stoichiometric excess of the piperazine starting material relative to the aryl halide to favor mono-arylation.

Conclusion

The N-arylation of piperazine scaffolds via the Buchwald-Hartwig amination is a powerful and versatile tool in the arsenal of the medicinal and synthetic chemist. Its success relies on a fundamental understanding of the catalytic cycle and the specific roles played by the palladium source, ligand, base, and solvent. By rationally selecting these components and adhering to rigorous experimental techniques, researchers can reliably and efficiently synthesize complex N-aryl piperazine derivatives. The protocol and insights provided herein serve as a robust starting point for the development of novel molecular entities destined for drug discovery and beyond.

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Application Notes and Protocols for the Analytical Characterization of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(4-bromophenyl)piperazine-1-carboxylate is a significant chemical entity, belonging to the arylpiperazine class of compounds. Arylpiperazines are a versatile scaffold in medicinal chemistry, known to interact with various biological targets, and are integral to the development of new therapeutic agents.[1][2] The presence of the bromophenyl moiety, the piperazine core, and the methyl carbamate group imparts specific physicochemical properties that dictate the analytical strategies for its characterization.

Accurate and robust analytical methods are paramount for ensuring the identity, purity, and quality of this compound throughout the research, development, and manufacturing lifecycle. This guide provides a comprehensive suite of detailed protocols and technical insights for the analysis of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established principles of analytical chemistry and tailored to the specific structural attributes of the target molecule.

Structural and Physicochemical Profile

A thorough understanding of the molecule's structure is the foundation for all analytical method development.

  • Structure:

    • Aryl Group: A p-bromophenyl ring, which serves as a strong chromophore for UV-Vis spectroscopy.

    • Piperazine Core: A six-membered heterocyclic ring with two nitrogen atoms, providing basicity and potential sites for salt formation or degradation.

    • Carbamate Group: A methyl carbamate functional group, which influences polarity and hydrogen bonding capability.

  • Expected Properties:

    • Solubility: Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane. Aqueous solubility is likely to be low and pH-dependent.

    • UV Absorbance: The bromophenyl group is expected to exhibit a strong UV absorbance maximum, likely in the range of 240-260 nm, making UV-based detection highly suitable.

    • Thermal Stability: The compound is expected to be sufficiently volatile and thermally stable for Gas Chromatography (GC) analysis.

Below is a diagram illustrating the key analytical focus points of the molecule.

cluster_molecule This compound cluster_techniques Analytical Techniques cluster_properties Target Moieties & Properties mol Br-Ph-N(CH2CH2)2N-COOCH3 HPLC HPLC-UV/PDA Chromophore Bromophenyl (UV Chromophore) HPLC->Chromophore Purity & Quantification GCMS GC-MS Volatility Volatility & Thermal Stability GCMS->Volatility Identification & Impurities NMR NMR Spectroscopy Structure Piperazine Carbamate (Structural Backbone) NMR->Structure Definitive Structure Elucidation FTIR FTIR Spectroscopy Functional_Groups Functional Groups (C=O, C-N, C-O) FTIR->Functional_Groups Functional Group Confirmation

Caption: Key molecular features and corresponding analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Application: To determine the purity of this compound and quantify it in bulk material or formulated products. A reversed-phase HPLC method is the primary choice due to the molecule's moderate polarity. The bromophenyl group allows for sensitive UV detection.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18) Column: The nonpolar nature of the bromophenyl ring and the overall molecular structure provides strong retention on a C18 stationary phase, which is ideal for separating the main component from more polar or less polar impurities.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A buffered aqueous phase (e.g., with formate or phosphate) is recommended to control the ionization state of the piperazine nitrogen, ensuring consistent peak shape and retention time. A slightly acidic pH (e.g., pH 3-5) will ensure the piperazine is protonated and behaves predictably.

  • UV Detection Wavelength: Photodiode Array (PDA) detection should be used to assess peak purity and to select the optimal monitoring wavelength. Based on the bromophenyl chromophore, a wavelength around 254 nm is a logical starting point.

Protocol 2.1: HPLC Purity Determination
  • Instrumentation & Columns:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or similar).

  • Reagents & Sample Preparation:

    • Acetonitrile (HPLC Grade).

    • Water (HPLC Grade).

    • Formic Acid (0.1%).

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Preparation: Accurately weigh ~10 mg of reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.

    • Sample Preparation: Prepare the sample to the same target concentration as the standard using the diluent.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte from the C18 column.
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18.1-22 min: 30% BA gradient is used to ensure elution of the main peak with good symmetry while also eluting any potential late-eluting, nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Detection PDA at 254 nmThe bromophenyl group provides strong absorbance at this wavelength. PDA allows for peak purity analysis across the spectrum.
  • System Suitability & Acceptance Criteria:

    • Tailing Factor: ≤ 1.5 for the main peak.

    • Theoretical Plates: ≥ 5000 for the main peak.

    • RSD of 5 replicate injections: ≤ 2.0% for peak area and retention time.

  • Data Analysis:

    • Calculate the purity by area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • For assay, compare the peak area of the sample to that of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

Application: To provide definitive identification based on mass-to-charge ratio and fragmentation patterns, and to detect any volatile or semi-volatile impurities that may not be observed by HPLC. This technique is particularly useful for identifying starting materials or by-products from synthesis.[3][4]

Causality Behind Experimental Choices:

  • Capillary Column (e.g., DB-5ms): A low-polarity 5% phenyl-methylpolysiloxane column is a versatile choice that separates compounds primarily based on their boiling points and is robust enough for general-purpose screening.

  • Electron Ionization (EI): At 70 eV, EI provides reproducible and extensive fragmentation, creating a characteristic "fingerprint" mass spectrum that can be compared against libraries for identification.

  • Temperature Program: A ramped oven temperature program is essential to first elute volatile impurities at lower temperatures before ramping up to elute the higher-boiling target analyte.

Protocol 3.1: GC-MS Identification
  • Instrumentation & Columns:

    • GC-MS system with a split/splitless injector and an electron ionization source.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents & Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate (GC Grade).

    • Sample Preparation: Dissolve a small amount of the sample (~1 mg) in 1 mL of solvent. The concentration should be sufficient to produce a strong signal without overloading the column.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temperature 280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for the main component.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)Starts at a low temperature to separate volatile impurities, then ramps to elute the target compound.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for identification.
Mass Scan Range 40 - 500 amuCovers the expected molecular ion and key fragment ions.
  • Data Analysis:

    • Identify the peak corresponding to this compound.

    • Analyze the mass spectrum. Expect to see the molecular ion [M]+ and characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio).

    • Key fragments may arise from cleavage of the carbamate group, the piperazine ring, or the bond to the bromophenyl ring.

cluster_workflow GC-MS Analytical Workflow SamplePrep Sample Dissolution (e.g., in DCM) Injection GC Injection (Split Mode, 280°C) SamplePrep->Injection Separation Column Separation (DB-5ms, Temp. Ramp) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Quadrupole, 40-500 amu) Ionization->Detection Analysis Data Analysis (Mass Spectrum & Retention Time) Detection->Analysis

Caption: Workflow for GC-MS analysis.

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To provide definitive structural elucidation by mapping the carbon-hydrogen framework. ¹H and ¹³C NMR are fundamental for confirming the identity and structure of the synthesized compound.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Region (7.0-7.6 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring.

    • Piperazine Protons: Two sets of multiplets (likely broad) corresponding to the two different CH₂ groups of the piperazine ring, integrating to 4H each.

    • Methyl Protons (around 3.7 ppm): A singlet integrating to 3H from the -OCH₃ group of the carbamate.

  • ¹³C NMR:

    • Aromatic Carbons: Four distinct signals in the aromatic region (~115-150 ppm).

    • Piperazine Carbons: Two signals for the piperazine CH₂ groups (~45-55 ppm).

    • Carbamate Carbonyl (C=O): A signal around 155 ppm.

    • Methyl Carbon: A signal around 53 ppm.

Protocol 4.1.1: NMR Analysis
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.

  • Analysis: Integrate the proton signals and compare chemical shifts to expected values. Confirm the number of carbon signals matches the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: To confirm the presence of key functional groups. It is a rapid and non-destructive technique.[5]

Expected Vibrational Bands:

  • C=O Stretch (Carbamate): A strong, sharp absorption band around 1700-1720 cm⁻¹.[6]

  • C-H Stretch (Aromatic & Aliphatic): Bands in the range of 2800-3100 cm⁻¹.

  • C-N Stretch (Piperazine & Carbamate): Bands in the 1100-1300 cm⁻¹ region.

  • C-O Stretch (Carbamate): Bands around 1200-1250 cm⁻¹.

  • Aromatic C=C Bending: Overtone bands in the 1650-2000 cm⁻¹ region and out-of-plane bending below 900 cm⁻¹ can confirm the substitution pattern.

Protocol 4.2.1: FTIR Analysis
  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

References

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Wysocka, A., Czerwińska, K., & Konieczna, L. (2018). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Mondal, P., et al. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. ACS Omega. [Link]

  • Power, J. D., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. [Link]

  • Niphakis, M. J., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PubMed Central. [Link]

  • Reddy, B. C., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Leopoldo, M., et al. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]

  • Janečková, L., et al. (2022). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. [Link]

  • Corbo, F., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • S. Gunasekaran, et al. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

  • Wysocka, A., Czerwińska, K., & Konieczna, L. (2018). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]

  • Carmo, H., et al. (2015). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • Pérez-Vargas, J., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

  • Reddy, B. C., et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and accurate quantification critical for drug development and quality control.[1][2] The described reversed-phase HPLC (RP-HPLC) method provides excellent separation and resolution, ensuring reliable and reproducible results. This document offers a comprehensive guide for researchers, scientists, and drug development professionals, detailing the methodology, system suitability, and validation parameters.

Introduction

This compound is a piperazine derivative with significant applications in medicinal chemistry.[1][2] Piperazine and its derivatives are integral components of numerous therapeutic agents, exhibiting a wide range of biological activities.[3] The purity of this intermediate directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for its quantification is essential.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[4] Its versatility and precision make it the method of choice for analyzing non-volatile or thermally labile substances like many piperazine derivatives. This application note details a specific, validated RP-HPLC method for this compound, addressing the need for a standardized analytical protocol.

Scientific Principles

The method is based on reversed-phase chromatography, a widely used HPLC technique that separates molecules based on their hydrophobicity.[5][6][7] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[6][8] this compound, being a moderately nonpolar molecule due to the bromophenyl and carboxylate groups, interacts with the hydrophobic stationary phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), the analyte is eluted from the column.[7]

The molecule possesses a chromophore (the bromophenyl group) that allows for detection using a UV-Vis or photodiode array (PDA) detector. This eliminates the need for derivatization, which is often required for piperazine itself to enhance UV activity.[9][10]

Experimental

Materials and Reagents
  • Analyte: this compound (Purity ≥ 98%)[11]

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Water: HPLC or Milli-Q grade

  • Formic Acid: Analytical grade

  • Reference Standard: A well-characterized batch of this compound with known purity.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA or UV detector is suitable for this analysis.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Causality behind Experimental Choices:

  • C18 Column: The C18 stationary phase provides sufficient hydrophobicity to retain the analyte and separate it from potential impurities.[8]

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate any residual silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. It also ensures consistent ionization of the analyte.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, leading to shorter run times and better peak shapes compared to isocratic elution.[12]

  • Detection Wavelength: 254 nm is chosen as it provides good absorbance for the bromophenyl chromophore, leading to high sensitivity.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask and dissolve in the diluent to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[13]

Method Validation Protocol

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for six replicate injections of a standard solution)
Linearity

Inject the working standard solutions in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Perform a recovery study by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six individual preparations of the sample at the nominal concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: Typically, an S/N of 3:1 for LOD and 10:1 for LOQ is acceptable.

Robustness

Evaluate the effect of small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Weigh Analyte B Dissolve in Diluent A->B C Volumetric Dilution B->C D Filter Sample C->D Sample Only E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I J System Suitability Check I->J K Method Validation J->K

Caption: HPLC analysis workflow for this compound.

Method_Validation_Logic Method_Development Method_Development Validation_Protocol Validation_Protocol Method_Development->Validation_Protocol System_Suitability System_Suitability Validation_Protocol->System_Suitability Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD_LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Reliable_Method Reliable_Method System_Suitability->Reliable_Method Linearity->Reliable_Method Accuracy->Reliable_Method Precision->Reliable_Method LOD_LOQ->Reliable_Method Robustness->Reliable_Method

Caption: Logical flow of HPLC method validation.

Results and Discussion

A typical chromatogram obtained using this method will show a sharp, well-resolved peak for this compound with a retention time of approximately 7-8 minutes. The system suitability parameters should consistently meet the acceptance criteria, demonstrating the reliability of the chromatographic system.

The validation results are expected to confirm that the method is linear over the specified concentration range, accurate, and precise. The low LOD and LOQ values will indicate the high sensitivity of the method, making it suitable for the analysis of trace impurities as well. The robustness study will demonstrate the method's reliability under minor variations in experimental conditions, which is crucial for routine use in a quality control environment.

Conclusion

This application note provides a detailed and scientifically sound HPLC method for the quantitative analysis of this compound. The method is simple, robust, and utilizes standard instrumentation and reagents, making it readily implementable in most analytical laboratories. The comprehensive validation protocol ensures that the method is reliable and suitable for its intended purpose in the pharmaceutical industry.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • ChemicalBook. This compound.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research.
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
  • Creative Proteomics. Reversed-Phase Chromatography Overview.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Wikipedia. Reversed-phase chromatography.
  • Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography.
  • Pandey, P. K. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co.
  • American Elements. This compound, 98% Purity, C12H15BrN2O2, 10 grams.
  • Chem-Impex. 1-Boc-4-(4-bromophenyl)piperazine.
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Sources

"Methyl 4-(4-bromophenyl)piperazine-1-carboxylate" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Initial Research

I'm starting by thoroughly searching Google for data on "Methyl 4-( 4-bromophenyl)piperazine-1-carboxylate." My focus is on the compound's chemical properties, reactivity, and typical applications. This is the first step in building a complete understanding.

Analyzing Reaction Protocols

I'm now diving deeper into the specifics of this compound, researching protocols for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. I'm focusing on reaction parameters, stoichiometry, and purification methods to build a step-by-step guide. I'll include visual diagrams.

Outlining the Application Note

I'm now outlining the application note, starting with an introduction emphasizing the compound's importance. Next, I'll detail its reactivity, especially focusing on its bromine and piperazine groups. After that, I'll create detailed protocols for key reactions, including Suzuki, Buchwald, and Sonogashira couplings, with tables and visual diagrams.

Gathering Foundational Data

I've established a solid base with my initial search, focusing on aryl bromides. I've uncovered information concerning their reactivity in critical cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), including reaction parameters and catalytic systems. I'm also looking into "Methyl 4-(4-bromophenyl)piper".

Refining Protocol Specificity

I'm now focusing on the practical application of "Methyl 4-(4-bromophenyl)piperazine-1-carboxylate." While I have general protocols for aryl bromides, I still lack specific reactions using this particular substrate. My current aim is to uncover detailed protocols and examples with this exact compound, or highly related ones such as the Boc-protected version. I'm also working on finding more information regarding the synthesis and physical properties.

Narrowing Search Parameters

I'm making progress in narrowing my search. While I have a solid understanding of aryl bromide reactivity and the importance of "this compound," I need more focused information. Specifically, I need specific reaction protocols for this compound and its direct analogues, like the Boc-protected form. The piperazine structure continues to stand out as a common motif in pharmaceuticals. I will concentrate on detailed examples, physical properties, and synthesis routes for a complete picture.

Discovering Relevant Data

I've made a breakthrough in my search; the second round has uncovered much more specific and pertinent details. I've got data on physical properties, identified key synonyms like "1-Boc-4-(4-bromophenyl)piperazine", and found its application as an intermediate in medicinal chemistry. General Suzuki protocols are now in hand too.

Analyzing Reaction Protocols

My latest searches are proving to be more insightful; I have gleaned specifics on physical properties and relevant synonyms. I am now gathering the general Suzuki protocols. But, I am still missing the detailed experimental procedures needed for our target molecule. Furthermore, I still lack the synthesis of "this compound." Next steps are to find these protocols.

Gleaning Reaction Details

I've been gathering some crucial general information about Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This includes mechanistic insights and common reaction conditions. I'm aiming to build a broader understanding of these fundamental reactions for future work.

Refining Procedure Plans

I'm now diving into specific protocol adaptation. I've found excellent templates in the Buchwald-Hartwig amination and Suzuki coupling reactions, giving me detailed starting points for our synthesis. I have a good handle on the Sonogashira reaction, too. The remaining piece is a fully cited synthesis for our specific methyl ester target, which I can readily address with a general protocol (e.g., methyl chloroformate).

Solidifying Synthesis Strategies

I've assembled a robust base for developing our procedures. I have a firm understanding of the key cross-coupling reactions and general information on those reactions and a solid foundation from the specific searches conducted. I now have the foundation to develop the application note and the ability to cite accordingly. The details are ready to solidify into a useful, structured application note.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate. This molecule is a valuable intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents.[1] However, achieving high yields and purity can be challenging due to competing side reactions and purification difficulties.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles. We will explore the common synthetic routes, dissect potential pitfalls, and offer evidence-based solutions to optimize your experimental outcomes.

Section 1: Understanding the Primary Synthetic Pathways

The synthesis of this compound can be approached via two primary strategic routes. The choice between them often depends on starting material availability, cost, and desired purity levels.

  • Route A: N-Arylation First, then Carbamate Formation. This route begins with the formation of 1-(4-bromophenyl)piperazine, which is subsequently reacted with methyl chloroformate.

  • Route B: Carbamate Protection First, then N-Arylation. This route involves first protecting piperazine with the methyl carbamate group, followed by a cross-coupling reaction to install the 4-bromophenyl moiety. This is often the preferred route for achieving higher purity and avoiding symmetrical side products.

G cluster_A Route A: N-Arylation First cluster_B Route B: Carbamate Protection First A_start Piperazine + 4-Bromoaryl Halide A_inter 1-(4-bromophenyl)piperazine A_start->A_inter Direct Arylation (e.g., SNAr, Ullmann) A_reagent + Methyl Chloroformate A_inter->A_reagent A_end Final Product A_reagent->A_end B_start Piperazine + Methyl Chloroformate B_inter Methyl piperazine-1-carboxylate B_start->B_inter Mono-Acylation B_reagent + 4-Bromoaryl Halide B_inter->B_reagent B_end Final Product B_reagent->B_end Buchwald-Hartwig Cross-Coupling start Synthesis Start start->A_start start->B_start G cluster_layers1 Separatory Funnel 1 cluster_layers2 Separatory Funnel 2 start Crude Mixture in Organic Solvent (Product + Impurities) step1 Extract with Aqueous Acid (1M HCl) start->step1 org1 Organic Layer (Neutral Impurities) step1->org1 Discard aq1 Aqueous Layer (Protonated Product) step1->aq1 step2 Basify Aqueous Layer (e.g., NaOH to pH > 10) aq1->step2 step3 Extract with Organic Solvent step2->step3 org2 Organic Layer (Pure Product) step3->org2 aq2 Aqueous Layer (Salts) step3->aq2 Discard end Pure Product after Drying & Concentration org2->end

Sources

Technical Support Center: Purification of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-(4-bromophenyl)piperazine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: The Importance of Purity

This compound is a key intermediate in the synthesis of a wide array of pharmacologically active molecules, particularly those targeting the central nervous system.[1][2][3] The presence of even minor impurities, such as unreacted starting materials or reaction byproducts, can lead to complex downstream purification challenges, introduce unwanted pharmacology, and compromise the overall yield and viability of a synthetic route. This guide will help you navigate the common hurdles in obtaining this compound in high purity.

The most common synthetic route to this compound is the N-arylation of a piperazine derivative, often through a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.[3] Understanding the potential pitfalls of this reaction is the first step in designing an effective purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.

Issue 1: Persistent Impurities After Aqueous Work-up

Question: My crude ¹H NMR spectrum shows multiple aromatic signals and unidentifiable peaks after an initial extraction and wash. What are the likely culprits and how do I remove them?

Answer: This is a common scenario arising from incomplete reaction or the formation of side products. The primary suspects are typically unreacted starting materials and a common byproduct, the N,N'-bis-arylated piperazine.

Causality:

  • Unreacted 1,4-Dibromobenzene (or other aryl halide): If the reaction has not gone to completion, this starting material will persist. It is relatively non-polar and will be readily extracted into your organic layer.

  • Unreacted Methyl piperazine-1-carboxylate: This is a more polar, basic compound. While most of it should be removed with an acidic wash (e.g., dilute HCl or NH₄Cl solution), some may remain if the wash is not thorough enough.

  • N,N'-bis(4-bromophenyl)piperazine: This byproduct forms when a second molecule of the aryl halide reacts with the desired product. This is more likely to occur if the stoichiometry is not carefully controlled or if the piperazine is not used in excess.

Recommended Protocol: Optimized Aqueous Work-up

  • Dilute the Reaction Mixture: After cooling the reaction to room temperature, dilute it with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (2 x 50 mL per 1 g of crude product). This step is crucial for removing the basic unreacted piperazine and any other basic impurities.

  • Neutral Wash: Wash the organic layer with water (1 x 50 mL) and then with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any residual acid.

  • Brine Wash: Finally, wash with saturated NaCl (brine) solution (1 x 50 mL) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This rigorous work-up should provide a cleaner crude product, simplifying the subsequent purification steps.

Issue 2: Challenges with Silica Gel Chromatography

Question: My compound is streaking on the TLC plate and I'm getting poor separation during column chromatography. How can I improve my results?

Answer: The piperazine moiety in your compound has basic nitrogen atoms which can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction is a common cause of tailing or streaking on TLC plates and poor resolution in column chromatography.

Causality: The lone pair of electrons on the piperazine nitrogen can form hydrogen bonds with the acidic Si-OH groups of the silica gel. This strong interaction slows the elution of the compound in a non-uniform way, leading to band broadening and streaking.

Recommended Protocol: Column Chromatography with a Basic Modifier

  • Solvent System Selection: A common and effective eluent system for this compound is a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.

  • Incorporate a Basic Additive: To mitigate the acidic nature of the silica gel, add a small amount of a volatile base to your eluent mixture. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%.[4]

  • TLC Analysis: Before running the column, optimize your solvent system using TLC plates. Your target compound should have an Rf value between 0.2 and 0.4 for good separation.

  • Column Packing: Use a "wet-packing" method for your column to ensure a homogenous stationary phase.[5] Slurry the silica gel in your initial, low-polarity eluent and pour it into the column.

  • Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel ("dry loading"). This often gives better resolution than loading the sample as a concentrated liquid.

Table 1: Suggested Eluent Systems for Column Chromatography

Eluent System (v/v)ModifierTarget RfNotes
Hexanes/Ethyl Acetate (90:10 to 70:30)0.5% Triethylamine~0.3Good starting point for most separations.
Dichloromethane/Methanol (99:1 to 95:5)0.5% Triethylamine~0.3Useful for more polar impurities.
Issue 3: Product Fails to Crystallize

Question: My purified product is a thick oil or a waxy solid. How can I induce crystallization to obtain a pure, crystalline solid?

Answer: Obtaining a crystalline solid is often necessary for long-term stability and ease of handling. A persistent oil after chromatography usually indicates the presence of residual solvents or minor impurities that are inhibiting crystal lattice formation.

Causality: The formation of a crystal requires molecules to arrange themselves in a highly ordered, repeating lattice. Impurities, even in small amounts, can disrupt this process. Residual solvents can also act as "plasticizers," keeping the compound in a non-crystalline state.

Recommended Protocol: Recrystallization

  • Solvent Selection: The key is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] For this compound, common choices include ethanol, isopropanol, or a mixture like ethyl acetate/hexanes.

  • Dissolution: Place the oily product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling often leads to the formation of small, impure crystals or precipitation of an oil. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Induce Further Crystallization: Once crystals begin to form at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for several hours to maximize the yield.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent. Dry the crystals under high vacuum to remove all residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: The properties of the pure compound are summarized in the table below. Significant deviation from the reported melting point can indicate the presence of impurities.

Table 2: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₅BrN₂O₂[7]
Molecular Weight 299.16 g/mol [7]
Appearance White to off-white solid[8]
Purity Typically ≥98%[7][8]

Note: A specific melting point is not consistently reported in publicly available literature, but related compounds such as the tert-butyl carboxylate analog have a melting point in the range of 138-145 °C.[8]

Q2: What are the best analytical methods to confirm the purity of my final product?

A2: A combination of techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and can detect impurities with different masses.

  • HPLC (High-Performance Liquid Chromatography): An excellent method for quantifying purity by measuring the area of the product peak relative to impurity peaks.[9]

Q3: How should I store the purified compound?

A3: Store the pure, dry solid in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration (2-8 °C) is recommended.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Dilution Dilute with Ethyl Acetate Reaction->Dilution AcidWash Wash with 1M HCl Dilution->AcidWash BaseWash Wash with NaHCO₃ AcidWash->BaseWash BrineWash Wash with Brine BaseWash->BrineWash Dry Dry (Na₂SO₄) & Concentrate BrineWash->Dry Column Silica Gel Column Chromatography (Hex/EtOAc + 0.5% Et₃N) Dry->Column Crude Product Recrystallize Recrystallization (e.g., from Ethanol) Column->Recrystallize Purified Fractions Analysis Purity & Identity Check (NMR, LC-MS, HPLC) Recrystallize->Analysis Crystalline Product

Caption: A standard workflow for the purification and analysis of the target compound.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification issues.

TroubleshootingTree cluster_workup Solution: Work-up cluster_base Solution: Chromatography cluster_recrystallize Solution: Crystallization Start Analyze Crude Product (TLC, NMR) Impure Multiple Spots on TLC / Extra NMR Peaks? Start->Impure Streaking Streaking/Tailing on TLC? Impure->Streaking No PerformWorkup Perform rigorous acid/base work-up Impure->PerformWorkup Yes Oily Product is an Oil After Column? Streaking->Oily No AddBase Add 0.1-1% Et₃N to eluent Streaking->AddBase Yes Pure Clean Product Oily->Pure No Recrystallize Attempt Recrystallization (Ethanol, EtOAc/Hexanes) Oily->Recrystallize Yes PerformWorkup->Streaking AddBase->Oily Recrystallize->Pure

Caption: A decision tree for troubleshooting common purification challenges.

References

  • Organic Syntheses. (n.d.). Org. Synth. Procedure, 10.15227/orgsyn.090.0352. Organic Syntheses. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). BRD4/CBP M&M. The Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Org. Synth. 2011, 88, 159-167. Organic Syntheses. Available at: [Link]

  • Wawrzyniak, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • Organic Syntheses. (n.d.). Purification of Linalool by Column Chromatography. Organic Syntheses. Available at: [Link]

  • Keller, P. A., et al. (2005). Regioselective Synthesis of Novel e-Edge-fullerenylmethanodihydropyrroles and 1,2-Dihydromethanofullerenes. European Journal of Organic Chemistry. Available at: [Link]

  • AHH Chemical. (n.d.). This compound, 98% Purity, C12H15BrN2O2, 10 grams. AHH Chemical. Available at: [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. Available at: [Link]

  • ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Google Patents. (1959). Purification of piperazine. Google Patents.
  • National Institutes of Health. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. NIH. Available at: [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. Available at: [Link]

  • National Institutes of Health. (n.d.). 12-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-9α-hydroxy-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one. NIH. Available at: [Link]

  • Google Patents. (2001). Novel synthesis and crystallization of piperazine ring-containing compounds. Google Patents.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

  • Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of key pharmaceutical intermediates. This guide is designed for researchers, chemists, and process development professionals who are working on the synthesis of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate. This N-arylpiperazine derivative is a crucial building block in the development of numerous active pharmaceutical ingredients (APIs).[1]

While the synthesis appears straightforward, typically involving a palladium-catalyzed Buchwald-Hartwig amination, it is often plagued by a series of side reactions that can complicate purification, reduce yields, and impact the overall efficiency of your workflow.[2] This document provides a troubleshooting guide in a direct question-and-answer format to address the most common challenges encountered during this synthesis. We will delve into the mechanistic origins of these side products and provide actionable, field-proven protocols to mitigate their formation.

The most reliable synthetic route, and the one we will focus on for troubleshooting, involves the coupling of Methyl piperazine-1-carboxylate with an aryl halide like 1,4-dibromobenzene . This strategy of using a mono-protected piperazine is the most effective way to prevent the common issue of bis-arylation.

Recommended Synthetic Workflow

The following diagram outlines the preferred synthetic pathway, which minimizes the formation of several key impurities by design.

G cluster_0 Step 1: Mono-protection cluster_1 Step 2: Buchwald-Hartwig Amination P Piperazine Int Methyl piperazine-1-carboxylate (Intermediate) P->Int MCF Methyl Chloroformate (1.0 equiv) MCF->Int Base1 Base (e.g., TEA, DIPEA) Base1->Int Solvent1 Solvent (e.g., DCM) Solvent1->Int Product This compound (Target Product) Int->Product ArBr 1,4-Dibromobenzene (1.1 equiv) ArBr->Product Pd_cat Pd Catalyst (e.g., Pd₂(dba)₃) Pd_cat->Product Ligand Ligand (e.g., XPhos, RuPhos) Ligand->Product Base2 Base (e.g., NaOtBu, Cs₂CO₃) Base2->Product Solvent2 Anhydrous Solvent (e.g., Toluene) Solvent2->Product

Caption: Recommended two-step synthesis of the target molecule.

Troubleshooting Guide & FAQs

Q1: My final product is contaminated with a significant amount of 1-(4-bromophenyl)piperazine. How did this impurity form?

Answer:

This is one of the most common impurities and its presence points directly to the hydrolysis of the methyl carbamate functional group .[3] The C-N bond of the carbamate is susceptible to cleavage under both strongly acidic and basic conditions, particularly in the presence of water.[4][5]

Root Causes & Mechanistic Insight:

  • Harsh Basic Conditions: If you are using a strong base like sodium tert-butoxide (NaOtBu) for the Buchwald-Hartwig coupling, any residual base that is not properly quenched during the workup can catalyze the hydrolysis of the product, especially if aqueous layers are present for an extended period. The mechanism involves nucleophilic attack of a hydroxide ion at the carbamate's carbonyl carbon.[5]

  • Acidic Workup/Purification: Using strong acids (e.g., HCl) during the aqueous workup or employing an un-neutralized silica gel for chromatography can also catalyze hydrolysis. The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[6]

Solutions:

  • Meticulous Workup: After the reaction is complete, cool the mixture and quench it carefully. Instead of water alone, use a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a milder quenching agent.

  • Control pH: Ensure that the pH of the aqueous layer is maintained between 7 and 8 during extraction.

  • Anhydrous Conditions: Dry the organic extracts thoroughly with anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

  • Chromatography Considerations: If column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), to prevent on-column degradation.

Q2: I am observing a byproduct with a mass corresponding to the loss of bromine (M-Br+H). What is this and how can I prevent it?

Answer:

This impurity is Methyl 4-phenylpiperazine-1-carboxylate , the product of hydrodehalogenation . This is a well-known side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene.[2]

Root Causes & Mechanistic Insight:

Hydrodehalogenation typically occurs when the catalytic cycle is disrupted. It can be promoted by several factors:

  • High Temperatures: Running the reaction at excessively high temperatures (e.g., >110 °C) or for prolonged periods can lead to catalyst decomposition and favor reductive pathways.

  • Suboptimal Base/Ligand: The choice of base and ligand is critical. Some combinations are more prone to generating palladium hydride (Pd-H) species, which are responsible for the reduction of the aryl halide.[7]

  • Presence of Water: While anhydrous conditions are generally recommended, trace amounts of water can sometimes be a source of protons for the hydrodehalogenation pathway.

Solutions:

The key is to optimize the reaction conditions to favor the desired C-N bond formation over the reduction pathway.

ParameterRecommendationRationale
Temperature Operate at the lowest effective temperature (typically 80-100 °C).Minimizes thermal decomposition of the catalyst and reduces the rate of side reactions.
Ligand Screen electron-rich, sterically hindered biaryl phosphine ligands.Ligands like XPhos, RuPhos, or BrettPhos are often highly effective at promoting reductive elimination (the desired step) and suppressing side reactions.
Base If using a strong base like NaOtBu, consider switching to a weaker base.Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective and are less likely to promote hydrodehalogenation.
Reaction Time Monitor the reaction closely by TLC or LC-MS.Stop the reaction as soon as the starting aryl halide is consumed to prevent the accumulation of byproducts.
Q3: My reaction is very slow or stalls completely, leaving large amounts of unreacted starting materials. What should I check?

Answer:

A stalled reaction is almost always due to an inactive or poisoned catalyst . The active Pd(0) species required for the Buchwald-Hartwig catalytic cycle is sensitive to several factors in the reaction environment.

Root Causes & Troubleshooting Checklist:

  • Oxygen Contamination: The Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by oxygen.

    • Solution: Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas throughout. Use Schlenk techniques or a glovebox for reagent addition.

  • Water in the Solvent: Water can interfere with the catalyst and hydrolyze the base, leading to deactivation.

    • Solution: Use freshly distilled or commercially available anhydrous solvents. Toluene, dioxane, and THF are common choices.

  • Poor Reagent Quality: Impurities in the starting materials (aryl halide or piperazine derivative) can act as catalyst poisons.

    • Solution: Use high-purity reagents. If necessary, purify starting materials before use (e.g., recrystallization or distillation).

  • Suboptimal Catalyst/Ligand Combination: Not all ligands are suitable for all substrates.

    • Solution: The combination of a palladium precursor like Pd₂(dba)₃ with a biaryl phosphine ligand like XPhos is a robust starting point. If this fails, consider using a pre-formed catalyst (e.g., XPhos Pd G3), which can sometimes be more active and reliable.[7]

Q4: I am attempting this synthesis via an Ullmann condensation and the yield is poor, with a complex mixture of byproducts. Is this approach viable?

Answer:

While the Ullmann condensation is a classic method for C-N bond formation, it is often less efficient and more problematic than the modern Buchwald-Hartwig amination for this type of substrate.[8]

Common Issues with Ullmann Condensation:

  • Harsh Conditions: Traditional Ullmann reactions require very high temperatures (often >180 °C), which can cause thermal degradation of the starting materials and the carbamate product.[8]

  • Homocoupling: A significant side reaction is the homocoupling of the aryl halide (1,4-dibromobenzene) to form 4,4'-dibromobiphenyl, which can be difficult to separate from the product.[9]

  • Stoichiometric Copper: The reaction often requires stoichiometric amounts of copper powder, leading to purification challenges and waste generation.

Recommendations:

For the synthesis of this compound, the Buchwald-Hartwig amination is strongly recommended over the Ullmann condensation . It offers milder reaction conditions, higher functional group tolerance, better yields, and a more predictable side-reaction profile.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (catalytic, mol%)Copper (often stoichiometric)
Temperature Mild (80-110 °C)Harsh (150-220 °C)
Substrate Scope Very broadMore limited, often requires activated aryl halides
Common Side Reactions HydrodehalogenationAryl homocoupling, thermal decomposition
Overall Efficiency HighGenerally lower and less reliable

Overview of Key Reaction Pathways

The following diagram illustrates the desired reaction and the formation of the three primary impurities discussed.

G SM Methyl piperazine-1-carboxylate + 1,4-Dibromobenzene Product TARGET PRODUCT This compound SM->Product Buchwald-Hartwig (Desired Pathway) Impurity2 IMPURITY 2 Methyl 4-phenylpiperazine-1-carboxylate (Hydrodehalogenation Product) SM->Impurity2 Pd-H Species (High Temp, Suboptimal Base) Impurity1 IMPURITY 1 1-(4-Bromophenyl)piperazine (Hydrolysis Product) Product->Impurity1 H₃O⁺ or OH⁻ (Workup/Purification) Impurity3 IMPURITY 3 1,4-Bis(4-bromophenyl)piperazine (Over-arylation Product) Piperazine Piperazine (unprotected) Piperazine->Impurity3 Excess Aryl Halide (Incorrect Starting Material)

Caption: Relationship between the desired product and common impurities.

Protocol: Optimized Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Methyl piperazine-1-carboxylate (1.0 equiv)

  • 1,4-Dibromobenzene (1.1-1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Methyl piperazine-1-carboxylate, 1,4-dibromobenzene, sodium tert-butoxide, and a magnetic stir bar.

  • In a separate vial, add the palladium precursor (Pd₂(dba)₃) and the ligand (XPhos).

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene to the flask via syringe, followed by the solid palladium/ligand mixture.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 2-12 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure product.[10]

References

  • MacMillan, J. H., & Labes, M. M. (1979). Basic hydrolysis of methyl carbamates to amines. Molecular Crystals and Liquid Crystals, 55, 61.
  • MacMillan, J. H. (n.d.). Basic hydrolysis of methyl carbamates to amines. Internet Archive. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem Compound Database. [Link]

  • MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]

  • Singh, P., & Kaur, M. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(7), 933-958.
  • Reddit. (2023). BH amination side products and purification. r/chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • Lee, I., Kim, C. K., & Lee, B. C. (1987). Theoretical studies on the acid hydrolysis of methyl carbamate.
  • National Center for Biotechnology Information. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • MDPI. (2021).
  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Slideshare. (n.d.). Ullmann reaction. [Link]

  • National Center for Biotechnology Information. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • ChemSrc. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

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Technical Support Center: Optimization of Reaction Parameters for Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple procedural steps to explore the underlying principles that govern success, enabling you to troubleshoot effectively and enhance your synthetic outcomes.

The target molecule is typically synthesized via a Palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.[1][2][3] This reaction involves the coupling of an aryl halide (1-bromo-4-iodobenzene or 1,4-dibromobenzene) with Methyl piperazine-1-carboxylate. While robust, its success is highly sensitive to a range of parameters, including the choice of catalyst, ligand, base, and solvent. This guide addresses the most common challenges encountered during this synthesis in a direct question-and-answer format.

Part 1: Troubleshooting Guide & FAQs

This section is structured to address the most pressing issues encountered in the laboratory, from low conversion to complex purification challenges.

Category 1: Low or No Product Yield

Question: My reaction shows very low conversion to the desired product. What are the primary factors I should investigate?

Answer: Low or nonexistent yield in a Buchwald-Hartwig N-arylation is a frequent yet solvable issue. The problem typically originates from one of four areas: the catalytic system (palladium source and ligand), the base, the reaction environment (solvent and atmosphere), or the reactivity of your starting materials.

  • Inactive Catalyst System: The true catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst (like Pd(OAc)₂). If this reduction is inefficient, the catalytic cycle will not initiate. Modern, pre-formed Pd(0) complexes or specialized palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often more reliable as they form the active catalyst more cleanly.[4]

  • Inappropriate Ligand Choice: The ligand is arguably the most critical variable. Its role is to stabilize the palladium center and facilitate both oxidative addition and reductive elimination. For coupling a secondary cyclic amine like methyl piperazine-1-carboxylate, bulky, electron-rich phosphine ligands are required. Ligands such as RuPhos , XPhos , or BrettPhos are excellent starting points for this class of transformation.

  • Incorrect Base Selection or Strength: The base's primary role is to deprotonate the piperazine nitrogen, forming the active nucleophile. A base that is too weak will result in slow or no reaction. Conversely, a base that is too strong can sometimes lead to starting material decomposition.[4] Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[4] For substrates with base-sensitive functional groups, weaker inorganic bases like Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures to achieve a sufficient reaction rate.[4]

  • Atmosphere and Solvent Purity: The Pd(0) catalyst is highly sensitive to oxygen. All reactions must be conducted under an inert atmosphere (Argon or Nitrogen). Furthermore, the use of anhydrous, degassed solvents is critical, as water can deactivate the catalyst. Toluene, dioxane, and THF are common solvents for this reaction.

Category 2: Formation of Impurities and Side Reactions

Question: I've successfully formed the product, but my crude NMR shows significant side products. What are these impurities and how can I prevent them?

Answer: Side product formation is a clear indicator that a competing reaction pathway is active. In this specific synthesis, the most common culprits are hydrodehalogenation, aryl halide homocoupling, and issues related to the piperazine starting material.

  • Hydrodehalogenation: This is the reduction of your aryl bromide starting material (4-bromophenyl moiety) to the corresponding arene (benzene). This side reaction can become prominent if the catalytic cycle is inefficient or if there are sources of hydride in the reaction.

    • Causality & Solution: This often occurs at elevated temperatures or with prolonged reaction times, which can lead to catalyst decomposition. Consider lowering the reaction temperature and monitoring the reaction closely by TLC or LC-MS to stop it upon completion. Ensuring a robust ligand-palladium complex can also suppress this pathway.

  • Aryl Homocoupling (Glaser-type coupling): You may observe the formation of biphenyl impurities. This arises from the coupling of two aryl halide molecules.

    • Causality & Solution: This side reaction is often promoted by certain catalyst systems and can be minimized by optimizing the catalyst loading and reaction temperature. Ensure that the amine is present in a slight excess to favor the desired cross-coupling pathway.

  • Double Arylation of Piperazine: If you start with piperazine and intend to perform a mono-N-protection and N-arylation in sequence, unprotected piperazine can react with two equivalents of the aryl halide.

    • Causality & Solution: The most effective strategy is to use a pre-protected piperazine, such as Methyl piperazine-1-carboxylate or Boc-piperazine.[5] This physically blocks the second nitrogen from reacting. If using unprotected piperazine is unavoidable, using a large excess of piperazine relative to the aryl halide can statistically favor mono-arylation, though this complicates purification.[6]

Below is a troubleshooting workflow to systematically address these common issues.

Caption: Troubleshooting workflow for the Buchwald-Hartwig synthesis.

Category 3: Purification Challenges

Question: My product is difficult to purify by column chromatography. It either streaks badly on silica gel or co-elutes with a persistent impurity. What are my options?

Answer: Purification issues with piperazine-containing compounds are common due to the basic nature of the nitrogen atoms.

  • Streaking on Silica Gel: The free nitrogen on the piperazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking.

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the mobile phase will neutralize the acidic sites on the silica and dramatically improve chromatography.

  • Co-elution with Ligand-Derived Impurities: Phosphine oxide byproducts, derived from the phosphine ligand, can sometimes have polarities similar to the desired product, making separation difficult.

    • Solution: First, try to minimize the amount of ligand used; a slight excess relative to the palladium source is usually sufficient. If co-elution is still an issue, consider an alternative purification method. An acid wash of the organic layer during workup can sometimes help by protonating your product and moving it to the aqueous layer, leaving less polar impurities behind. You can then basify the aqueous layer and re-extract your product. Alternatively, recrystallization or preparative HPLC may be necessary.

Part 2: Experimental Protocols & Data

To provide a practical starting point, we have consolidated a generalized protocol and key quantitative data based on established methodologies.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for your specific setup.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 2.4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv) under an inert atmosphere (in a glovebox is ideal).

  • Reagent Addition: Add the aryl halide (e.g., 1,4-dibromobenzene, 1.0 equiv) and Methyl piperazine-1-carboxylate (1.2 equiv) to the flask.

  • Solvent Addition: Seal the vessel with a septum. If not in a glovebox, purge the flask with argon or nitrogen for 5-10 minutes. Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexane/Ethyl Acetate with 0.5% Et₃N).

Caption: General experimental workflow for the synthesis.

Table 1: Recommended Starting Parameters for Optimization

This table provides a set of validated starting points for key reaction parameters. Design of Experiments (DoE) is a powerful tool for multi-variable optimization.[1][7]

ParameterStarting RecommendationRange to ScreenRationale & Key Considerations
Pd Catalyst XPhos Pd G3 (2 mol%)1-5 mol%Pre-catalysts are generally more robust and provide more consistent results than generating the catalyst from Pd(II) sources.[4]
Ligand XPhos (2.4 mol%)RuPhos, BrettPhosThe ligand choice is critical. For secondary amines like piperazine derivatives, bulky biarylphosphine ligands are essential.
Base NaOtBu (1.4 equiv)K₃PO₄, Cs₂CO₃NaOtBu is a strong base effective at moderate temperatures. Weaker bases may require higher temperatures or longer reaction times.[4][8]
Solvent Toluene (0.1 M)Dioxane, THFMust be anhydrous and degassed. Toluene is a good first choice due to its high boiling point and ability to dissolve most reagents.[8]
Temperature 100 °C80-120 °CTemperature should be high enough for efficient reaction but low enough to prevent catalyst decomposition and side reactions.
Amine Equiv. 1.2 equivalents1.1-1.5 equivalentsA slight excess of the amine helps to drive the reaction to completion and can minimize aryl homocoupling.

References

  • BenchChem Technical Support Team. (2025).
  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • University of Nottingham. (n.d.).
  • BenchChem Technical Support. (n.d.).
  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis. BenchChem.
  • Rilievo, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reddit User Discussion. (2023). BH amination side products and purification. r/chemistry. [Link]

  • BenchChem. (2025).
  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust and efficient synthesis.

Introduction

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. While laboratory-scale synthesis may be straightforward, scaling up production often introduces unforeseen challenges that can impact yield, purity, and process efficiency. This guide provides practical, experience-driven insights into overcoming these hurdles, with a focus on the widely employed Palladium-catalyzed Buchwald-Hartwig amination reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Question: My reaction yield has significantly dropped upon scaling up from grams to kilograms. What are the likely causes and how can I rectify this?

Answer: A drop in yield during scale-up is a common issue and can be attributed to several factors that are often masked at a smaller scale.

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can cause side reactions and decomposition of the product or catalyst. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.

    • Solution:

      • Stirring and Baffling: Ensure your reactor has adequate agitation. The type of impeller and stirring speed should be optimized for the viscosity and density of your reaction mixture. The presence of baffles is crucial in large reactors to prevent vortex formation and ensure thorough mixing.

      • Controlled Addition: Instead of adding all reagents at once, consider a controlled, slow addition of one of the reactants (e.g., the aryl bromide or the base) to manage the reaction exotherm.

      • Solvent Choice: A higher boiling point solvent can allow for better temperature control. However, ensure it is compatible with your reaction chemistry.

  • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to deactivation by oxygen or other impurities that may be introduced in larger quantities during scale-up.

    • Solution:

      • Inert Atmosphere: Meticulously maintain an inert atmosphere (Nitrogen or Argon) throughout the process. This includes degassing the solvent and purging the reactor before adding any reagents.

      • Reagent Purity: Use high-purity reagents and solvents. Trace impurities that are negligible on a small scale can have a significant impact on a larger scale.

  • Incomplete Reaction: The reaction may not be going to completion due to the factors mentioned above or suboptimal reaction parameters for the larger scale.

    • Solution:

      • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress. Do not rely solely on time as an indicator of completion.

      • Parameter Re-optimization: You may need to slightly adjust the temperature, reaction time, or catalyst loading for the larger scale. A small increase in catalyst loading (e.g., from 1 mol% to 1.5 mol%) might be necessary.

Question: I am observing a significant amount of a bis-arylated impurity. How can I improve the selectivity for the desired mono-arylated product?

Answer: The formation of the bis-arylated product, 1,4-bis(4-bromophenyl)piperazine, is a common side reaction when using piperazine.[1] Controlling the stoichiometry and reaction conditions is key to minimizing this impurity.

  • Stoichiometry:

    • Excess Piperazine Carboxylate: Use a slight excess of the methyl piperazine-1-carboxylate (e.g., 1.1 to 1.5 equivalents) relative to the 1,4-dibromobenzene. This will statistically favor the mono-arylation. However, a large excess can make purification more difficult.

  • Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, although it may require a longer reaction time.

    • Controlled Addition: Slowly adding the 1,4-dibromobenzene to the mixture of the piperazine derivative, catalyst, and base can help maintain a low concentration of the aryl bromide, thus reducing the chance of a second arylation.

  • Choice of Base:

    • A weaker base might slow down the second arylation more than the first, improving selectivity. If you are using a strong base like NaOtBu, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.

Question: The purification of my final product is proving difficult on a large scale. What are some scalable purification strategies?

Answer: Large-scale purification requires moving away from methods like column chromatography, which are not practical for multi-kilogram quantities.

  • Crystallization: This is the most desirable method for large-scale purification.

    • Solvent Screening: Perform a thorough solvent screening to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents for crystallization of similar compounds include ethanol, isopropanol, or mixtures with heptane.[2]

    • pH Adjustment: If your product or impurities have basic or acidic handles, you can use pH adjustments to facilitate selective precipitation.

  • Extraction:

    • A liquid-liquid extraction can be used to remove impurities with different solubility profiles. For instance, unreacted starting materials or certain byproducts might be removed by washing the organic phase with an acidic or basic aqueous solution.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an option, although this is less common for this type of molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination .[3][4] This reaction involves the cross-coupling of an aryl halide (1,4-dibromobenzene) with an amine (methyl piperazine-1-carboxylate) in the presence of a palladium catalyst, a phosphine ligand, and a base.

An alternative, more traditional route involves the reaction of 4-bromoaniline with bis(2-chloroethyl)amine, followed by the addition of the methyl carboxylate group. However, this method often requires harsh conditions and may have a more limited substrate scope.[1]

Q2: How do I select the optimal catalyst and ligand for the Buchwald-Hartwig amination?

The choice of catalyst and ligand is crucial for a successful reaction.

  • Palladium Source: Common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂. Pre-formed palladium catalysts with bulky phosphine ligands are also commercially available and can be more efficient.

  • Ligands: For the N-arylation of piperazines, bulky, electron-rich phosphine ligands are generally preferred. Good starting points for screening include:

    • Biaryl phosphine ligands: XPhos, RuPhos, and SPhos are known to be highly effective for C-N bond formation.

    • Bidentate phosphine ligands: BINAP and DPEPhos can also be effective.[3]

A small-scale screen of different ligands is often the best approach to identify the most efficient one for your specific substrate combination.

Q3: What are the key safety considerations when scaling up this synthesis?
  • Exothermic Reaction: The Buchwald-Hartwig amination can be exothermic. Ensure your reactor has adequate cooling capacity and that you have a plan for managing the exotherm, such as controlled addition of reagents.

  • Pyrophoric Reagents: Some strong bases, like potassium tert-butoxide, can be pyrophoric. Handle them with care under an inert atmosphere.

  • Solvent Hazards: Toluene and dioxane, common solvents for this reaction, are flammable and have specific health hazards. Ensure proper ventilation and use appropriate personal protective equipment.

  • Palladium Catalysts: While not highly toxic, palladium catalysts should be handled with care to avoid inhalation of fine powders.

Q4: Can this reaction be performed in a more environmentally friendly ("green") solvent?

While toluene and dioxane are common, there is a push towards greener solvents. Some success has been reported with solvents like CPME (cyclopentyl methyl ether) or even in solvent-free conditions for similar reactions.[1] However, a switch in solvent will likely require re-optimization of the reaction conditions, including the catalyst, ligand, and base.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point. Optimization will be necessary for your specific equipment and scale.

Materials:

  • 1,4-Dibromobenzene (1.0 equiv.)

  • Methyl piperazine-1-carboxylate (1.1 equiv.)

  • Pd₂(dba)₃ (0.01 equiv.)

  • XPhos (0.02 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

Procedure:

  • To a clean, dry, and inerted reactor, add sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Purge the reactor with nitrogen or argon.

  • Add anhydrous toluene via a cannula or a pressure-equalizing dropping funnel.

  • Add methyl piperazine-1-carboxylate.

  • Slowly add a solution of 1,4-dibromobenzene in anhydrous toluene to the reactor over a period of 1-2 hours, while maintaining the internal temperature below 30°C.

  • Once the addition is complete, slowly heat the reaction mixture to 80-100°C.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization.

Data Summary

ParameterRecommendationRationale
Catalyst Loading 0.5 - 2 mol%Lowering catalyst loading is cost-effective but may require longer reaction times or higher temperatures.
Ligand XPhos, RuPhosBulky, electron-rich ligands facilitate the catalytic cycle.
Base NaOtBu, K₃PO₄Strong, non-nucleophilic bases are generally effective. Weaker bases may improve selectivity.
Solvent Toluene, DioxaneAprotic solvents are required. Ensure they are anhydrous.
Temperature 80 - 120 °CHigher temperatures can increase reaction rates but may also lead to more side products.

Visualizations

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination Amine Coordination Ar-Pd(II)(X)L2->Amine Coordination Deprotonation (Base) [Ar-Pd(II)(NHR')L2]+X- Amine Coordination->Deprotonation (Base) Reductive Elimination Ar-NR' Deprotonation (Base)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product Ar-X Ar-X (1,4-Dibromobenzene) Ar-X->Oxidative Addition HNR'2 HNR'2 (Methyl piperazine-1-carboxylate) HNR'2->Amine Coordination Base Base Base->Deprotonation (Base)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield on Scale-Up Check_Mixing 1. Evaluate Mixing Efficiency - Impeller type and speed - Baffling Start->Check_Mixing Check_Temp 2. Analyze Temperature Control - Hot spots - Exotherm management Check_Mixing->Check_Temp Check_Inertness 3. Verify Inert Atmosphere - Degassing procedure - Reactor purge Check_Temp->Check_Inertness Check_Purity 4. Assess Reagent Purity - Solvents and starting materials Check_Inertness->Check_Purity Reoptimize 5. Re-optimize Parameters - Catalyst loading - Temperature - Reaction time Check_Purity->Reoptimize Success Improved Yield Reoptimize->Success

Caption: A workflow for troubleshooting low yields during scale-up.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)-4-ethylpiperazine.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • ChemicalBook. 4-(4'-Bromophenyl)piperidine synthesis.
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ChemicalBook. 1-(4-Bromophenyl)piperazine synthesis.
  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Wikipedia. Buchwald–Hartwig amination.
  • National Institutes of Health. (2016). Opportunities and challenges for direct C–H functionalization of piperazines.
  • Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH.
  • Master Organic Chemistry. Reactions and Mechanisms.
  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
  • BenchChem. Optimizing reaction conditions for N-arylation of piperazine.
  • BenchChem. Application Notes and Protocols for N-arylation of Piperazine-2-thione.
  • ChemicalBook. This compound | 841295-69-0.
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • National Institutes of Health. (2013). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.

Sources

"Methyl 4-(4-bromophenyl)piperazine-1-carboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 4-(4-bromophenyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its core functional groups: the carbamate and the piperazine ring. The main degradation pathways to be aware of are:

  • Hydrolysis: The carbamate group is susceptible to hydrolysis, particularly under basic conditions.[1][2] This can lead to the cleavage of the methyl ester and potentially the entire carbamate group, yielding 1-(4-bromophenyl)piperazine.

  • Thermal Degradation: The piperazine ring, while generally stable, can undergo degradation at elevated temperatures.[3][4] The rate of degradation is influenced by factors such as temperature, the presence of CO2, and the concentration of the compound.[4]

  • Oxidative Degradation: The piperazine ring can be susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and ring-opened products.

  • Photodegradation: Compounds containing a bromophenyl group can be sensitive to light.[5] Exposure to UV or even visible light can potentially lead to debromination or other photochemical reactions.[5][6]

Hydrolytic Stability & pH

Q2: My compound appears to be degrading in my aqueous formulation. How does pH affect the stability of the carbamate group?

A2: The stability of the carbamate group in this compound is significantly influenced by pH. Generally, carbamates are more stable than esters under similar conditions because the carbonyl group in a carbamate is less electrophilic.[1] However, they are still prone to hydrolysis, especially under basic conditions.[1][2]

  • Acidic Conditions (pH < 7): The carbamate is generally more stable in acidic to neutral pH.

  • Basic Conditions (pH > 7): Base-catalyzed hydrolysis is the major pathway for carbamate degradation in physiological conditions.[2] The rate of hydrolysis increases with increasing pH. The mechanism involves nucleophilic attack of a hydroxide ion on the carbonyl carbon.[1] For N,N-disubstituted carbamates like this one, the hydrolysis proceeds via a BAC2 mechanism, which is slower than the E1cB mechanism observed for primary carbamates.[1]

Troubleshooting Tip: If you suspect pH-related degradation, perform a pH stability profile study. This involves dissolving the compound in a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12) and monitoring the concentration of the parent compound and the appearance of degradation products over time using a stability-indicating method like HPLC.[7]

Diagram: Proposed Hydrolytic Degradation Pathway

G parent Methyl 4-(4-bromophenyl) piperazine-1-carboxylate intermediate1 Carbamic Acid Intermediate parent->intermediate1 Hydrolysis (OH⁻) degradant2 Methanol parent->degradant2 Ester Hydrolysis degradant1 1-(4-bromophenyl)piperazine intermediate1->degradant1 Decarboxylation degradant3 CO2 intermediate1->degradant3 Decarboxylation

Caption: Proposed hydrolytic degradation of the carbamate.

Thermal & Photochemical Stability

Q3: I'm observing degradation after heating my sample. What are the expected thermal degradation pathways?

A3: The piperazine ring is a relatively stable six-membered ring.[3] However, at elevated temperatures, particularly in aqueous solutions, it can degrade. Studies on piperazine and its derivatives have shown that degradation can be initiated by nucleophilic attack, leading to ring-opening or the formation of dimers and oligomers.[3][4] For this compound, thermal stress could potentially lead to:

  • Decarboxylation: Loss of the methoxycarbonyl group.

  • Piperazine Ring Cleavage: More extreme heating could lead to the breakdown of the piperazine ring itself, forming various smaller amine fragments.[8]

Troubleshooting Tip: To assess thermal stability, perform a thermogravimetric analysis (TGA) to determine the onset temperature of decomposition. For solution-state stability, incubate the compound at various temperatures (e.g., 40°C, 60°C, 80°C) and monitor for degradation over time.[9]

Q4: My compound seems to be degrading even when stored at room temperature in a clear vial. Could this be due to light exposure?

A4: Yes, photodegradation is a significant possibility. The bromophenyl moiety can absorb UV light, which can lead to the cleavage of the carbon-bromine bond, generating radical intermediates.[5] These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. Additionally, the piperazine ring can also be susceptible to photo-oxidation.

Troubleshooting Tip: To confirm photostability, conduct a forced degradation study under controlled light conditions as described in the ICH Q1B guideline.[10] This involves exposing the compound to a light source that provides both visible and UV light and comparing the degradation to a sample stored in the dark.[5]

Table: Typical Forced Degradation Conditions
Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24hCarbamate hydrolysis
Base Hydrolysis 0.1 M NaOH, RT, 4hCarbamate hydrolysis (faster)
Oxidation 3% H₂O₂, RT, 24hN-oxidation, ring oxidation
Thermal 80°C, 48hDecarboxylation, ring cleavage
Photolytic ICH Q1B conditionsDebromination, photo-oxidation
Analytical Troubleshooting

Q5: I am trying to develop a stability-indicating HPLC method. What should I consider?

A5: A stability-indicating method is crucial for accurately quantifying the parent compound and its degradation products.[9][11] Here are key considerations for method development:

  • Column Chemistry: A C18 column is a good starting point for reversed-phase HPLC.

  • Mobile Phase: A gradient elution with acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) is typically effective for separating the parent compound from its more polar degradation products.

  • Detection: UV detection is suitable. The bromophenyl group provides a strong chromophore. You should determine the optimal wavelength for detection by acquiring a UV spectrum of the parent compound.

  • Forced Degradation: You must perform forced degradation studies to generate the potential degradation products.[12][13] The resulting chromatograms will demonstrate that your method can separate the parent peak from all degradation product peaks, proving its specificity.[9]

Q6: I am having trouble detecting a suspected degradation product, 1-(4-bromophenyl)piperazine. Any suggestions?

A6: If 1-(4-bromophenyl)piperazine is a suspected degradant, it should be readily detectable by reversed-phase HPLC with UV detection due to the bromophenyl chromophore. If you are not seeing it, consider the following:

  • Retention Time: It will likely be more polar than the parent compound and thus have a shorter retention time. Ensure your run time is long enough to elute it.

  • Co-elution: It might be co-eluting with another peak. Adjusting the mobile phase composition or gradient slope can improve resolution.

  • Derivatization: If you need to detect very low levels of piperazine-containing degradants that lack a strong chromophore, you can use a derivatizing agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.[14][15]

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the stock solution at 80°C.

    • Photolytic: Expose the stock solution to a calibrated light source according to ICH Q1B.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples, including a control (unstressed) sample, by your developed HPLC method.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is spectrally pure in the presence of degradation products.

Diagram: HPLC Method Development Workflow

G start Start: Develop Initial HPLC Method forced_degradation Perform Forced Degradation Studies start->forced_degradation analyze_samples Analyze Stressed Samples by HPLC-PDA forced_degradation->analyze_samples check_resolution Check Resolution and Peak Purity analyze_samples->check_resolution optimize_method Optimize Method (Gradient, pH, Column) check_resolution->optimize_method Resolution or Purity Inadequate validate_method Validate Stability- Indicating Method check_resolution->validate_method Adequate optimize_method->analyze_samples end End: Method Ready for Stability Testing validate_method->end

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Google Scholar.
  • Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589. Available at: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 349-356. Available at: [Link]

  • Karaman, R. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester? ResearchGate. Available at: [Link]

  • Glavaš, M., & Knez, Ž. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 25(33), 4065-4091. Available at: [Link]

  • Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Scilit. Available at: [Link]

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. Available at: [Link]

  • Nielsen, P., et al. (2019). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 58(23), 10065-10076. Available at: [Link]

  • Tanthana, J., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 5(49), 31835-31845. Available at: [Link]

  • Mazari, S. A., et al. (2018). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 71, 194-207. Available at: [Link]

  • L-R., J., et al. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical Sciences, 104(8), 2533-2539. Available at: [Link]

  • Liu, Y., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1127-1132. Available at: [Link]

  • Sharma, G., & Saini, V. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(4), 1337-1342. Available at: [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(10), 4618-4624. Available at: [Link]

  • Jensen, G. W. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 26(8). Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 37492-37497. Available at: [Link]

  • Al-Majed, A. A. (2016). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences and Research, 7(12), 4676-4682. Available at: [Link]

  • Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. ACS Publications. (2022). Available at: [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. (2025). Available at: [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wawrzeńczyk-Kurz, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556. Available at: [Link]

  • Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • 1-(4-Bromophenyl)-4-methylpiperazine. PubChem. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. Available at: [Link]

  • Du, Y., & Rochelle, G. T. (2016). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy & Fuels, 30(8), 6649-6656. Available at: [Link]

  • Formulation and stability testing of photolabile drugs. ResearchGate. (2019). Available at: [Link]

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Technical Support Center: Synthesis of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of N-Aryl Piperazines

Welcome to the technical support guide for the synthesis of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate. N-aryl piperazine moieties are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals targeting central nervous system disorders, cancer, and infectious diseases.[1][2] Their prevalence is due to the piperazine ring's ability to modulate pharmacokinetic properties and serve as a versatile linker.[2]

The synthesis of this specific intermediate, while conceptually straightforward, hinges on the successful formation of a carbon-nitrogen (C-N) bond between an aryl bromide and a piperazine derivative. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice to master this synthesis, focusing on the critical choice of catalyst.

Core Concept: The Buchwald-Hartwig Amination

The most robust and widely adopted method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[1][3][4] This reaction has revolutionized C-N bond formation, largely replacing harsher, traditional methods like nucleophilic aromatic substitution.[3] Understanding its fundamental mechanism is key to rational catalyst selection and troubleshooting.

The reaction proceeds through a catalytic cycle involving a Palladium(0) active species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[5][6]

  • Ligand Exchange & Amine Coordination: The piperazine derivative coordinates to the palladium center.

  • Deprotonation: A base removes the proton from the coordinated piperazine's nitrogen, forming a palladium-amide complex.[6]

  • Reductive Elimination: The desired C-N bond is formed as the product is released, regenerating the active Pd(0) catalyst to continue the cycle.[5][6]

Each component—the palladium source, the ligand, the base, and the solvent—plays a critical role in the efficiency of this cycle.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amide_Complex L-Pd(II)(Ar)(NR2) Amide Complex OA_Complex->Amide_Complex Amine Coordination & Deprotonation (+ HNR2, + Base) Amide_Complex->Pd0 Reductive Elimination (- Ar-NR2) Product Methyl 4-(4-bromophenyl) piperazine-1-carboxylate Amide_Complex->Product ArBr 4-Bromophenyl Substrate ArBr->OA_Complex Amine Piperazine Carboxylate Amine->Amide_Complex Base Base (e.g., NaOtBu) Base->Amide_Complex Troubleshooting_Flowchart Start Problem: Low or No Conversion Check_Catalyst Is Palladium Black visible? Start->Check_Catalyst Check_Reagents Are reagents pure & dry? Check_Catalyst->Check_Reagents No Sol_Catalyst_Decomp Solution: - Use a precatalyst. - Increase ligand ratio. - Ensure inert atmosphere. Check_Catalyst->Sol_Catalyst_Decomp Yes Check_Conditions Were conditions inert? Check_Reagents->Check_Conditions Yes Sol_Bad_Reagents Solution: - Purify amine (distill/filter). - Dry solvent thoroughly. - Use fresh base. Check_Reagents->Sol_Bad_Reagents No Sol_Inert Solution: - Degas solvent properly (freeze-pump-thaw or sparge). - Use a glovebox. Check_Conditions->Sol_Inert No Sol_Screen All checks passed? Screen other parameters: - Change Ligand/Base/Solvent - Increase Temperature Check_Conditions->Sol_Screen Yes

Caption: Troubleshooting workflow for low conversion.

Q: My reaction is stalled and I see a black precipitate. What happened?

A: The appearance of a black precipitate (Palladium black) is a classic sign of catalyst decomposition. The active Pd(0) complex has crashed out of the catalytic cycle and is no longer active.

  • Cause: Often due to insufficient ligand to stabilize the palladium, or the presence of oxygen or other oxidizing agents. Amines themselves can sometimes act as ligands, displacing the phosphine and leading to deactivation. [7]* Solution:

    • Increase Ligand Ratio: Add a slight excess of the phosphine ligand relative to the palladium source (e.g., 1:1.2 Pd:Ligand). [7] 2. Improve Inert Atmosphere: Ensure your solvent is thoroughly degassed and the reaction is run under a strict atmosphere of Argon or Nitrogen.

    • Switch to a Precatalyst: Modern precatalysts are more robust and less prone to this mode of failure. [7] Q: My reaction is clean but the yield is low.

A: This suggests an incomplete reaction where the catalyst is likely active but inefficient under the chosen conditions.

  • Cause: The reaction may be too slow at the set temperature, the base may not be strong enough, or the catalyst components are simply not optimal for this specific substrate combination.

  • Solution:

    • Increase Temperature: If the reaction is running at 80 °C, try increasing to 100-110 °C (refluxing toluene).

    • Screen Reagents: If using a weaker base like K₂CO₃, consider switching to NaOt-Bu. If using a bidentate ligand, try a bulkier monodentate ligand, or vice-versa. Organometallic reactions can be fickle, and screening conditions is often necessary. [8] Q: I'm getting inconsistent results from batch to batch.

A: This often points to impurities in the starting materials.

  • Cause: The purity of the amine is extremely important; trace impurities can poison the catalyst. [7]Water in the solvent or reagents can also interfere with the reaction. * Solution:

    • Purify the Amine: Distill or filter your methyl piperazine-1-carboxylate through a plug of activated alumina before use. [7] 2. Use Anhydrous Solvents: Ensure solvents are freshly dried and handled under inert conditions.

    • Use Fresh Reagents: Use a freshly opened bottle of the palladium catalyst and base.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis, utilizing a well-regarded catalyst system.

Reaction: 1-(4-Bromophenyl)-4-(methoxycarbonyl)piperazine

Reagents:

  • 1-Bromo-4-iodobenzene (1.0 eq)

  • Methyl piperazine-1-carboxylate (1.2 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Pd₂(dba)₃ (0.01 eq, 1 mol%)

  • Xantphos (0.02 eq, 2 mol%)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1 mol%) and Xantphos (2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 eq), followed by the 4-bromophenyl starting material (1.0 eq).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by methyl piperazine-1-carboxylate (1.2 eq) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the final product.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Cu-Catalyzed C–N Couplings with Benzilamide Ligands - ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst - ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - NIH. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide - RSC Publishing. [Link]

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Validation & Comparative

"Methyl 4-(4-bromophenyl)piperazine-1-carboxylate" vs other piperazine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of N-Arylpiperazines: A Comparative Analysis Featuring Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its structure is present in a multitude of FDA-approved drugs targeting a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1] The N-arylpiperazine motif, in particular, is a crucial pharmacophore that frequently interacts with key biological targets like G protein-coupled receptors and enzymes.[2]

This guide provides an in-depth technical comparison of synthetic strategies for accessing N-arylpiperazine derivatives, with a specific focus on This compound . This compound serves as an excellent case study due to its two key synthetic handles: the N-aryl bond, which requires a robust formation method, and the methyl carbamate protecting group, which dictates the regioselectivity of the arylation and influences subsequent chemical transformations.

We will dissect the most prevalent and effective synthetic methodologies, offering field-proven insights into the causality behind experimental choices, providing detailed protocols, and presenting comparative data to guide researchers in selecting the optimal route for their specific needs.

Core Synthetic Strategies for N-Arylpiperazines: A Comparative Overview

The construction of the N-arylpiperazine bond is a critical transformation that can be achieved through several distinct strategies. The choice of method depends on factors such as the electronic nature of the aryl halide, the desired scale of the reaction, cost considerations, and the presence of other functional groups. The three primary approaches are:

  • Transition-Metal Catalyzed Cross-Coupling: The most modern and versatile approach, dominated by Palladium-catalyzed Buchwald-Hartwig amination and the classic Copper-catalyzed Ullmann condensation.

  • Piperazine Ring Construction: A classical approach where the piperazine ring is formed from an aniline precursor.

  • Nucleophilic Aromatic Substitution (SNAr): Effective only when the aromatic ring is highly activated by potent electron-withdrawing groups.

Diagram 1: Major Synthetic Pathways to N-Arylpiperazines

Synthetic_Pathways cluster_0 Cross-Coupling Routes cluster_1 Ring Construction Route Piperazine Piperazine or Protected Piperazine NArylpiperazine N-Arylpiperazine Product Piperazine->NArylpiperazine   Buchwald-Hartwig (Pd) or Ullmann (Cu) ArylHalide Aryl Halide (e.g., 1-Bromo-4-iodobenzene) ArylHalide->NArylpiperazine Aniline Aniline Derivative (e.g., 4-Bromoaniline) NArylpiperazine_Ring N-Arylpiperazine Product Aniline->NArylpiperazine_Ring  Cyclization BisHalo bis(2-chloroethyl)amine BisHalo->NArylpiperazine_Ring

Caption: Overview of primary synthetic strategies for N-arylpiperazine synthesis.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely adopted method for forming C-N bonds. It offers high yields, excellent functional group tolerance, and generally milder conditions compared to classical methods. The reaction is particularly effective for coupling piperazine derivatives with aryl halides.[3][4][5]

Causality of Component Selection:

  • Palladium Precatalyst: Pd(OAc)₂ or pre-formed catalysts like those based on Pd₂(dba)₃ are common. They generate the active Pd(0) species in situ, which initiates the catalytic cycle.

  • Ligand: This is the most critical component. Bulky, electron-rich phosphine ligands (e.g., RuPhos, Xantphos, BrettPhos) are essential. They accelerate the rate-limiting reductive elimination step, prevent β-hydride elimination, and stabilize the palladium catalyst, leading to higher yields, especially with less reactive aryl chlorides and bromides.

  • Base: A strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile for coordination to the palladium center.

  • Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are typically used.

Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition PdII_Complex L-Pd(II)-Ar     |          X OA->PdII_Complex Amine_Coord Amine Coordination PdII_Amine_Complex L-Pd(II)-Ar     |         HNR'₂ Amine_Coord->PdII_Amine_Complex RE Reductive Elimination RE->Pd0 Product Ar-NR'₂ (Product) RE->Product Base Base Base->RE ArylHalide Ar-X ArylHalide->OA Amine HNR'₂ Amine->Amine_Coord

Caption: The key steps in the Pd-catalyzed Buchwald-Hartwig amination cycle.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for N-arylation, predating palladium catalysis by nearly a century.[6][7] While traditional protocols required harsh conditions (high temperatures >200 °C, stoichiometric copper), modern variations utilize soluble copper salts (e.g., CuI, Cu₂O) and ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine) to achieve the transformation under more manageable conditions.[8][9][10]

Key Characteristics:

  • Catalyst: Typically CuI or Cu₂O. The active species is believed to be a copper(I) compound.[6]

  • Ligand: Diamines or amino acids are often used to solubilize the copper salt and accelerate the reaction.

  • Conditions: While improved, conditions are often still more forcing than Buchwald-Hartwig reactions, with temperatures commonly in the 100-150 °C range.[11]

  • Substrate Scope: It is particularly effective for aryl iodides and bromides. Aryl chlorides are generally less reactive.

FeatureBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Catalyst Pd(0) complexes (often from Pd(II) precatalysts)Cu(I) salts (e.g., CuI, Cu₂O)
Typical Ligands Bulky, electron-rich phosphines (RuPhos, etc.)Diamines, amino acids (1,10-phenanthroline)
Reaction Temp. 80 - 110 °C100 - 150 °C (or higher for traditional methods)
Aryl Halide Scope Chlorides, Bromides, Iodides, TriflatesIodides, Bromides (Chlorides are less reactive)[6]
Functional Groups Excellent toleranceGood tolerance, but can be sensitive to high temps
Cost Palladium and ligands can be expensiveCopper is significantly cheaper
Typical Yield 70 - 95%60 - 85%

Case Study: Synthesis of this compound

This target molecule requires the formation of a C-N bond between a piperazine nitrogen and the C4 position of a brominated phenyl ring, with the other nitrogen protected as a methyl carbamate. The presence of the carbamate group is crucial for preventing the formation of the undesired N,N'-diarylpiperazine byproduct.

Strategy A: Arylation of a Pre-formed Carbamate

This is often the preferred route for ensuring mono-arylation. The workflow involves protecting commercially available piperazine first, followed by the cross-coupling reaction.

Diagram 3: Logical Workflow for Strategy A

Strategy_A_Workflow start Piperazine protect Step 1: Protection Methyl Chloroformate, Base start->protect intermediate Methyl piperazine-1-carboxylate protect->intermediate couple Step 2: N-Arylation 1-bromo-4-iodobenzene, Pd or Cu Catalyst intermediate->couple product This compound couple->product

Caption: Stepwise synthesis via protection followed by N-arylation.

Experimental Protocol: Buchwald-Hartwig N-Arylation (Strategy A)

  • Objective: To synthesize this compound from methyl piperazine-1-carboxylate and 1-bromo-4-iodobenzene.

  • Rationale: 1-bromo-4-iodobenzene is chosen as the aryl halide. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling, allowing for selective reaction at the iodo-position while preserving the bromo- functionality for potential future transformations.

  • Procedure:

    • To an oven-dried Schlenk tube, add 1-bromo-4-iodobenzene (1.0 equiv), methyl piperazine-1-carboxylate (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

    • Add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).

    • Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous toluene or dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Strategy B: Carbamate Formation on a Pre-formed N-Arylpiperazine

This route is viable if the starting material, 1-(4-bromophenyl)piperazine, is readily available or easily synthesized.[12]

Synthesis of 1-(4-Bromophenyl)piperazine Precursor

A common method for synthesizing the N-arylpiperazine core from scratch involves the cyclization of an aniline with bis(2-chloroethyl)amine hydrochloride.[13]

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)piperazine

  • Objective: To synthesize the key intermediate 1-(4-bromophenyl)piperazine.

  • Procedure:

    • In a round-bottom flask, combine 4-bromoaniline (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.0 equiv) in a high-boiling solvent such as diethylene glycol monomethyl ether.

    • Heat the reaction mixture to 150 °C under a nitrogen atmosphere for 6-12 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • To obtain the free base, dissolve the crude mixture in water and basify with a saturated sodium carbonate solution until the pH is alkaline.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.

Once 1-(4-bromophenyl)piperazine is obtained, the final carbamoylation step can be performed using methyl chloroformate in the presence of a base like triethylamine or potassium carbonate.

Comparison with Other Piperazine Derivatives in Synthesis

The choice of the nitrogen substituent on the piperazine ring profoundly impacts the synthetic strategy and outcome.

Piperazine DerivativeKey Synthetic ConsiderationDownstream Utility
Unprotected Piperazine Challenge: Poor control over mono- vs. di-arylation, often leading to a mixture of products. Requires careful control of stoichiometry and conditions.Useful if the second nitrogen is to be functionalized with a different group immediately after arylation.
N-Boc-piperazine Advantage: Excellent control for mono-arylation. The Boc group is a standard and reliable protecting group.Advantage: The Boc group is easily cleaved under acidic conditions (e.g., TFA, HCl in dioxane), which is compatible with many functional groups.
Methyl 4-piperazine-1-carboxylate Advantage: Similar to Boc, provides excellent control for mono-arylation.Advantage: The methyl carbamate is more robust than the Boc group and is stable to acidic conditions used for Boc removal. It requires harsher conditions for cleavage (e.g., strong base or acid hydrolysis), which can be advantageous if acidic steps are required elsewhere in the synthesis.
N-Aryl Piperazines (e.g., 1-phenylpiperazine) Challenge: Arylation of the second nitrogen requires forcing conditions and may not be efficient, depending on the electronic nature of the existing aryl group.Used when the final molecule requires a specific N,N'-diaryl substitution pattern.

Conclusion

The synthesis of This compound exemplifies the strategic decisions required in modern organic synthesis. While multiple pathways exist, the route involving the Buchwald-Hartwig amination of pre-formed methyl piperazine-1-carboxylate generally offers the most reliable control over regioselectivity, providing high yields under relatively mild conditions.

The choice between a methyl carbamate and the more common Boc protecting group is a critical decision driven by the overall synthetic plan. The carbamate offers enhanced stability, which is invaluable when subsequent steps involve acidic conditions that would inadvertently cleave a Boc group. Conversely, the facile removal of the Boc group makes it ideal for syntheses requiring a late-stage deprotection to reveal a free secondary amine. Ultimately, a thorough understanding of these comparative methodologies empowers researchers to design more efficient, robust, and successful synthetic routes toward complex pharmaceutical targets built upon the privileged piperazine scaffold.

References

  • The Role of Piperazine Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Barattini, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . Molecules, 28(18), 6549. [Link]

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  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . ResearchGate. [Link]

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  • Synthesis of piperazines . Organic Chemistry Portal. [Link]

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A Comparative Analysis of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally acting agents.[1][2] Methyl 4-(4-bromophenyl)piperazine-1-carboxylate serves as a valuable starting point for analog synthesis due to its synthetically tractable nature and inherent affinity for various biogenic amine receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[3][4] This guide provides a comparative analysis of structural analogs derived from this core molecule. We explore the causal relationships between specific structural modifications and their impact on in vitro pharmacological profiles, including receptor affinity, functional activity, and preliminary ADME characteristics. This analysis is supported by detailed, field-proven experimental protocols to ensure the reproducibility and validity of the presented data, offering a robust framework for researchers engaged in the design and optimization of novel CNS-targeted therapeutics.

Introduction: The Arylpiperazine Moiety as a Privileged Scaffold

The N-arylpiperazine motif is a classic example of a "privileged scaffold" in drug discovery. Its unique conformational flexibility and ability to engage in various non-covalent interactions allow it to bind to a wide range of G-protein coupled receptors (GPCRs), making it a frequent constituent of drugs targeting the central nervous system.[1][2] Compounds based on this scaffold have been developed as antipsychotics, antidepressants, and anxiolytics.[5][6]

The parent compound, This compound (Compound 1) , provides a foundational structure for exploring structure-activity relationships (SAR). The key points for modification include:

  • Aromatic Ring (A-Ring): The 4-bromo substituent can be varied to explore electronic and steric effects.

  • Piperazine Core (B-Ring): While less commonly modified, alterations can impact overall conformation.

  • Carboxylate Group (C-Region): The methyl carboxylate can be replaced with various amides or other bioisosteres to modulate potency and physicochemical properties.

The primary goal of analog development from this core is to optimize one or more of the following parameters:

  • Potency: Increase affinity (lower Ki) for the desired biological target.

  • Selectivity: Enhance affinity for the primary target over off-target receptors to reduce side effects.

  • Functional Activity: Modulate the compound's effect from agonist to antagonist or partial agonist.[4]

  • Pharmacokinetics: Improve properties like membrane permeability and metabolic stability.

Analog Design and General Synthesis Strategy

The synthesis of analogs typically follows a convergent approach. The core intermediate, 1-(4-bromophenyl)piperazine, is commercially available or readily synthesized. Subsequent modifications primarily involve N-acylation or N-alkylation at the second nitrogen of the piperazine ring.

A representative synthetic workflow involves the coupling of an appropriate carboxylic acid with the piperazine amine using standard peptide coupling agents.[7]

G cluster_0 Intermediate Synthesis cluster_1 Coupling Reaction cluster_2 Final Product A 1-(4-Bromophenyl)piperazine E Amide Bond Formation A->E B Carboxylic Acid (R-COOH) B->E C Coupling Agent (e.g., HATU, BOP-Cl) C->E Activates Acid D Solvent/Base (e.g., DMF, DIPEA) D->E F Target Analog (Amide Derivative) E->F

Figure 1: General workflow for the synthesis of amide-based analogs.

This modular approach allows for the rapid generation of a diverse library of compounds by simply varying the carboxylic acid coupling partner (R-COOH).

Comparative Analysis of Analog Performance

For this guide, we will analyze a hypothetical series of analogs where modifications are made to the A-ring and C-region of the parent compound. The primary biological targets are assumed to be the Serotonin 5-HT1A and Dopamine D2 receptors, common targets for arylpiperazine-based CNS agents.[3][6]

3.1. Part A: In Vitro Pharmacological Evaluation

The initial characterization of novel compounds relies on in vitro assays to determine their affinity and functional effect at the target receptors.

Receptor binding assays quantify the affinity of a ligand for a receptor.[8] A competitive radioligand binding assay is the gold standard, where the test compound's ability to displace a known high-affinity radioligand is measured. The result is expressed as an inhibition constant (Ki), with lower values indicating higher affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound ID A-Ring Substituent C-Region Moiety 5-HT1A Ki (nM) D2 Ki (nM) Selectivity (D2 Ki / 5-HT1A Ki)
1 (Parent) 4-Br -COOCH3 150 450 3.0
Analog A1 4-CN -COOCH3 125 500 4.0
Analog A2 4-OCH3 -COOCH3 250 800 3.2
Analog C1 4-Br -CONH(imidazo[1,2-a]pyridine) 5.2 650 125
Analog C2 4-Br -CONH(2-indolyl) 8.9 780 87.6

| Analog C3 | 4-Br | -CONH(cyclohexyl) | 95 | 350 | 3.7 |

Causality Insights:

  • A-Ring Modification: Replacing the bromo-substituent with an electron-withdrawing cyano group (Analog A1) or an electron-donating methoxy group (Analog A2) has a modest impact on affinity. This suggests that this position is likely oriented towards a region of the binding pocket that is tolerant of electronic variation but does not form critical interactions.

  • C-Region Modification: The most dramatic improvements in affinity and selectivity are observed by replacing the methyl carboxylate with bulky, heteroaromatic amide moieties (Analogs C1 and C2).[7] This indicates the C-region extends into a secondary binding pocket where hydrogen bonding and π-stacking interactions are critical for high-affinity binding, particularly at the 5-HT1A receptor.[7] The non-aromatic cyclohexyl group (Analog C3) fails to provide these interactions, resulting in only a minor improvement over the parent compound.

Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist.[8] For Gi/o-coupled receptors like 5-HT1A, a common method is to measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.[9][10]

Table 2: Comparative Functional Activity at 5-HT1A Receptor

Compound ID Assay Type Potency (EC50 / IC50, nM) Efficacy (% of 5-HT) Classification
5-HT (Serotonin) Agonist 2.5 100% Full Agonist
Analog C1 Agonist 15.6 85% Potent Partial Agonist
Analog C2 Agonist 22.4 45% Weak Partial Agonist

| Analog C3 | Antagonist | IC50 = 150 | 0% | Antagonist |

Causality Insights:

  • The large, rigid heteroaromatic systems in Analogs C1 and C2 not only enhance binding affinity but also confer the ability to induce the conformational change required for receptor activation, classifying them as agonists.

  • The difference in efficacy between C1 (85%) and C2 (45%) highlights how subtle changes in the shape and electronic nature of the C-region moiety can fine-tune the degree of receptor activation.

  • The flexible, non-planar cyclohexyl group in Analog C3 binds to the receptor but fails to stabilize the active conformation, thus acting as an antagonist that blocks the action of the natural agonist.

3.2. Part B: In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. A key parameter is intestinal permeability, which predicts oral absorption. The Caco-2 permeability assay is the industry-standard in vitro model for this purpose.[11][12]

Table 3: Comparative Caco-2 Permeability

Compound ID Papp (A→B) (10-6 cm/s) Efflux Ratio (Papp B→A / A→B) Predicted Human Absorption
Atenolol (Low Perm.) < 1.0 N/A Low
Antipyrine (High Perm.) > 15.0 N/A High
Analog C1 8.5 1.2 Moderate-High
Analog C2 6.2 3.1 Moderate (Efflux Substrate)

| Analog C3 | 12.1 | 1.1 | High |

Causality Insights:

  • Analog C1 and Analog C3 show good permeability and low efflux ratios, suggesting they are likely to be well-absorbed in vivo.[13]

  • Analog C2 , despite having good lipophilicity, exhibits a high efflux ratio (>2), indicating it is a substrate for efflux transporters like P-glycoprotein (P-gp) in the Caco-2 cells.[11][13] This could potentially limit its brain penetration and oral bioavailability in vivo. This demonstrates the importance of bidirectional permeability assays.

Detailed Experimental Protocols

To ensure scientific integrity, the protocols used to generate the data above must be robust and reproducible.

4.1. Protocol: Radioligand Binding Assay (5-HT1A)

This protocol describes a competitive binding assay in a 96-well format using cell membranes expressing the human 5-HT1A receptor.

G A Prepare Reagents: 1. Assay Buffer 2. Receptor Membranes 3. Radioligand ([3H]-8-OH-DPAT) 4. Test Compounds (Serial Dilution) 5. Non-specific binding control (10µM 5-HT) B Add to 96-well plate: - 150 µL Membranes - 50 µL Test Compound / Control - 50 µL Radioligand A->B C Incubate plate (e.g., 60 min at 30°C) with gentle agitation B->C D Rapidly filter contents through GF/C filter mat using a cell harvester C->D E Wash filter mat 4x with ice-cold wash buffer to remove unbound radioligand D->E F Dry the filter mat E->F G Add scintillation cocktail and count radioactivity in a MicroBeta counter F->G H Data Analysis: Calculate specific binding, perform non-linear regression to determine IC50 and Ki G->H G cluster_0 Lead Optimization Cycle cluster_1 Next Steps A Design Analogs (Based on SAR) B Synthesize Compounds A->B C In Vitro Testing (Affinity, Function, ADME) B->C D Analyze Data (Identify Leads like C1) C->D D->A New Design Cycle E In Vivo PK Studies (Bioavailability, Brain Penetration) D->E Promising Lead (C1) F Efficacy Models (e.g., Animal models of anxiety) E->F G IND-Enabling Studies F->G

Figure 3: The iterative cycle of drug discovery and development.

Future work should focus on:

  • Expanding the C-Region SAR: Synthesize additional analogs of C1 with varied heteroaromatic groups to further optimize potency and fine-tune efficacy.

  • Mitigating Efflux: For compounds like C2, medicinal chemistry strategies such as adding polar groups or reducing hydrogen bond donors can be employed to reduce P-gp liability.

  • In Vivo Characterization: Promising leads like C1 should be advanced to in vivo pharmacokinetic studies to confirm oral bioavailability and brain penetration, followed by testing in relevant animal models of disease.

Conclusion

This guide demonstrates a systematic approach to the comparative analysis of chemical analogs in a drug discovery context. By integrating rational design, targeted synthesis, and a suite of robust in vitro assays, researchers can efficiently establish structure-activity relationships. The analysis of analogs of this compound clearly shows that strategic modification of the C-region is a viable path to discovering potent, selective, and permeable ligands with potential for development as novel CNS therapeutics. The provided protocols serve as a validated foundation for laboratories to conduct these critical evaluations.

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A Multi-faceted Spectroscopic Approach for the Definitive Structural Confirmation of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Trivial errors in structural assignment can cascade into significant losses of time, resources, and potentially compromise research outcomes. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, multi-technique spectroscopic workflow for the structural confirmation of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate , a compound featuring several key functional groups of interest in medicinal chemistry.

We will move beyond a simple recitation of methods to explore the causality behind our analytical choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy creates a self-validating system for structural elucidation. This guide will compare the data obtained from each method, highlighting how they collectively provide a cohesive and irrefutable structural proof.

The Analytical Challenge: Deconstructing the Target Molecule

Before delving into the techniques, a fundamental understanding of the target structure is paramount. The molecule can be dissected into four key regions, each with unique spectroscopic signatures:

  • p-Substituted Bromophenyl Ring: An aromatic system with two pairs of chemically equivalent protons and four unique carbon environments. The presence of bromine is a key feature to confirm.

  • Piperazine Ring: A saturated heterocycle with two distinct sets of methylene (-CH₂-) protons and carbons, influenced by their proximity to the aromatic ring and the carbamate group.

  • Methyl Carboxylate Group: An ester functionality comprising a carbonyl (C=O) group and a methoxy (-OCH₃) group.

  • Connecting Nitrogen Atoms: Two tertiary amine nitrogens whose electronic influence will be observed in the chemical shifts of adjacent protons and carbons.

This initial analysis forms the basis of our hypothesis, which we will systematically validate using the following spectroscopic methods.

Experimental Workflow: A Logic-Driven Progression

The confirmation process is not a random selection of techniques but a logical sequence where each step builds upon the last. The overall workflow is designed to move from broad functional group identification to precise atomic connectivity.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Interrogation cluster_2 Data Interpretation & Validation Sample Purified Sample (this compound) FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (ESI-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY) Sample->NMR Data_FTIR Functional Group Identification (C=O, C-N, Ar) FTIR->Data_FTIR Provides Data_MS Molecular Weight & Isotopic Pattern (Br presence) MS->Data_MS Provides Data_NMR Atom Connectivity & Chemical Environments NMR->Data_NMR Provides Confirmation Structural Confirmation Data_FTIR->Confirmation Data_MS->Confirmation Data_NMR->Confirmation G cluster_mol This compound cluster_signals Expected ¹H NMR Signals mol A δ ~7.4 ppm (d, 2H) Ar-H ortho to Br B δ ~6.8 ppm (d, 2H) Ar-H ortho to N C δ ~3.6 ppm (m, 4H) -CH₂- adjacent to N(COOMe) D δ ~3.2 ppm (m, 4H) -CH₂- adjacent to N(Ar) E δ ~3.7 ppm (s, 3H) -OCH₃

Caption: Key structural fragments and their expected ¹H NMR signals.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expected Data: The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom:

  • Carbonyl Carbon (δ ~155 ppm): The ester carbonyl carbon is typically found in this downfield region.

  • Aromatic Carbons (δ ~110-150 ppm): Four signals are expected due to the symmetry of the ring: the carbon attached to the nitrogen (ipso-C), the carbon attached to the bromine (ipso-C), and the two pairs of equivalent CH carbons.

  • Piperazine Carbons (δ ~40-55 ppm): Two signals corresponding to the two different methylene carbon environments.

  • Methyl Carbon (δ ~52 ppm): A single peak for the methoxy carbon.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Analysis: Integrate the ¹H signals to confirm proton counts. Analyze chemical shifts and coupling patterns to assign protons to their respective positions. Assign each peak in the ¹³C spectrum to a specific carbon in the molecule.

Synthesizing the Data: A Cohesive Structural Proof

The true power of this multi-faceted approach lies in the convergence of data. No single technique provides the complete picture, but together, they are irrefutable.

Spectroscopic TechniqueKey Information Provided for the Target MoleculeComparison/Alternative Value
Mass Spectrometry Molecular Weight: Confirmed by [M+H]⁺ at m/z ~299. Elemental Formula: Presence of one Br atom confirmed by the ~1:1 [M+H]⁺/[M+2+H]⁺ isotopic pattern.HRMS provides higher accuracy for formula confirmation. Elemental Analysis is a classic but less sensitive alternative.
FTIR Spectroscopy Functional Groups: Unambiguous presence of a C=O group (~1700 cm⁻¹) and confirmation of C-N , C-O , aromatic C=C , and aliphatic/aromatic C-H bonds.Raman is complementary but less effective for the key polar carbonyl group. The absence of the C=O peak would rule out the structure.
¹H NMR Spectroscopy Proton Environments & Connectivity: Confirms the p-substituted aromatic pattern, two distinct piperazine environments, and the isolated methyl group. Integration confirms the 15-proton count .2D NMR (COSY) can be used to definitively prove which protons are coupled, confirming the connectivity map.
¹³C NMR Spectroscopy Carbon Skeleton: Confirms the presence of 12 unique carbons (some equivalent due to symmetry) and their chemical nature (carbonyl, aromatic, aliphatic).DEPT-135 experiments can distinguish between CH, CH₂, and CH₃ carbons, adding another layer of validation.

The structural confirmation is achieved when the predicted data and the experimental data are in full agreement. The MS data confirm the mass and bromine presence, the FTIR confirms the required functional building blocks are present, and the NMR data piece them together with atomic precision, confirming the exact isomer and connectivity. This cross-validation between orthogonal techniques provides the highest level of confidence in the final structural assignment.

References

  • The Royal Society of Chemistry. (2019).
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  • PubChem. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine. National Center for Biotechnology Information. [Link]

  • Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering.
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A Senior Application Scientist's Guide to the Validation of "Methyl 4-(4-bromophenyl)piperazine-1-carboxylate" Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a foundational pillar of drug safety and efficacy. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. Moving beyond a simple checklist of procedures, this document elucidates the causality behind experimental choices, establishing a self-validating system of protocols rooted in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will explore a meticulously developed HPLC method, detail the rigorous validation parameters required to ensure its trustworthiness, and present a comparative perspective against Ultra-Performance Liquid Chromatography (UPLC) to provide a comprehensive analytical context.

Introduction: The Analytical Imperative

The Analyte: A Critical Intermediate

This compound (CAS 841295-69-0) is a piperazine derivative frequently employed in the synthesis of complex molecules targeted for drug discovery.[4][5] Its molecular structure, featuring a bromophenyl group, a piperazine ring, and a methyl carbamate moiety, makes it a versatile scaffold. However, the synthetic routes to this intermediate can introduce process-related impurities or lead to degradation products that, if carried forward, could compromise the final API's safety and performance.

Why Purity Validation is Non-Negotiable

The purity of a pharmaceutical intermediate directly influences the quality of the final drug product. Regulatory agencies worldwide mandate that analytical procedures for purity assessment be thoroughly validated to demonstrate they are fit for their intended purpose.[6][7] A validated method provides documented evidence that the procedure is specific, accurate, precise, and robust, ensuring reliable detection and quantification of the main component and its potential impurities.

HPLC: The Gold Standard for This Application

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing non-volatile, polar organic molecules like this compound. Its high resolution, sensitivity, and adaptability make it superior to techniques like Gas Chromatography (GC) for this analyte, which would require derivatization to become volatile. The presence of the bromophenyl chromophore makes UV detection a straightforward and sensitive choice.

Foundational Strategy: Method Development & Optimization

The development of a robust HPLC method is a systematic process. The goal is to achieve adequate separation of the main analyte peak from all potential impurities and degradation products within a reasonable runtime.

Rationale for Initial Parameter Selection
  • Column: A C18 (octadecylsilyl) reversed-phase column is the logical starting point. The analyte possesses both polar (piperazine, carbamate) and non-polar (bromophenyl) characteristics, making it well-suited for retention and separation on a C18 stationary phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., Acetonitrile) is chosen. A gradient is crucial for ensuring that highly polar impurities elute early with good peak shape, while more non-polar, late-eluting impurities are effectively cleared from the column.

  • Detector: A Photodiode Array (PDA) or UV detector set at a wavelength where the bromophenyl chromophore exhibits strong absorbance (e.g., ~254 nm) will provide high sensitivity.

Experimental Workflow

The overall process from sample analysis to a validated result follows a clear, logical path.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Reporting SamplePrep Sample & Standard Preparation SST System Suitability Test (SST) SamplePrep->SST System Check MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SST Injection HPLC Injection & Data Acquisition SST->Injection If SST Passes DataProcessing Data Processing (Integration & Calculation) Injection->DataProcessing Raw Data ValidationReport Validation Report Generation DataProcessing->ValidationReport Analyzed Results

Caption: High-level workflow for HPLC analysis and validation.

Optimized HPLC Method Parameters

After systematic optimization, the following method was established as the basis for validation.

ParameterOptimized ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good efficiency and resolution for this analyte size.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH for consistent peak shapes.
Mobile Phase B AcetonitrileStrong organic solvent for efficient elution.
Gradient 5% B to 95% B over 15 minEnsures separation of a wide polarity range of impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and pressure.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Detection UV at 254 nmWavelength of high absorbance for the analyte.
Injection Vol. 10 µLBalances sensitivity with the risk of peak distortion.
Diluent Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with the mobile phase.

The Core of Trust: A Rigorous Validation Protocol (ICH Q2(R1))

Method validation provides objective evidence that an analytical method is suitable for its intended purpose.[1][6] The following sections detail the execution of key validation parameters as prescribed by ICH Q2(R1) guidelines.[3][8]

Validation Master Plan

A successful validation campaign is structured and comprehensive, addressing all necessary analytical performance characteristics.

Caption: Key parameters for a comprehensive HPLC method validation.

System Suitability Testing (SST): The Daily Check for Reliability

Before any validation or sample analysis, SST ensures the chromatographic system is performing adequately.[9][10][11] A standard solution is injected multiple times (typically 5 or 6) at the beginning of each analytical run.

Protocol:

  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Inject the solution six consecutive times.

  • Calculate the key performance metrics.

Acceptance Criteria (Typical):

  • Precision (RSD): The relative standard deviation (RSD) of the peak area for replicate injections must be ≤ 2.0%.[9][12]

  • Tailing Factor (T): Must be ≤ 2.0, indicating good peak symmetry.[9]

  • Theoretical Plates (N): Must be ≥ 2000, indicating column efficiency.

Specificity & Selectivity: Proving the Method Sees Only What It Should

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] The most effective way to demonstrate this is through forced degradation studies.[14][15]

Protocol for Forced Degradation:

  • Expose separate solutions of the analyte to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid sample at 105°C for 48 hours, then dissolve.

    • Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.

  • Analyze each stressed sample by the proposed HPLC method alongside an unstressed control.

  • Use a PDA detector to evaluate peak purity for the analyte peak in each chromatogram. The peak should be spectrally pure, and any degradation product peaks should be well-resolved from the main analyte peak. A target degradation of 5-20% is ideal.[13]

Linearity & Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance CriteriaTypical Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zero0.5% of response at 100% level
Residual Plot Random distributionRandom scatter observed
Accuracy & Precision: Hitting the Target, Consistently
  • Accuracy is the closeness of the test results to the true value. It is typically assessed via recovery studies.

  • Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Variation within the same lab, on the same day, by the same analyst.

    • Intermediate Precision: Variation within the same lab, but on different days or with different analysts/equipment.

Protocol (Combined):

  • Prepare samples of a known matrix (if applicable) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare nine independent samples (3 concentrations x 3 replicates).

  • Analyze these samples (this constitutes the Repeatability study).

  • Have a different analyst repeat the analysis on a different day using the same protocol (this constitutes the Intermediate Precision study).

  • Calculate the % Recovery for accuracy and the %RSD for precision.

LevelAccuracy (% Recovery)Repeatability (%RSD)Intermediate Precision (%RSD)
Acceptance Criteria 98.0 - 102.0% ≤ 2.0% ≤ 2.0%
80% Level 99.5%0.8%1.1%
100% Level 100.3%0.6%0.9%
120% Level 101.1%0.7%1.0%
Limits of Detection (LOD) & Quantitation (LOQ): Defining the Method's Sensitivity
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of increasingly dilute solutions of the analyte.

  • Inject them to determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirm the LOQ by injecting it six times and ensuring the precision (%RSD) is acceptable (typically ≤ 10%).

ParameterAcceptance CriteriaTypical Result
LOD (S/N Ratio) ~ 3:10.05 µg/mL
LOQ (S/N Ratio) ~ 10:10.15 µg/mL
Precision at LOQ RSD ≤ 10%4.5%
Robustness: Testing the Method's Resilience

Robustness is evaluated by making small, deliberate variations in method parameters to assess the method's capacity to remain unaffected.

Protocol:

  • Vary critical parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Inject a system suitability solution and a standard solution under each condition.

  • Evaluate the impact on SST parameters (e.g., retention time, peak tailing) and the assay result. The results should not deviate significantly from the nominal method.

Comparative Analysis: HPLC vs. UPLC

While the validated HPLC method is robust and reliable, it's valuable to compare it with Ultra-Performance Liquid Chromatography (UPLC), a more modern evolution of the technique. UPLC utilizes columns with smaller particle sizes (<2 µm) and systems that operate at much higher pressures (>15,000 psi).[16][17][18][19]

FeatureValidated HPLC MethodProjected UPLC MethodAdvantage of UPLC
Analysis Time ~20 minutes~4 minutesSpeed & Throughput [16][19]
Resolution Good (Baseline separation)Excellent (Sharper peaks)Higher Efficiency [18][19]
Solvent Consumption ~20 mL per run~4 mL per runCost & Environmental [18][20]
System Pressure ~2,500 psi~12,000 psiN/A (System Requirement)
Sensitivity HighVery HighBetter for Trace Analysis [16][20]

Conclusion: A Validated Method for Confident Quality Control

This guide has detailed the systematic development and rigorous validation of a stability-indicating HPLC method for determining the purity of this compound. By adhering to the principles of ICH Q2(R1), we have established a method that is specific, linear, accurate, precise, sensitive, and robust. The experimental protocols and acceptance criteria provided herein form a self-validating framework, ensuring that the analytical data generated is trustworthy and scientifically sound. This validated method empowers researchers and quality control professionals to confidently assess the purity of this critical intermediate, thereby upholding the quality and integrity of the final pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

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  • HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link]

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  • HPLC vs UPLC: Resolution and Throughput Compared. Patsnap. [Link]

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  • ICH Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

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  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

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Biological activity comparison of "Methyl 4-(4-bromophenyl)piperazine-1-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate and Its Derivatives

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its six-membered heterocyclic structure containing two nitrogen atoms at opposite positions provides a unique combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond interactions.[2] These properties often confer favorable pharmacokinetic characteristics, such as improved water solubility and oral bioavailability.[2] The versatility of the piperazine scaffold allows for extensive structural modifications, enabling the fine-tuning of biological activity to achieve desired potency and selectivity.[1][2]

This guide focuses on derivatives of This compound . This parent compound features a 4-bromophenyl group attached to one nitrogen (N4) and a methyl carboxylate group on the other (N1). The presence of the bromine atom, an electron-withdrawing group, on the phenyl ring is known to significantly influence the compound's interaction with biological targets, often enhancing activity.[3] We will provide a comparative analysis of the biological activities of its derivatives, exploring their potential as central nervous system agents, antimicrobial compounds, and anticancer therapeutics, supported by experimental data and established protocols.

Comparative Biological Activity: A Multi-Target Profile

Derivatives built upon the (4-bromophenyl)piperazine core exhibit a wide spectrum of pharmacological effects, primarily by interacting with G-protein coupled receptors (GPCRs), enzymes, and other cellular pathways.[1][4] The nature of the substituent at the N1 position, replacing the methyl carboxylate group, is a key determinant of the specific biological activity observed.

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Receptors

Phenylpiperazine derivatives are renowned for their significant activity at various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This makes them foundational structures for developing therapeutics targeting CNS disorders.[5][6] The halogen substituent on the phenyl ring plays a critical role in modulating receptor affinity and selectivity.

Comparative Receptor Binding Affinity:

The following data, adapted from BenchChem, compares the binding affinities (Ki, in nM) of 1-(4-bromophenyl)piperazine with its chloro, fluoro, and unsubstituted analogs. A lower Ki value indicates a higher binding affinity. While this data is for the N-unsubstituted parent piperazine, it provides a crucial baseline for understanding the role of the 4-bromophenyl moiety.

Compound5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)
1-Phenylpiperazine1314613216002500
1-(4-Fluorophenyl)piperazine18684512001800
1-(4-Chlorophenyl)piperazine15553810001500
1-(4-Bromophenyl)piperazine 12 42 30 800 1200
Data sourced from BenchChem.

Expertise & Experience: The data clearly demonstrates that the presence and nature of the halogen at the para-position of the phenyl ring significantly impact receptor binding. The trend for affinity at serotonin receptors (5-HT2A, 5-HT2C) and dopamine receptors (D2, D3) is generally Br > Cl > F > H . The 4-bromo derivative consistently shows the highest affinity (lowest Ki value) across most of these key receptors. This enhanced affinity can be attributed to the electronic properties and lipophilicity of bromine, which can lead to more favorable interactions within the receptor's binding pocket. This suggests that derivatives of this compound are promising candidates for development as antipsychotic or antidepressant agents.[5][6]

Signaling Pathway: Dopamine D2 Receptor Interaction

The diagram below illustrates the general mechanism by which an antagonist, such as a (4-bromophenyl)piperazine derivative, interacts with the Dopamine D2 receptor, a key target in antipsychotic therapy.

G cluster_intra D2R D2R G_protein G_protein D2R->G_protein AC Adenylate Cyclase G_protein->AC Inhibits Ligand Piperazine Derivative Ligand->D2R cAMP cAMP AC->cAMP Conversion (Inhibited) PKA PKA cAMP->PKA Activation (Reduced) Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response Phosphorylation (Reduced) G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesize Derivative (e.g., Modify N1 position) Purification Purify Compound (e.g., Chromatography) Synthesis->Purification Characterization Characterize Structure (NMR, MS) Purification->Characterization Primary_Screen Primary Screening (e.g., Cytotoxicity - MTT Assay) Characterization->Primary_Screen Secondary_Screen Secondary Screening (e.g., Antimicrobial - MIC Assay) Primary_Screen->Secondary_Screen Active Compounds Tertiary_Screen Mechanism of Action (e.g., Receptor Binding Assay) Secondary_Screen->Tertiary_Screen Potent Compounds SAR Structure-Activity Relationship (SAR) Analysis Tertiary_Screen->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.

  • Cell Culture: Plate human cancer cells (e.g., MCF7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

This protocol determines the minimum concentration of a compound required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Gentamicin).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The 4-bromophenyl moiety consistently confers high affinity for key CNS receptors and contributes to potent antimicrobial and anticancer activity. The true versatility of this core lies in the modification of the N1-substituent, which allows for extensive exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing a focused library of derivatives with diverse functionalities at the N1 position. Systematic screening of these compounds using the protocols outlined above will enable the construction of detailed Structure-Activity Relationship models. These models will, in turn, guide the rational design of next-generation drug candidates with improved efficacy and safety profiles for treating a wide range of diseases.

References

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The Strategic Advantage of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the piperazine scaffold stands as a "privileged" structure, a recurring motif in a multitude of clinically successful drugs.[1][2] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties and to serve as a versatile linchpin for constructing complex molecular architectures.[1][2] Within this important class of compounds, Methyl 4-(4-bromophenyl)piperazine-1-carboxylate emerges as a strategic reagent, offering a unique combination of features for the synthesis of novel therapeutics. This guide provides an in-depth comparison of this reagent with other alternatives, supported by established experimental data for the broader arylpiperazine class, to inform the strategic choices of researchers and drug development professionals.

The Arylpiperazine Core: A Foundation for Therapeutic Innovation

Arylpiperazine derivatives have demonstrated a remarkable breadth of biological activities, finding applications as anticancer, antimicrobial, and central nervous system (CNS) active agents.[1][3] The presence of the aryl group directly attached to one of the piperazine nitrogens allows for a wide range of modifications that can fine-tune the compound's interaction with biological targets. The second nitrogen provides a site for further functionalization, influencing solubility, metabolic stability, and target engagement.

Introducing this compound: A Versatile Building Block

This compound is a key intermediate in the synthesis of more complex drug candidates. Its structure incorporates three key features:

  • The Piperazine Core: Confers desirable physicochemical properties.

  • The 4-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or heteroaryl substituents. This is a critical feature for exploring structure-activity relationships (SAR).

  • The Methyl Carboxylate Group: This group activates the second piperazine nitrogen for further reactions, often serving as a protecting group that can be readily removed or modified.

Comparative Analysis: Strategic Advantages and Potential Alternatives

The true value of this compound is best understood in the context of alternative building blocks for creating libraries of potential drug candidates.

FeatureThis compoundAlternative 1: 1-(4-Bromophenyl)piperazineAlternative 2: N-Boc-piperazine
Synthetic Versatility High: Bromine for cross-coupling and methyl carboxylate for N-functionalization.Moderate: Bromine for cross-coupling, but requires separate step for N-functionalization.High: Boc group is a common protecting group, allowing for diverse N-substitutions. Lacks a pre-installed aryl group for direct diversification.
Efficiency in Library Synthesis High: Allows for rapid diversification at two points of the molecule.Moderate: Requires an additional step to introduce diversity at the second nitrogen.Moderate: Requires an initial step to introduce the aryl group.
Potential Applications Broad: Suitable for developing kinase inhibitors, GPCR modulators, and other targeted therapies.Broad: Similar to the topic compound, but with a less streamlined synthetic route.Broad: A general building block for a wide range of piperazine-containing compounds.

Experimental Validation: A Roadmap for Comparative Efficacy Testing

To objectively compare the performance of drug candidates derived from this compound with those from alternative reagents, a series of well-established in vitro assays can be employed. The following protocols provide a framework for such a comparative study, focusing on oncology as a primary therapeutic area for arylpiperazines.[3][4]

Experimental Workflow: Comparative Cytotoxicity Profiling

G cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison A Methyl 4-(4-bromophenyl) piperazine-1-carboxylate C Library of Derivatives A->C B Alternative Reagent B->C D Cancer Cell Line Panel (e.g., HCT116, LNCaP) C->D E MTT Assay for Cytotoxicity D->E F IC50 Determination E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assay (e.g., Annexin V) F->H I Target Engagement Assay F->I J Comparative SAR Analysis G->J H->J I->J K Selection of Lead Candidates J->K

Caption: Workflow for comparative evaluation of piperazine derivatives.

Protocol 1: In Vitro Cytotoxicity Evaluation using the MTT Assay

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), a key measure of its potency.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., HCT116 for colorectal cancer, LNCaP for prostate cancer) in appropriate media.[4][5]
  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare stock solutions of the synthesized piperazine derivatives in DMSO.
  • Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations.
  • Replace the media in the cell plates with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

3. Incubation:

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Assay:

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 values for each compound using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol helps to understand if a compound induces cell cycle arrest, a common mechanism for anticancer agents.[4]

1. Cell Treatment:

  • Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

2. Cell Harvesting and Fixation:

  • Harvest the cells by trypsinization and wash with PBS.
  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

3. Staining and Analysis:

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
  • Analyze the cell cycle distribution using a flow cytometer.

Hypothetical Comparative Data

The following table illustrates the type of data that would be generated from these experiments, allowing for a direct comparison of compounds derived from this compound and an alternative.

Compound IDParent ReagentHCT116 IC50 (µM)LNCaP IC50 (µM)Cell Cycle Arrest Phase
Lead-A1 This compound2.55.1G2/M
Lead-A2 This compound3.14.8G2/M
Lead-B1 Alternative 18.712.3G1
Lead-B2 Alternative 110.215.6G1
Doxorubicin (Positive Control)0.40.9G2/M

Visualizing the Mechanism: Targeting Cancer Signaling Pathways

Many arylpiperazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a common target pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Arylpiperazine Arylpiperazine Derivative Arylpiperazine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by arylpiperazine derivatives.

Conclusion: A Strategic Choice for Accelerated Drug Discovery

This compound represents a highly strategic starting material for the synthesis of novel drug candidates. Its pre-installed functionalities allow for rapid and efficient diversification, enabling the exploration of a broad chemical space. While other reagents can be used to construct similar molecules, the streamlined synthetic route offered by this particular carboxylate derivative can accelerate the discovery and optimization of lead compounds. The experimental framework provided in this guide offers a robust methodology for validating the therapeutic potential of the resulting derivatives and for making data-driven decisions in the competitive landscape of drug discovery.

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Confirming the Molecular Structure of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2][3] For researchers working with novel compounds such as Methyl 4-(4-bromophenyl)piperazine-1-carboxylate, a substituted piperazine derivative with potential pharmacological relevance, confirming its precise atomic arrangement is paramount. This guide provides an in-depth technical comparison, centered on the gold-standard method of single-crystal X-ray crystallography, while also evaluating alternative and complementary analytical techniques.

The Imperative of Structural Confirmation

The spatial arrangement of atoms within a molecule dictates its physicochemical properties, including its solubility, stability, and, most critically, its interaction with biological targets.[1][4] An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. X-ray crystallography offers an unparalleled level of detail, providing definitive proof of stereochemistry, conformation, and intermolecular interactions.[3][4]

A Comparative Overview of Structural Elucidation Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, it is prudent for researchers to consider a multi-faceted approach. The following table compares the primary techniques for the structural elucidation of small molecules like this compound.

Technique Principle Sample Requirements Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a crystalline latticeHigh-quality single crystal (0.1-0.5 mm)3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactionsUnambiguous structure determination, high precisionCrystal growth can be challenging and time-consuming[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radio waves by atomic nuclei in a magnetic fieldSoluble sample in deuterated solventConnectivity of atoms (1D & 2D NMR), solution-state conformation, dynamic processesProvides information about the molecule's structure in solution, non-destructiveDoes not provide precise bond lengths/angles, can be complex for large molecules
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioSmall amount of sample (solid or solution)Molecular weight, elemental composition (HRMS)High sensitivity, provides molecular formula confirmationDoes not provide information on atomic connectivity or stereochemistry
Three-Dimensional Electron Diffraction (3DED/MicroED) Diffraction of electrons by nanocrystalsPowder or very small nanocrystals3D atomic coordinatesRequires much smaller crystals than X-ray crystallography, faster data collection[5][6]Newer technique, instrumentation is less common than X-ray diffractometers[6]

Experimental Workflow: From Powder to Final Structure

The following diagram and detailed protocol outline the critical steps for confirming the structure of this compound using single-crystal X-ray crystallography.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of this compound purification Purification by Recrystallization or Chromatography synthesis->purification solvent_screening Solvent Screening for Crystallization purification->solvent_screening crystallization Slow Evaporation / Vapor Diffusion solvent_screening->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Integration and Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and CIF File Generation refinement->validation

Caption: A stepwise workflow for the structural confirmation of a small molecule via X-ray crystallography.

Detailed Experimental Protocol

Part 1: Synthesis and Purification

  • Synthesis: Synthesize this compound. A potential route involves the reaction of 1-(4-bromophenyl)piperazine with methyl chloroformate in the presence of a base.

  • Purification: The purity of the compound is critical for successful crystallization. Purify the crude product using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to achieve >98% purity as confirmed by NMR and LC-MS.

Part 2: Crystal Growth

Causality: The goal is to encourage the slow formation of a well-ordered, single crystal. Rapid precipitation will lead to an amorphous powder or poorly diffracting microcrystals.

  • Solvent Screening: In small vials, dissolve a few milligrams of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene) with gentle heating. Allow the solutions to cool to room temperature and then store at 4°C.

  • Slow Evaporation: For solvents in which the compound is moderately soluble, cover the vials with a cap containing a few pinholes to allow for slow evaporation over several days to weeks.

  • Vapor Diffusion: In a sealed container, place a small vial with a concentrated solution of the compound. In the larger container, add a solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

Part 3: Data Collection and Processing

  • Crystal Mounting: Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

Part 4: Structure Solution and Refinement

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are typically successful.[7]

  • Structure Refinement: The initial model is refined by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.

  • Validation: The final structure is validated using established metrics (e.g., R-factor, goodness-of-fit) and checked for any inconsistencies. The final data is typically deposited in a crystallographic database and presented as a Crystallographic Information File (CIF).

Complementary Spectroscopic Analysis

Prior to undertaking the often lengthy process of crystallization, it is essential to characterize this compound using spectroscopic methods. This preliminary data helps to confirm the successful synthesis of the target molecule and can aid in the final crystallographic refinement.

Spectroscopic Data Expected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons on the bromophenyl ring, the methylene protons of the piperazine ring, and the methyl protons of the carbamate group.
¹³C NMR Resonances for the aromatic carbons, the piperazine carbons, the carbamate carbonyl carbon, and the methyl carbon.
HRMS (ESI) An accurate mass measurement that corresponds to the molecular formula C₁₂H₁₅BrN₂O₂.
FTIR Characteristic absorption bands for the C=O stretch of the carbamate, C-N stretching, and aromatic C-H stretching.

Conclusion: The Synergy of Techniques

While X-ray crystallography provides the definitive solid-state structure of this compound, a comprehensive understanding of the molecule is best achieved through the synergistic use of multiple analytical techniques. Spectroscopic methods like NMR and MS confirm the molecular formula and connectivity, providing confidence before proceeding with crystallization. In cases where single crystal growth is intractable, emerging techniques like 3D electron diffraction present a powerful alternative.[6] For any drug development professional, the ability to select and interpret data from this suite of techniques is fundamental to advancing a compound from a promising lead to a viable clinical candidate.

References

  • Ilari, A., & Savino, C. (2008). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
  • Merck & Co., Inc. (n.d.). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals.
  • Rose, R. B. (2005). The role of crystallography in drug design. The AAPS Journal, 7(4), E870–E874.
  • Blagden, N., & de Matas, M. (2005). The role of crystallography in drug design. AAPS J, 7(4), E749-54.
  • Mazzorana, M. (2020). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • American Chemical Society. (2018, November 9). Researchers develop powerful method to solve structures of small molecules. ACS Central Science.
  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
  • Fábián, L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1758–1768.

Sources

The Piperazine Bridge: A Comparative Analysis of Kinase Inhibitor Efficacy Derived from a Methyl 4-(4-bromophenyl)piperazine-1-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the piperazine ring stands out as a privileged scaffold, frequently incorporated to modulate pharmacokinetic properties and to orient pharmacophoric elements for optimal target engagement. This guide delves into a specific subset of these crucial molecules: kinase inhibitors synthesized from the versatile starting material, Methyl 4-(4-bromophenyl)piperazine-1-carboxylate . Our focus will be a meticulous, data-driven comparison of their efficacy, underpinned by a deep dive into their mechanism of action and the experimental methodologies used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the potency and selectivity of this important class of inhibitors.

The Core Scaffold: Strategic Importance in Kinase Inhibition

The "this compound" scaffold offers medicinal chemists a strategic entry point for generating diverse libraries of kinase inhibitors. The 4-bromophenyl group provides a handle for further chemical modifications, often through cross-coupling reactions, allowing for the exploration of the hydrophobic pocket of the kinase active site. The piperazine ring itself is a versatile linker, with its second nitrogen atom serving as a key point for derivatization to interact with the solvent-exposed region or the hinge region of the kinase. The methyl carboxylate group, while often removed during synthesis, serves to modulate the reactivity of the piperazine nitrogen.

Comparative Efficacy of Phenylpiperazine-Based EGFR Inhibitors

One of the key applications of the phenylpiperazine scaffold is in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. Overexpression or constitutive activation of EGFR is a hallmark of many cancers, making it a prime therapeutic target. Here, we compare a series of phenylpiperazine derivatives, with a focus on how structural modifications impact their anti-proliferative and kinase inhibitory activity.

A notable derivative, referred to here as Compound 3p , has demonstrated significant potential.[1] This compound incorporates the phenylpiperazine moiety linked to a 4,6-dimethoxypyrimidine core. The efficacy of this and related compounds was evaluated through a series of in vitro assays.

Table 1: Comparative Anti-proliferative Activity of Phenylpiperazine Derivatives
Compound IDR Group on PiperazineA549 IC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)
3a H>100>100>100
3f 4-fluorophenyl0.851.222.56
3p 4-methylphenyl0.05 0.08 0.22
3q 4-methoxyphenyl0.120.250.58

Data synthesized from reported findings for illustrative comparison.[1]

As the data in Table 1 indicates, the nature of the substituent on the terminal phenyl ring of the piperazine moiety plays a critical role in determining the anti-proliferative activity. The unsubstituted analog (3a ) is largely inactive. Introduction of a 4-methylphenyl group (3p ) results in a dramatic increase in potency across all tested cell lines, with IC50 values in the nanomolar range for A549 and HeLa cells.[1] This suggests that the 4-methyl group makes favorable interactions within the kinase's binding pocket.

Table 2: Kinase Selectivity Profile of Phenylpiperazine Derivatives
Compound IDEGFR IC50 (µM)VEGFR2 IC50 (µM)bFGF IC50 (µM)PDGFR IC50 (µM)
3f 0.091.251.882.05
3p 0.02 0.98 1.15 1.32
3q 0.051.101.541.78

Data synthesized from reported findings for illustrative comparison.[1]

The kinase inhibition data presented in Table 2 corroborates the cell-based findings. All tested compounds exhibit a clear preference for EGFR over other related tyrosine kinases such as VEGFR2, bFGF, and PDGFR.[1] Compound 3p again emerges as the most potent inhibitor of EGFR, with an IC50 of 0.02 µM.[1] This selectivity is crucial for minimizing off-target effects and associated toxicities in a clinical setting.

Mechanistic Insights: The EGFR Signaling Pathway

The potent inhibition of EGFR by these phenylpiperazine derivatives has significant downstream consequences on cellular signaling. EGFR activation initiates a cascade of phosphorylation events that ultimately drive cell proliferation, survival, and migration. By blocking the ATP binding site of the EGFR tyrosine kinase domain, these inhibitors effectively shut down this pro-cancerous signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Compound 3p (Inhibitor) Inhibitor->EGFR Inhibits (ATP site)

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential. Below are representative methodologies for the key assays discussed.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Workflow Diagram:

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Add Kinase, Substrate, ATP, and Inhibitor to well Start->Step1 Step2 Incubate at room temperature Step1->Step2 Step3 Add ADP-Glo™ Reagent to stop reaction and deplete ATP Step2->Step3 Step4 Incubate Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP to ATP Step4->Step5 Step6 Incubate Step5->Step6 Step7 Measure Luminescence (Signal correlates with ADP produced) Step6->Step7 End End: Calculate IC50 Step7->End

Caption: Workflow for a typical kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase buffer, kinase, substrate, ATP, and serial dilutions of the test compound (e.g., Compound 3p).

  • Kinase Reaction: In a 96-well plate, add 5 µL of the kinase reaction mixture (kinase, substrate, and buffer).

  • Inhibitor Addition: Add 2.5 µL of the test compound at various concentrations.

  • Initiate Reaction: Add 2.5 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against compound concentration.

Conclusion and Future Directions

The "this compound" scaffold serves as a valuable starting point for the development of potent and selective kinase inhibitors. The phenylpiperazine derivatives highlighted in this guide demonstrate that subtle modifications to the periphery of the molecule can lead to significant gains in efficacy against key cancer targets like EGFR. The superior performance of compounds with specific substitutions, such as the 4-methylphenyl group in Compound 3p, underscores the importance of rational, structure-based drug design.

Future research in this area should focus on further optimizing the pharmacokinetic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Additionally, comprehensive selectivity profiling against a broader panel of kinases will be essential to fully characterize their therapeutic potential and anticipate any potential off-target liabilities. The continued exploration of derivatives from this versatile scaffold holds significant promise for the discovery of next-generation targeted cancer therapies.

References

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the "Methyl 4-(4-bromophenyl)piperazine-1-carboxylate" scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from various studies to elucidate how structural modifications of this core moiety influence biological activity. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols for key synthetic and analytical procedures.

Introduction: The Privileged N-Arylpiperazine Scaffold

The N-arylpiperazine motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of biological entities, particularly within the central nervous system (CNS).[1] Its prevalence is attributed to a combination of favorable physicochemical properties, including aqueous solubility and the ability to cross the blood-brain barrier, as well as its versatile chemical reactivity that allows for straightforward structural diversification.[1][2] The two nitrogen atoms of the piperazine ring provide key interaction points, acting as hydrogen bond acceptors and donors, which are crucial for binding to various receptors.[2]

The parent compound, This compound , incorporates several key features:

  • N-Arylpiperazine Core: A foundational element for interaction with numerous receptors, particularly aminergic G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors.[1]

  • 4-Bromophenyl Group: The bromine atom, a halogen, introduces specific electronic and steric properties. It is an electron-withdrawing group that can influence the basicity of the piperazine nitrogen and participate in halogen bonding, potentially enhancing binding affinity and selectivity for target proteins.

  • Methyl Carboxylate Group: This moiety at the N1 position can modulate the pharmacokinetic properties of the molecule and can be a key point for further chemical modification.

This guide will explore how systematic modifications to these three key regions of the molecule impact its biological activity, drawing on data from studies on related N-arylpiperazine analogs.

Comparative Analysis of Structural Modifications and Biological Activity

The biological activity of N-arylpiperazine analogs is exquisitely sensitive to structural changes. The following sections dissect the impact of modifications at the aryl ring, the piperazine core, and the N1-substituent.

The Influence of Aryl Ring Substitution

The nature and position of substituents on the phenyl ring are critical determinants of both potency and selectivity.

Halogen Substitution:

The presence of a halogen, such as the bromine in our core scaffold, is a common feature in many active N-arylpiperazine derivatives. Studies on related compounds have shown that halogen substitution can significantly impact receptor affinity. For instance, in a series of N-phenylpiperazine analogs targeting dopamine D2 and D3 receptors, halogen substitution on the phenyl ring was found to be crucial for high affinity and selectivity.[3]

Other Substitutions:

Beyond halogens, other substituents on the aryl ring can fine-tune the pharmacological profile. For example, in a study of arylpiperazines as antiprion compounds, the introduction of a 4-fluoro or 4-methoxy group on a pyridine ring (analogous to the phenyl ring) maintained submicromolar potency, whereas a 4-methyl group led to inactivity.[4] This highlights the delicate balance of steric and electronic effects.

The following table summarizes the effects of various aryl ring substitutions on the activity of N-arylpiperazine analogs from different studies.

Compound Series Substituent (R) Biological Target Key Finding Reference
N-Phenylpiperazines2-F, 3-F, 4-FDopamine D3 ReceptorFluorine substitution generally enhances D3 receptor affinity and selectivity over D2.[3]
Arylpiperazines4-F, 4-MeOPrion ProteinMaintained submicromolar antiprion activity.[4]
Arylpiperazines4-MePrion ProteinInactive, suggesting steric hindrance or disruption of key interactions.[4]
Phenylpiperazines2-Cl, 3-BrSerotonin 5-HT1A ReceptorExhibited excellent affinity for 5-HT1A receptors.[5]
Modifications of the Piperazine Ring and N1-Substituent

While the N-aryl portion often dictates target recognition, modifications to the rest of the molecule are crucial for modulating pharmacokinetics and overall activity.

The methyl carboxylate group in "this compound" can be replaced with a variety of other functionalities to explore different chemical spaces and biological activities. For instance, replacing this group with a long alkyl chain connected to another cyclic moiety is a common strategy in the design of ligands for serotonin receptors.[6][7]

The following diagram illustrates the key regions of the "this compound" scaffold that are typically modified in SAR studies.

SAR_regions cluster_molecule cluster_aryl Aryl Ring Modifications cluster_piperazine Piperazine Core cluster_n1 N1-Substituent Modifications mol This compound Structure aryl_substituents Halogens (F, Cl, Br) Alkyl groups (CH3) Alkoxy groups (OCH3) piperazine_core Piperazine aryl_substituents->piperazine_core Influences target affinity and selectivity n1_substituents Alkyl chains Amides Other heterocycles piperazine_core->n1_substituents Modulates pharmacokinetics and can introduce new binding interactions

Caption: Key regions for SAR studies on the this compound scaffold.

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, robust and well-documented experimental protocols are essential. This section provides detailed methodologies for the synthesis of a representative analog and a common biological assay.

Synthesis of a Representative Analog: N-(4-Bromophenyl)-4-(propoxy)benzamide derivative

This protocol describes a general method for the synthesis of an N-arylpiperazine derivative with a modified N1-substituent, which is a common strategy in exploring the SAR of this class of compounds. The synthesis involves a multi-step process including N-alkylation and amidation.[8][9]

Step 1: Synthesis of 1-(3-chloropropyl)-4-methylpiperazine

  • To a solution of N-methylpiperazine in an appropriate solvent (e.g., acetone), add potassium carbonate.

  • Slowly add 1-bromo-3-chloropropane to the mixture at room temperature.

  • Stir the reaction mixture overnight.

  • Filter the solid and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography to yield 1-(3-chloropropyl)-4-methylpiperazine.

Step 2: Synthesis of Methyl 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoate

  • To a solution of methyl 4-hydroxybenzoate in a suitable solvent (e.g., DMF), add potassium carbonate.

  • Add 1-(3-chloropropyl)-4-methylpiperazine to the mixture.

  • Heat the reaction mixture at 80°C for several hours.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoic acid

  • Dissolve the methyl ester from the previous step in a mixture of methanol and water.

  • Add sodium hydroxide and heat the mixture to reflux for a few hours.

  • Cool the reaction mixture and adjust the pH to neutral with hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the carboxylic acid.

Step 4: Synthesis of N-(4-Bromophenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide

  • To a solution of the carboxylic acid from Step 3 in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC) and an activator (e.g., HOBt).

  • Add 4-bromoaniline to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.[8][9]

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow start Starting Materials (N-methylpiperazine, 1-bromo-3-chloropropane, methyl 4-hydroxybenzoate, 4-bromoaniline) step1 Step 1: N-Alkylation start->step1 step2 Step 2: Ether Synthesis step1->step2 step3 Step 3: Ester Hydrolysis step2->step3 step4 Step 4: Amide Coupling step3->step4 end Final Product: N-(4-Bromophenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide step4->end

Caption: General synthetic workflow for an N-arylpiperazine analog.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[9]

  • Cell Culture: Culture human cancer cell lines (e.g., A-549, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.[9]

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related N-arylpiperazines provides a solid foundation for understanding the key SAR principles governing their biological activity.

  • Aryl Ring Substitution: This is a critical determinant of target affinity and selectivity. The 4-bromo substitution is a good starting point, and further exploration of other halogen and non-halogen substituents at various positions is warranted.

  • N1-Substituent: This region offers significant opportunities to modulate pharmacokinetic properties and introduce additional interactions with the target protein.

Future research should focus on the systematic synthesis and evaluation of a focused library of "this compound" analogs to build a more detailed and quantitative SAR model. This will involve the targeted modification of the three key regions of the molecule and their evaluation in a panel of relevant biological assays. Such a systematic approach will undoubtedly accelerate the discovery of new drug candidates with improved potency, selectivity, and overall pharmacological profiles.

References

  • Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. PubMed Central. [Link]

  • Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. PubMed. [Link]

  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed Central. [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PubMed Central. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PubMed Central. [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

  • Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. ResearchGate. [Link]

  • N-methyl piperazine compounds having dopamine receptor affinity.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]

  • Natural Product-Inspired Dopamine Receptor Ligands. Semantic Scholar. [Link]

  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. [Link]

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Benchmarking the synthesis of "Methyl 4-(4-bromophenyl)piperazine-1-carboxylate" against other methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

This guide provides an in-depth technical comparison of prevalent synthetic methodologies for this compound, a key building block in contemporary drug discovery. The 4-arylpiperazine motif is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, from antipsychotics to anticancer drugs.[1][2][3] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in pharmaceutical development.

We will dissect and benchmark two primary strategies: the direct, single-step transition-metal-catalyzed cross-coupling and a robust, sequential two-step approach. This analysis is designed to equip researchers, chemists, and drug development professionals with the necessary insights to select the optimal synthetic route based on their specific project goals, whether they be rapid lead optimization on a milligram scale or process development for kilogram-scale production.

Section 1: Overview of Synthetic Strategies

The core challenge in synthesizing this compound lies in the formation of the aryl C-N bond between the piperazine nitrogen and the bromophenyl ring. The principal strategies employed in modern organic synthesis to achieve this are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile method for forming C-N bonds, widely adopted for its high efficiency and broad functional group tolerance.[4][5][6]

  • Copper-Catalyzed Ullmann Condensation: One of the oldest methods for C-N bond formation, which has seen a resurgence with the development of modern ligand systems that allow for milder reaction conditions.[7][8][9]

  • Sequential N-Arylation and Carboxymethylation: A classic and often highly reliable two-step process. This method first involves the synthesis of the 1-(4-bromophenyl)piperazine intermediate, followed by the introduction of the methyl carbamate functionality.

This guide will focus on a direct comparison between the Buchwald-Hartwig amination and the sequential two-step approach, as these represent the most common and mechanistically distinct routes encountered in both laboratory and industrial settings.

Section 2: Method A - Direct Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination accomplishes the synthesis in a single step by coupling methyl piperazine-1-carboxylate with an appropriate aryl halide, such as 1,4-dibromobenzene.

Mechanistic Rationale

The choice of catalyst, ligand, and base is paramount for a successful Buchwald-Hartwig reaction. The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl bromide to a Pd(0) complex. A bulky, electron-rich phosphine ligand is crucial; it stabilizes the palladium center and promotes the rate-determining reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst. A strong, non-nucleophilic base, typically sodium tert-butoxide, is required to deprotonate the piperazine carbamate, forming the active nucleophile.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Oxidative Addition Intermediate (Ar)Pd(II)(Br)L₂ pd0->pd2_complex + Ar-Br amide_complex Amide Complex [(Ar)Pd(II)(NR₂)L₂]⁺ pd2_complex->amide_complex + HNR₂ - HBr (Base) product_complex Product Complex amide_complex->product_complex Reductive Elimination product_complex->pd0 + Ar-NR₂ center Sequential Synthesis Workflow start Piperazine + 1,4-Dibromobenzene step1 Step 1: N-Arylation (e.g., Ullmann or Buchwald-Hartwig) start->step1 intermediate Intermediate: 1-(4-Bromophenyl)piperazine step1->intermediate step2 Step 2: Carboxymethylation (Methyl Chloroformate, Base) intermediate->step2 product Final Product: This compound step2->product

Sources

Safety Operating Guide

Guide to the Proper Disposal of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS: 841295-69-0). As a brominated heterocyclic compound, its disposal requires specific procedures to mitigate risks to personnel and the environment. This guide is designed for researchers and laboratory professionals, emphasizing the scientific rationale behind each procedural step to ensure safety and regulatory adherence.

Compound Identification and Hazard Assessment

The piperazine functional group suggests that the compound may cause skin and eye irritation.[1][2][3] The presence of the carbon-bromine bond classifies it as a halogenated organic waste, which has specific disposal requirements due to the potential for forming hazardous byproducts like hydrobromic acid upon improper incineration.[4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 841295-69-0[7]
Molecular Formula C₁₂H₁₅BrN₂O₂[7][8]
Molecular Weight 299.16 g/mol [7][8]
Boiling Point ~401.8 °C (Predicted)[7][9]
Density ~1.448 g/cm³ (Predicted)[7][9]
Storage Temperature Room Temperature[7][9]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][11][12]

Required PPE:

  • Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][13]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected before use.[2][12]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.[2][10]

  • Respiratory Protection: Not typically required if work is performed in a functional fume hood. If dust or aerosols are generated outside of a hood, a NIOSH/MSHA-approved respirator should be used.[13]

Spill Management

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

Procedure for Minor Spills (Solid):

  • Restrict Access: Cordon off the affected area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Clean-up: Gently sweep up the solid material, avoiding dust generation.[10] Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Decontamination of Labware

All glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use.

Step-by-Step Decontamination Protocol:

  • Initial Rinse: Rinse the labware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinse solvent must be collected and disposed of as halogenated organic waste.[14] Under no circumstances should this be poured down the drain. [14]

  • Washing: Wash the rinsed labware thoroughly with a laboratory detergent (like Liquinox®) and hot water.[15] Use brushes to scrub all surfaces.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the labware to air dry completely before storage.

Core Disposal Protocol

The primary guiding principle for the disposal of this compound is waste segregation . Because it contains bromine, it must be treated as halogenated organic waste .[5] Mixing it with non-halogenated waste can disrupt the disposal/recycling process and is often a regulatory violation.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for disposing of waste generated from working with this compound.

DisposalWorkflow cluster_0 Waste Identification cluster_2 Final Disposal Pathway WasteGen Waste Generation (this compound) WasteType Identify Waste Type WasteGen->WasteType Pure Place solid directly into 'Solid Halogenated Organic Waste' container WasteType->Pure Pure/Expired Compound Solution Pour liquid into 'Liquid Halogenated Organic Waste' container WasteType->Solution Solutions / Reaction Mixtures Contaminated Double-bag solid waste in 'Solid Halogenated Organic Waste' container WasteType->Contaminated Contaminated Labware (Gloves, Wipes, etc.) FinalContainer Halogenated Waste Container Pure->FinalContainer Solution->FinalContainer Contaminated->FinalContainer Labeling Label with: - 'Halogenated Organic Waste' - Principal Chemical Components - Hazard Symbols FinalContainer->Labeling Ensure Proper Labeling Pickup Arrange for Pickup by Licensed Hazardous Waste Contractor Labeling->Pickup Store in Satellite Accumulation Area

Sources

A Senior Application Scientist's Guide to Handling Methyl 4-(4-bromophenyl)piperazine-1-carboxylate: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Methyl 4-(4-bromophenyl)piperazine-1-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from best practices for handling structurally similar compounds, namely piperazine derivatives and brominated aromatic compounds. It is imperative to treat this compound with the caution afforded to its chemical relatives, assuming it may present similar hazards.

Core Safety Directives: Understanding the Risks

This compound combines a piperazine ring system with a brominated aromatic moiety. This structure suggests potential hazards that must be mitigated through careful handling and appropriate personal protective equipment (PPE).

  • Piperazine Derivatives : This class of compounds can cause a range of health effects, including skin and eye irritation, respiratory sensitization, and potential central nervous system effects.[1][2]

  • Brominated Aromatic Compounds : These are often toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[3][4] They may also pose long-term health risks and are subject to specific disposal regulations for halogenated organic compounds.[5][6][7][8][9]

Given these potential hazards, a comprehensive approach to PPE is non-negotiable.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical-resistant gloves (Nitrile, Neoprene)[10]Safety glasses with side shields or chemical splash goggles[2]Lab coatIf dusty, use a NIOSH-approved respirator with a particulate filter in a fume hood[11][12]
Solution Preparation Chemical-resistant gloves (Nitrile, Neoprene)Chemical splash goggles and a face shieldChemical-resistant lab coat or apronWork within a certified chemical fume hood[6][10]
Running Reactions Chemical-resistant gloves (Nitrile, Neoprene)Chemical splash goggles and a face shieldChemical-resistant lab coatAll operations should be conducted in a chemical fume hood[13]
Waste Disposal Heavy-duty chemical-resistant glovesChemical splash goggles and a face shieldChemical-resistant lab coat or apronWork in a well-ventilated area, preferably a fume hood[7]

Causality Behind PPE Choices:

  • Gloves : Nitrile or neoprene gloves are recommended for their broad resistance to organic compounds.[10] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[13][14]

  • Eye Protection : The potential for splashes and aerosols necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection, especially when handling larger quantities or during vigorous mixing.[2]

  • Body Protection : A lab coat protects against incidental skin contact. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[1]

  • Respiratory Protection : Due to the potential for aerosolization of the solid compound and the volatility of its solutions, all handling should be performed in a chemical fume hood to minimize inhalation exposure.[6][13]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe preparation of a stock solution of this compound.

1. Pre-Operation Checklist:

  • Read and understand the safety precautions for piperazine derivatives and brominated aromatic compounds.[1][3]
  • Ensure a certified chemical fume hood is available and functioning correctly.[13]
  • Locate the nearest safety shower and eyewash station.
  • Assemble all necessary PPE as outlined in the table above.
  • Prepare a designated "Halogenated Organic Waste" container.[6][8]

2. Weighing the Compound:

  • Don all required PPE.
  • Perform the weighing inside a chemical fume hood to contain any airborne particles.
  • Use a dedicated, clean spatula and weighing paper.
  • Carefully transfer the desired amount of the solid compound into a suitable container.
  • Clean the spatula and the weighing area with an appropriate solvent, disposing of the cleaning materials in the halogenated waste container.

3. Solution Preparation:

  • In the chemical fume hood, add the solvent to the container with the weighed compound.
  • Use a magnetic stirrer or gentle swirling to dissolve the solid. Avoid vigorous shaking that could create aerosols.
  • Once dissolved, cap the container securely and label it clearly with the compound name, concentration, solvent, date, and your initials.

4. Post-Handling Procedures:

  • Wipe down the work area in the fume hood with an appropriate solvent.
  • Dispose of all contaminated disposable materials (gloves, weighing paper, pipette tips) in the designated halogenated waste container.[7]
  • Wash reusable glassware thoroughly.
  • Remove your lab coat and gloves, and wash your hands with soap and water.[12]

Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow PPE Selection Workflow for Chemical Handling cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_final_check Final Check & Disposal Start Start: New Task with this compound AssessTask Assess Task: Weighing, Solution Prep, Reaction? Start->AssessTask BasePPE Standard PPE: - Nitrile/Neoprene Gloves - Safety Glasses - Lab Coat AssessTask->BasePPE All Tasks Goggles Upgrade to Chemical Splash Goggles AssessTask->Goggles Solution Prep / Reaction FumeHood Work in Fume Hood AssessTask->FumeHood All Tasks Respirator Consider Particulate Respirator AssessTask->Respirator Weighing Solid (if dusty) FinalCheck Final PPE Check & Proximity to Safety Equipment BasePPE->FinalCheck FaceShield Add Face Shield Goggles->FaceShield Risk of Splash Goggles->FinalCheck FaceShield->FinalCheck FumeHood->FinalCheck Respirator->FinalCheck Proceed Proceed with Task FinalCheck->Proceed All Checks Pass DisposalPlan Confirm Halogenated Waste Disposal Plan FinalCheck->DisposalPlan

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and any materials contaminated with it is critical to ensure laboratory safety and environmental compliance.

Key Disposal Principles:

  • Segregation is Mandatory : All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6][8] Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[7][9]

  • Labeling : The waste container must be clearly labeled with "Halogenated Waste" and a list of its contents.[5][7] Use full chemical names; avoid abbreviations or formulas.

  • Container Integrity : Use a robust, leak-proof container with a secure screw-top cap.[5] The container must be compatible with the chemical waste it holds.

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials such as acids and strong oxidizing agents.[7]

  • Spill Management : In the event of a spill, contain the leak with an inert absorbent material (e.g., vermiculite or sand).[7] Collect the contaminated absorbent into a sealed bag or container, label it as hazardous waste, and dispose of it in the halogenated waste stream.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of the laboratory environment.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Campus Operations. Halogenated Solvents in Laboratories.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION.
  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Pharmaceutical Information. (2024). SOP for Handling of Chemicals and Reagents.
  • Cornell EHS. Organic Solvents.
  • BenchChem. (2025). Personal protective equipment for handling Piperazine-2-thione.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Santa Cruz Biotechnology. Piperazine - Material Safety Data Sheet.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • University of California. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • SynZeal. Safety Data Sheet - Methyl 4-Bromophenylacetate.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.